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  • Product: N-Acetyl Amphotericin B
  • CAS: 902457-23-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-Acetyl Amphotericin B

Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of N-Acetyl Amphotericin B, a key derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of N-Acetyl Amphotericin B, a key derivative of the potent polyene antifungal agent, Amphotericin B (AmB). Recognizing the clinical limitations of Amphotericin B, primarily its significant nephrotoxicity and poor aqueous solubility, researchers have explored chemical modifications to enhance its therapeutic index.[1][2][3] N-acetylation of the primary amine on the mycosamine moiety represents a strategic modification to alter the molecule's physicochemical properties.[4][5] This document offers field-proven insights and detailed protocols for organic chemists, pharmaceutical scientists, and drug development professionals. We delineate a complete workflow, from the fundamental principles of the N-acetylation reaction to a multi-faceted analytical strategy for rigorous structural confirmation and purity assessment. This guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in authoritative scientific principles.

Introduction: The Rationale for Modifying a Gold-Standard Antifungal

Amphotericin B (AmB), a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus, has been a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades.[4][6] Its broad spectrum of activity and the low incidence of fungal resistance have maintained its clinical relevance.[7] The structure of AmB is distinctly amphiphilic, featuring a large macrolactone ring with a rigid, lipophilic chain of seven conjugated double bonds and a flexible, hydrophilic polyhydroxyl chain.[5] This structure also contains a mycosamine sugar moiety with a primary amine and a carboxylic acid group, rendering the molecule amphoteric.[1][8]

Despite its efficacy, the clinical utility of AmB is severely hampered by dose-limiting toxicities, most notably nephrotoxicity, and acute infusion-related reactions like fever and chills.[9][10] These adverse effects are largely attributed to the drug's interaction with cholesterol in mammalian cell membranes, which structurally resembles the target ergosterol in fungal membranes.[9] Furthermore, AmB's poor solubility in water (< 1 μg/mL) presents significant formulation challenges.[1]

Chemical modification of the AmB molecule is a proven strategy to mitigate these limitations. The primary amine on the mycosamine sugar is a prime target for derivatization. N-acetylation, the process of introducing an acetyl group to this amine, converts it into an amide. This modification can profoundly impact the molecule's properties by:

  • Altering Polarity and Solubility: Changing the basicity of the amine can affect solubility and aggregation behavior.

  • Modulating Membrane Interactions: Modifying the mycosamine headgroup can change how the drug interacts with both fungal (ergosterol) and mammalian (cholesterol) membranes, potentially leading to reduced toxicity.[11]

  • Improving the Therapeutic Index: The ultimate goal is to create a derivative that retains or even enhances antifungal activity while exhibiting a superior safety profile.

This guide provides the necessary technical detail to successfully synthesize and validate N-Acetyl Amphotericin B in a research setting.

Section 1: Synthesis and Purification of N-Acetyl Amphotericin B

The synthesis of N-Acetyl AmB hinges on the selective acylation of the primary amine on the mycosamine moiety. The hydroxyl groups on the macrolide ring are less nucleophilic and generally do not react under the mild conditions required for N-acetylation.

Principle of N-Acetylation of Primary Amines

N-acetylation is a fundamental organic reaction where an acetyl group (CH₃CO-) is attached to a nitrogen atom.[12] The reaction typically involves a nucleophilic attack by the lone pair of electrons on the amine nitrogen onto the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride.[13][14] The reaction with acetic anhydride is often preferred as it is less volatile than acetyl chloride and the acetic acid byproduct is easier to handle than the hydrochloric acid generated from acetyl chloride.[15][16]

Graphical Workflow of Synthesis and Purification

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage AmB Amphotericin B (Starting Material) Solubilization Dissolve AmB in Methanol AmB->Solubilization Reaction Add Acetic Anhydride Stir at Room Temperature Solubilization->Reaction Precipitation Precipitate Product (e.g., with Diethyl Ether) Reaction->Precipitation Reaction Completion Filtration Collect Crude Solid via Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product N-Acetyl Amphotericin B (Purified) Drying->Final_Product Yields

Caption: Workflow for the synthesis and purification of N-Acetyl Amphotericin B.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the N-acetylation of Amphotericin B.[17]

Materials and Reagents:

Reagent/MaterialGradeRationale for Use
Amphotericin B (AmB)>90% Purity (HPLC)High-quality starting material is crucial for a clean reaction and high yield.
Methanol (MeOH)AnhydrousA suitable polar protic solvent to dissolve AmB.[17]
Acetic Anhydride (Ac₂O)Reagent GradePotent, readily available acetylating agent.
Diethyl Ether (Et₂O)AnhydrousUsed as an anti-solvent to precipitate the product from the reaction mixture.[1]
Nitrogen GasHigh PurityProvides an inert atmosphere to prevent oxidation of the polyene structure.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Amphotericin B (e.g., 1.0 g).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes. Maintaining an inert atmosphere is critical as the conjugated polyene system is susceptible to oxidation.

  • Solubilization: Add anhydrous methanol (e.g., 300 mL for 1 g of AmB) to the flask.[17] Stir the mixture until the AmB is fully dissolved. This may take some time and gentle warming can be applied if necessary, but the solution should be cooled to room temperature before proceeding.

  • Acetylation Reaction: While stirring, add acetic anhydride (e.g., 35 mL for 1 g of AmB) dropwise to the solution.[17] The large excess of acetic anhydride ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC by observing the disappearance of the AmB starting material spot/peak.

  • Work-up: Once the reaction is complete, the product must be isolated from the solvent and excess reagent.

Detailed Experimental Protocol: Purification

Purification is essential to remove unreacted starting materials, byproducts (acetic acid), and residual solvents. Precipitation is an effective method for polyene macrolides.

  • Precipitation: Slowly pour the reaction mixture into a large beaker containing a vigorously stirred, large volume of ice-cold diethyl ether (e.g., 10x the volume of the reaction mixture). N-Acetyl AmB is insoluble in ether and will precipitate out as a yellow solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter paper multiple times with small portions of cold diethyl ether. This step is crucial for removing any remaining acetic anhydride and acetic acid.

  • Drying: Transfer the yellow solid to a vacuum desiccator and dry under high vacuum for at least 24 hours to remove all residual solvents.

  • Storage: Store the final product, N-Acetyl Amphotericin B, protected from light and moisture at -20°C. Polyenes are light-sensitive and can degrade over time.[18]

Section 2: Physicochemical and Structural Characterization

Rigorous characterization is non-negotiable to confirm the successful synthesis of the target molecule and to assess its purity. A combination of spectroscopic and chromatographic techniques provides a complete analytical picture.

Graphical Logic for Comprehensive Characterization

Characterization_Logic cluster_identity Identity & Structure Confirmation cluster_integrity Structural Integrity cluster_purity Purity Assessment MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Confirms Acetyl Group Position IR Infrared (IR) Spectroscopy Confirms Amide Bond Formation UV_Vis UV-Vis Spectroscopy Confirms Intact Polyene System HPLC HPLC Quantifies Purity Synthesized_Product Synthesized N-Acetyl AmB Synthesized_Product->MS Synthesized_Product->NMR Synthesized_Product->IR Synthesized_Product->UV_Vis Synthesized_Product->HPLC

Caption: A multi-technique approach to validate the synthesis of N-Acetyl AmB.

1. Spectroscopic Characterization

A. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions. It provides the most direct evidence of successful acetylation by confirming the expected increase in molecular weight.

  • Expected Result: The molecular weight of Amphotericin B is 924.1 g/mol . The addition of an acetyl group (CH₃CO) adds 42.04 Da. Therefore, the mass spectrum of N-Acetyl AmB should show a molecular ion peak corresponding to approximately 966.1 g/mol . Techniques like Electrospray Ionization (ESI) or Plasma Desorption Mass Spectrometry (PD-MS) are suitable for large molecules like AmB derivatives.[17]

CompoundFormulaMolecular Weight ( g/mol )
Amphotericin BC₄₇H₇₃NO₁₇924.1
N-Acetyl Amphotericin B C₄₉H₇₅NO₁₈ 966.1

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR provides detailed information about the chemical environment of atomic nuclei (¹H and ¹³C), allowing for precise structural elucidation.[19] This is the gold standard for confirming where the modification occurred.

  • Expected Result in ¹H NMR:

    • Appearance of a new singlet: A sharp singlet peak will appear around δ 2.0 ppm, integrating to 3 protons. This is the characteristic signal of the methyl protons of the newly formed acetyl group.

    • Shift of the H-1' proton: The proton on the carbon adjacent to the nitrogen in the mycosamine ring will experience a downfield shift due to the electron-withdrawing effect of the new amide carbonyl group.

    • Appearance of an Amide Proton: A new, broad singlet corresponding to the N-H of the amide will appear, typically in the δ 7.5-8.5 ppm region.

  • Expected Result in ¹³C NMR:

    • New Carbonyl Signal: A new peak will appear in the δ 170-175 ppm range, corresponding to the amide carbonyl carbon.

    • New Methyl Signal: A new peak will appear around δ 20-25 ppm for the acetyl methyl carbon.[17]

C. UV-Visible (UV-Vis) Spectroscopy

  • Principle: The conjugated heptaene (seven double bonds) system in AmB is a strong chromophore that absorbs light in the UV-visible region. This technique is used to verify that the synthesis did not disrupt this critical structural feature.

  • Expected Result: The UV-Vis spectrum, typically run in methanol, should show a characteristic pattern with three main absorption maxima between 360 nm and 410 nm. The key is that the overall shape and position of these peaks should be very similar to that of the parent Amphotericin B, confirming the polyene structure is intact.[20][21] A common method uses methanol with 0.1% acetic acid as the solvent.[22]

D. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy detects the vibrations of functional groups. It is useful for confirming the conversion of the primary amine to a secondary amide.

  • Expected Result:

    • Disappearance of N-H stretches: The characteristic N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) will be replaced.

    • Appearance of Amide Bands: Strong new absorption bands will appear: an amide I band (C=O stretch) around 1650 cm⁻¹ and an amide II band (N-H bend) around 1550 cm⁻¹.[17]

2. Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is the primary tool for assessing the purity of the final product and for separating it from any unreacted starting material or impurities. A reversed-phase C18 column is typically effective.

  • Protocol for Purity Analysis:

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for separating moderately polar to nonpolar compounds like polyenes.[23][24]
Mobile Phase Acetonitrile:Water:Acetic Acid (e.g., 52:43.7:4.3, v/v/v)[24]A common mobile phase that provides good resolution for AmB and its derivatives.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.[23][24]
Detection UV Detector at 406 nm or 287 nm406 nm corresponds to a major peak in the polyene chromophore's absorbance.[24][25] 287 nm is also used.[26]
Injection Vol. 20-50 µLStandard injection volume.[23][26]
Column Temp. Ambient or controlled at 30°CEnsures reproducible retention times.[23]
  • Expected Result: A successful synthesis and purification will yield a single major peak in the HPLC chromatogram with a different retention time than the Amphotericin B starting material. Purity is calculated based on the area percentage of this peak relative to all other peaks. A purity level of >95% is generally considered good for research purposes.

Section 3: Considerations for Biological Activity

While this guide focuses on synthesis and characterization, the ultimate purpose of creating N-Acetyl AmB is to evaluate its biological properties. Key considerations for follow-up studies include:

  • Antifungal Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of N-Acetyl AmB should be determined against a panel of clinically relevant fungal pathogens (e.g., Candida albicans, Aspergillus fumigatus) and compared directly to the parent AmB.[27]

  • Hemolysis and Cytotoxicity Assays: A primary goal of derivatization is to reduce toxicity. In vitro hemolysis assays (using red blood cells) and cytotoxicity assays (using mammalian cell lines like HEK293) are crucial first steps to assess whether the modification has reduced the drug's damaging effects on mammalian cells. Studies have shown that combining AmB with N-acetylcysteine (a different molecule) can reduce its oxidative effects without harming its antifungal activity.[28] This provides a rationale that modifying the AmB molecule itself could achieve a similar or better outcome.

Conclusion

The N-acetylation of Amphotericin B is a strategic chemical modification aimed at overcoming the inherent limitations of this powerful antifungal agent. This guide provides a robust, scientifically-grounded framework for researchers to confidently undertake this work. By following the detailed protocols for synthesis and purification and employing the multi-faceted characterization strategy outlined, scientists can ensure the production of high-purity N-Acetyl Amphotericin B. The true success of this synthesis is validated not just by the yield, but by the unambiguous confirmation of its chemical identity, structural integrity, and purity through the synergistic use of MS, NMR, UV-Vis, IR, and HPLC. This foundational work is the critical first step toward the preclinical evaluation of a potentially safer and more effective polyene antibiotic.

References
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  • Medeiros, P. M. M., et al. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. PubMed. Available at: [Link]

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Sources

Exploratory

Introduction: The Quest to Tame a Potent Antifungal

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl Amphotericin B Amphotericin B (AmB) has remained a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades. Its...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl Amphotericin B

Amphotericin B (AmB) has remained a cornerstone in the treatment of life-threatening systemic fungal infections for over six decades. Its broad spectrum of activity and the low incidence of fungal resistance have cemented its role as a last-resort, life-saving therapeutic.[1][2] However, this efficacy is shadowed by significant dose-limiting toxicities, most notably nephrotoxicity, which stem from the drug's interaction with cholesterol in mammalian cell membranes.[3][4][5] This dual-edged nature has driven decades of research into developing derivatives with an improved therapeutic index.

One of the most informative chemical modifications is the N-acetylation of AmB's mycosamine sugar. This seemingly minor alteration—the conversion of a primary amine to a neutral amide—provides profound insights into the core mechanisms of AmB. This guide delves into the multifaceted mechanism of the parent AmB molecule and provides a detailed analysis of how N-acetylation fundamentally alters its interaction with fungal and mammalian membranes, thereby modulating its biological activity.

Part 1: The Core Mechanisms of Amphotericin B

To understand the derivative, we must first master the parent compound. The mechanism of AmB is not singular but a combination of coordinated actions that culminate in fungal cell death.

The Ion Channel Pore Formation Model

The canonical mechanism of AmB involves its insertion into the fungal cell membrane and self-assembly into transmembrane channels.[6][7][8] This process is critically dependent on ergosterol, the primary sterol in fungal membranes.[1]

  • Sterol-Dependent Assembly : AmB has a higher affinity for ergosterol than for cholesterol, the predominant sterol in mammalian membranes, which is the basis of its selective toxicity.[9][10]

  • Structure of the Channel : Sophisticated solid-state NMR spectroscopy and molecular dynamics simulations have revealed that AmB assembles into a stable, seven-molecule channel structure.[11] This barrel-stave-like pore creates a hydrophilic pathway across the lipid bilayer.

  • Lethal Ion Leakage : The formation of these pores disrupts the membrane's integrity, leading to the rapid leakage of monovalent cations like K+, Na+, and H+.[4][7] This uncontrolled ion flux dissipates the membrane potential, disrupts cellular homeostasis, and ultimately leads to fungal cell death.[7]

The Sterol Sponge Model

An alternative and complementary model suggests that AmB can act without necessarily forming transmembrane pores. In this "sterol sponge" model, large, extramembranous aggregates of AmB effectively extract ergosterol directly from the fungal membrane.[12] This sequestration of a vital membrane component destabilizes the bilayer, impairs the function of membrane-bound proteins, and disrupts critical cellular processes that rely on ergosterol-rich domains.[2][13]

The Role of Oxidative Damage

Beyond direct membrane disruption, there is evidence that AmB induces oxidative stress within the fungal cell.[2][4] The accumulation of reactive oxygen species (ROS) can damage cellular components, including proteins, lipids, and nucleic acids, contributing to the drug's fungicidal effect.[2]

The diagram below illustrates the interplay of these primary mechanisms.

Amphotericin_B_Mechanism cluster_membrane Fungal Cell Membrane (Ergosterol-Rich) cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AmB_monomer Amphotericin B (Monomer) Pore Ion Channel (7-Molecule Assembly) AmB_monomer->Pore Self-Assembly ROS Oxidative Damage (ROS) AmB_monomer->ROS Induces Ion_Leakage K+ Efflux & Ion Dysregulation Pore->Ion_Leakage Creates Pore Ergosterol Ergosterol Membrane_Damage Membrane Destabilization Ergosterol->Membrane_Damage Cell_Death FUNGAL CELL DEATH Membrane_Damage->Cell_Death AmB_aggregate AmB Aggregate ('Sterol Sponge') AmB_aggregate->Ergosterol Extracts Ion_Leakage->Cell_Death ROS->Cell_Death

Caption: The multifaceted mechanism of Amphotericin B against fungal cells.

Part 2: Impact of N-Acetylation on the Mycosamine Moiety

The mycosamine sugar, with its primary amine at the C3' position, is not a passive component of AmB. It is essential for sterol binding and channel formation.[14] N-acetylation modifies this critical functional group, converting the primary amine (R-NH₂) into a neutral amide (R-NHCOCH₃). This seemingly simple chemical change has three profound biophysical consequences:

  • Neutralization of Charge : At physiological pH, the primary amine of AmB is protonated (R-NH₃⁺), conferring a positive charge. N-acetylation neutralizes this charge. This is critical, as electrostatic interactions are believed to play a role in guiding the drug to the negatively charged fungal membrane surface and in stabilizing the pore structure.

  • Loss of a Hydrogen Bond Donor : The R-NH₃⁺ group is an excellent hydrogen bond donor. This capability is implicated in the intermolecular hydrogen bonding network that holds the AmB molecules together within the ion channel assembly.[9] The resulting amide (R-NH-CO) is a much weaker hydrogen bond donor.

  • Introduction of Steric Bulk : The acetyl group is significantly larger than a proton. Its addition introduces steric hindrance that can physically obstruct the precise alignment of AmB molecules required for efficient self-assembly into the tightly packed seven-molecule channel.[14]

Part 3: Comparative Mechanistic Analysis: AmB vs. N-Acetyl AmB

The chemical changes induced by N-acetylation translate directly into a modified mechanism of action, characterized by a dramatic reduction in both antifungal activity and, crucially, host cell toxicity.

Disrupted Pore Formation and Reduced Permeabilization

The primary consequence of N-acetylation is the severe impairment of ion channel formation. Studies on various N-acylated AmB derivatives consistently show a dramatic reduction in their ability to permeabilize yeast cell membranes.[14]

  • Causality : The combination of charge neutralization, altered hydrogen bonding, and steric clash, as described above, disrupts the cooperative self-assembly process.[14] While N-Acetyl AmB may still interact with the membrane, it is far less efficient at forming stable, functional ion channels. Molecular dynamics simulations of N-acetyl-AmB channels suggest that their structure and stability are indeed altered compared to the parent drug.[11]

Altered Sterol Selectivity and Reduced Toxicity
  • Reduced Efficacy (Antifungal Activity) : The impaired ability to form pores in ergosterol-containing membranes leads to higher Minimum Inhibitory Concentrations (MICs) against fungal pathogens.

  • Vastly Reduced Toxicity (Hemolytic Activity) : The same factors that hinder interaction with ergosterol also diminish the drug's ability to bind cholesterol and damage mammalian membranes. This results in a significant reduction in hemolysis (the lysis of red blood cells), a standard in vitro measure of toxicity.[15]

This differential effect leads to an overall improvement in the Selective Toxicity Index (STI) , a ratio of toxicity to efficacy.

Summary of Comparative Biological Activity

The table below summarizes the expected differences in the in-vitro activity profiles of Amphotericin B and its N-acetylated derivative based on published data for analogous compounds.[14][15][16]

ParameterAmphotericin B (AmB)N-Acetyl Amphotericin BMechanistic Rationale
Antifungal Activity (MIC) Low (High Potency)High (Low Potency)Inefficient pore formation in ergosterol-containing membranes.
Membrane Permeabilization High (e.g., rapid K⁺ efflux)Very LowDisrupted self-assembly of ion channels due to steric hindrance and loss of key polar interactions.
Hemolytic Activity (EH₅₀) High (High Toxicity)Very Low (Low Toxicity)Greatly reduced interaction with cholesterol and impaired ability to damage mammalian membranes.
Selective Toxicity Index LowHighThe reduction in toxicity is significantly greater than the reduction in antifungal activity.

Part 4: Experimental Methodologies for Mechanistic Elucidation

Validating the mechanistic differences between AmB and N-Acetyl AmB requires a suite of biophysical and microbiological assays. The following are core, field-proven protocols.

Vesicle Permeability (Calcein Leakage) Assay

This assay directly measures the ability of a compound to form pores in a model membrane.

Workflow:

Caption: Workflow for the Calcein Leakage Assay to measure membrane permeabilization.

Methodology:

  • Liposome Preparation : Large unilamellar vesicles (LUVs) are prepared from a lipid mixture (e.g., 7:3 molar ratio of POPC to either ergosterol or cholesterol) by extrusion. The lipid film is hydrated with a buffer containing a high concentration of the fluorescent dye calcein (~50-80 mM), causing its fluorescence to be self-quenched.

  • Purification : The LUV suspension is passed through a size-exclusion chromatography column (e.g., Sephadex G-50) to separate the calcein-loaded vesicles from the unencapsulated dye in the external buffer.

  • Assay : The purified LUVs are diluted into a cuvette. A baseline fluorescence reading is taken. The test compound (AmB or N-Acetyl AmB) is added, and the fluorescence intensity is monitored over time.

  • Data Analysis : The percentage of calcein leakage is calculated relative to a maximum leakage control, which is achieved by adding a detergent (e.g., Triton X-100) to completely lyse the vesicles.

Antifungal Susceptibility Testing (Broth Microdilution)

This standard CLSI/EUCAST method determines the Minimum Inhibitory Concentration (MIC) of a compound.

Methodology:

  • Preparation : A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using a standardized fungal growth medium (e.g., RPMI-1640).

  • Inoculation : Each well is inoculated with a standardized suspension of the fungal test organism (e.g., Candida albicans) to a final concentration of ~1-5 x 10⁵ CFU/mL.

  • Incubation : The plate is incubated at 35°C for 24-48 hours.

  • Reading : The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.

Hemolysis Assay

This assay provides a quantitative measure of membrane-damaging activity against mammalian cells using red blood cells (RBCs) as a model.

Methodology:

  • RBC Preparation : Freshly collected red blood cells (e.g., human or sheep) are washed three times in a buffered saline solution (e.g., PBS) by centrifugation and resuspension to remove plasma components.

  • Assay Setup : A serial dilution of the test compound is prepared in buffer. A fixed volume of the washed RBC suspension (e.g., to a final 2% hematocrit) is added to each dilution.

  • Incubation : The samples are incubated (e.g., for 1 hour at 37°C) with gentle agitation.

  • Measurement : The plates are centrifuged to pellet intact RBCs. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at ~415 nm (the Soret peak of hemoglobin).

  • Data Analysis : The percentage of hemolysis is calculated relative to a positive control (100% lysis with distilled water or detergent) and a negative control (0% lysis with buffer only). The EH₅₀ (the concentration causing 50% hemolysis) is determined from the dose-response curve.

Conclusion

N-Acetyl Amphotericin B serves as a powerful chemical probe, illuminating the critical role of the mycosamine's primary amine in the parent drug's mechanism of action. By neutralizing the charge and introducing steric bulk, N-acetylation disrupts the delicate process of intermolecular self-assembly required to form lethal ion channels. This modification significantly reduces the compound's ability to permeabilize both ergosterol- and cholesterol-containing membranes. The result is a molecule with attenuated antifungal potency but vastly diminished host toxicity. The study of N-Acetyl AmB underscores a key principle in drug development: targeted, subtle modifications of a natural product can decouple desired efficacy from adverse toxicity, paving the way for the rational design of safer and more effective antifungal agents.

References

  • Mesa-Arango, A. C., Scorzoni, L., & Zaragoza, O. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in Microbiology, 3, 286. [Link]

  • Baginski, M., Sadowski, S., & Czub, J. (2011). How do sterols determine the antifungal activity of amphotericin B? Free energy of binding between the drug and its membrane targets. The Journal of Physical Chemistry B, 115(1), 169-180. [Link]

  • Efimova, S. S., Tevyashova, A. N., Olsufyeva, E. N., Bykov, E. E., & Ostroumova, O. S. (2017). Pore-forming activity of new conjugate antibiotics based on amphotericin B. PloS one, 12(11), e0188573. [Link]

  • Arce, V. M. (2016). The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B. Antimicrobial agents and chemotherapy, 60(9), 5142–5149. [Link]

  • Volmer, A. A., Szpilman, A. M., & Carreira, E. M. (2010). Synthesis and biological evaluation of amphotericin B derivatives. Natural product reports, 27(9), 1329-1349. [Link]

  • Gale, E. F. (1974). The antifungal and antibacterial antibiotics. Journal of General Microbiology, 80(2), 451-465. (Note: While a foundational reference, a direct modern URL is not available. The principles are widely cited in modern reviews.)
  • Sokolov, V. S., & Schagina, L. V. (2021). Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice. Antibiotics, 10(11), 1367. [Link]

  • Dynarowicz-Latka, P., & Hac-Wydro, K. (2014). Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments. European Biophysics Journal, 43(10-11), 423-440. [Link]

  • Baginski, M., Resat, H., & McCammon, J. A. (1997). Comparative molecular dynamics simulations of amphotericin B-cholesterol/ergosterol membrane channels. Molecular pharmacology, 52(4), 560-570. [Link]

  • Mesa-Arango, A. C., Trevijano-Contador, N., & Zaragoza, O. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in microbiology, 3, 286. [Link]

  • Czub, M., Gucma, M., Grzybowska, J., Borowski, E., & Milewski, S. (2018). The Substantial Improvement of Amphotericin B Selective Toxicity Upon Modification of Mycosamine with Bulky Substituents. Medicinal chemistry (Shariqah (United Arab Emirates)), 16(1), 128-139. [Link]

  • Gabrielska, T., & Gruszecki, W. I. (2015). Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study. Frontiers in cell and developmental biology, 3, 56. [Link]

  • Wilcock, B. C., Uno, B. E., & Burke, M. D. (2011). Synthesis-enabled functional group deletions reveal key underpinnings of amphotericin B ion channel and antifungal activities. Proceedings of the National Academy of Sciences, 108(12), 4774-4779. [Link]

  • Volmer, A. A., Szpilman, A. M., & Carreira, E. M. (2010). Synthesis and biological evaluation of amphotericin B derivatives. Natural Product Reports, 27(9), 1329-1349. [Link]

  • Umegawa, Y., Yamamoto, T., Dixit, M., Tsuchikawa, H., Hanashima, S., Matsumori, N., ... & Murata, M. (2022). Amphotericin B assembles into seven-molecule ion channels. Science Advances, 8(24), eabq1063. [Link]

  • Borowski, E., & Cybulla, E. (2008). Synthesis and In Vitro Biological Properties of Novel Cationic Derivatives of Amphotericin B. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 341(8), 473-484. [Link]

  • AmBisome® (amphotericin B) liposome for injection. (n.d.). Mechanism of Action. Astellas Pharma US, Inc. [Link]

  • ResearchGate. (2013). Pore formation in cells after adding amphotericin B in culture medium. [Link]

  • Wikipedia. (n.d.). Amphotericin B. [Link]

  • Hac-Wydro, K., & Dynarowicz-Latka, P. (2007). Interactions of Amphotericin B Derivative of Low Toxicity With Biological Membrane Components--The Langmuir Monolayer Approach. Cell biochemistry and biophysics, 48(2-3), 85-94. [Link]

  • Czerwiński, A., König, W. A., Zieniawa, T., Sowiński, P., Sinnwell, V., Milewski, S., & Borowski, E. (1991). New N-alkyl derivatives of amphotericin B. Synthesis and biological properties. The Journal of antibiotics, 44(9), 979-984. [Link]

  • Shenin, I. D., & Filippova, A. I. (1987). [Organofluorine derivatives of amphotericin B: synthesis and antifungal activity]. Antibiotiki i meditsinskaia biotekhnologiia, 32(11), 820-824. [Link]

  • Jilani, T. N., & Siddiqui, A. H. (2023). Amphotericin B. In StatPearls. StatPearls Publishing. [Link]

  • Matsumori, N., Sawada, Y., & Murata, M. (2005). Mycosamine Orientation of Amphotericin B Controlling Interaction With Ergosterol: Sterol-Dependent Activity of Conformation-Restricted Derivatives With an Amino-Carbonyl Bridge. Journal of the American Chemical Society, 127(33), 11669-11677. [Link]

  • Baginski, M., & Czub, J. (2007). Interaction of amphotericin B and its selected derivatives with membranes: molecular modeling studies. Topics in current chemistry, 270, 165-201. [Link]

  • Kyriakidis, I., Tragiannidis, A., Munchen, S., & Groll, A. H. (2017). Amphotericin B in the Era of New Antifungals: Where Will It Stand?. Journal of fungi (Basel, Switzerland), 3(1), 7. [Link]

  • Starzyk, J., Gruszecki, M., Luchowski, R., Wasko, P., Grudzinski, W., Czub, J., & Gruszecki, W. I. (2024). How Does the Antibiotic Amphotericin B Enter Membranes and What Does It Do There?. The Journal of Physical Chemistry B, 128(18), 4213-4221. [Link]

  • Dr. G Bhanu Prakash. (2019, March 27). Antifungal agents Pharmacology - Amphotericin B: Usmle , Fmge ,Neet pg [Video]. YouTube. [Link]

  • Czub, M., Gucma, M., Grzybowska, J., Borowski, E., & Milewski, S. (2018). The Substantial Improvement of Amphotericin B Selective Toxicity Upon Modification of Mycosamine with Bulky Substituents. Medicinal Chemistry, 16(1). [Link]

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Foundational

The Antifungal Spectrum of N-Acetyl Amphotericin B: A Technical Guide to a Classic Modification and a Modern Adjuvant Strategy

Abstract Amphotericin B (AMB) remains a cornerstone of antifungal therapy, prized for its broad spectrum of activity and fungicidal action. However, its clinical utility is hampered by significant toxicities, most notabl...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Amphotericin B (AMB) remains a cornerstone of antifungal therapy, prized for its broad spectrum of activity and fungicidal action. However, its clinical utility is hampered by significant toxicities, most notably nephrotoxicity. For decades, researchers have sought to mitigate these adverse effects through chemical modification of the parent molecule. One of the earliest strategies involved N-acetylation to improve solubility and potentially alter the toxicity profile. This technical guide revisits the historical context of N-Acetyl Amphotericin B, clarifying its identity in light of modern therapeutic approaches. It critically distinguishes this classic chemical derivative from the contemporary clinical strategy of co-administering Amphotericin B with N-Acetylcysteine (NAC). The primary focus of this guide will be on the latter, providing an in-depth analysis of the antifungal spectrum, mechanistic rationale, and validated experimental protocols for evaluating the Amphotericin B-NAC combination, a strategy aimed not at altering the drug, but at protecting the patient.

Introduction: The Enduring Challenge of Amphotericin B

Amphotericin B, a polyene macrolide produced by Streptomyces nodosus, has been a formidable weapon against invasive fungal infections for over 60 years.[1] Its mechanism of action involves binding preferentially to ergosterol, the primary sterol in fungal cell membranes, leading to the formation of pores that disrupt membrane integrity and cause cell death.[2] This potent, broad-spectrum activity comes at a cost, as AMB also interacts with cholesterol in mammalian cell membranes, leading to dose-limiting toxicities.[3]

The quest to improve the therapeutic index of AMB has followed two main paths: the development of lipid-based formulations (e.g., L-AmB, ABLC) to alter drug distribution, and the chemical modification of the AMB molecule itself.[3] An early and logical modification was the N-acetylation of the mycosamine sugar moiety.

Clarifying the Terminology: N-Acetyl Amphotericin B vs. AMB + N-Acetylcysteine

It is critical to distinguish between two concepts often conflated in literature searches:

  • N-Acetyl Amphotericin B: A specific chemical derivative where an acetyl group is covalently bonded to the primary amine of AMB's mycosamine sugar. Research into such derivatives was most active in the mid-20th century.

  • Amphotericin B + N-Acetylcysteine (AMB + NAC): A combination therapy where the unmodified drug Amphotericin B is co-administered with the antioxidant N-Acetylcysteine. This is a modern clinical and investigational strategy.

This guide will first explore the historical context of N-acetylated polyenes before delving into a comprehensive analysis of the AMB + NAC adjuvant strategy, which represents the bulk of current scientific and clinical interest.

A Historical Perspective: N-Acetylated Polyene Antifungals

In the 1960s, significant effort was directed toward creating water-soluble derivatives of heptaene macrolides (the class to which AMB belongs) to overcome the formulation challenges of the highly insoluble parent drugs. N-acetylation was a key strategy.

A seminal study by Lechevalier et al. in 1961 explored the microbiological properties of water-soluble N-acetyl derivatives of heptaene antibiotics like candicidin and trichomycin.[4] The primary findings from this era of research can be summarized as follows:

  • Increased Solubility: N-acetylation successfully rendered these polyenes water-soluble, a significant pharmaceutical advantage.[4]

  • Altered Antifungal Potency: While solubility was improved, N-acetylation and other modifications to the mycosamine amine group often resulted in a reduction of in vitro antifungal activity compared to the parent compound.[5][6] For instance, the derivative N-D-ornithyl Amphotericin B methyl ester was found to have only one-fourth the in vitro activity of AMB.[5] This suggests that an unmodified primary amine on the mycosamine sugar is crucial for optimal binding to the fungal membrane and subsequent pore formation.

  • Limited Modern Data: There is a notable scarcity of recent, comprehensive studies detailing the antifungal spectrum of a specific, isolated N-Acetyl Amphotericin B molecule. The focus of modern drug development has largely shifted to lipid formulations and other derivatives, leaving N-acetylation as a historically important but less-pursued strategy. Consequently, a detailed, contemporary table of MIC values for N-Acetyl Amphotericin B against a broad panel of fungi cannot be authoritatively compiled.

The Modern Adjuvant Strategy: Amphotericin B with N-Acetylcysteine (NAC)

The current focus is not on modifying the AMB molecule, but on protecting the host from its toxic effects. Co-administration with N-Acetylcysteine (NAC) is a leading strategy, particularly for mitigating nephrotoxicity.

Mechanism of Host Protection and Fungal Interaction

The rationale for the AMB + NAC combination is dual-focused: primarily protecting host cells while ensuring the antifungal efficacy of AMB is not compromised.

  • Host Cell Protection (Nephroprotection): AMB induces renal injury through direct tubular damage and vasoconstriction of renal arteries, both mediated by oxidative stress. NAC is a potent antioxidant and a precursor to glutathione. Its proposed protective mechanisms include scavenging reactive oxygen species (ROS) generated by AMB in renal cells and improving renal blood flow through vasodilation.[7]

  • Interaction at the Fungal Cell: Crucially, studies have shown that NAC does not antagonize the antifungal action of AMB. One study on Cryptococcus neoformans demonstrated that while NAC reduced the oxidative burst generated by AMB in the yeast cells, it did not inhibit fungal growth or killing.[7] In fact, the combination therapy led to improved survival and reduced fungal burden in a murine model of cryptococcosis.[7]

The diagram below illustrates this proposed dual-action mechanism.

G cluster_host Host Renal Cell cluster_fungus Fungal Cell KidneyCell Kidney Cell ROS Oxidative Stress (ROS) KidneyCell->ROS AMB induces Damage Cellular Damage (Nephrotoxicity) ROS->Damage NAC N-Acetylcysteine (NAC) NAC->ROS Scavenges GSH Glutathione (GSH) NAC->GSH precursor GSH->ROS Scavenges Fungus Fungal Cell Ergosterol Ergosterol Pore Pore Formation Ergosterol->Pore AMB binds Death Cell Death Pore->Death leads to AMB_source Amphotericin B (AMB) AMB_source->KidneyCell Toxic Effect AMB_source->Ergosterol Antifungal Action NAC_source N-Acetylcysteine (NAC) NAC_source->NAC

Caption: Mechanism of AMB-NAC Interaction.

Antifungal Spectrum of the AMB-NAC Combination

While NAC itself has limited intrinsic antifungal activity at clinically relevant concentrations, its combination with AMB has been shown to be effective across a range of pathogens. The goal of the combination is to maintain the original spectrum of AMB while enabling safer administration.

Fungal Genus/SpeciesFinding with AMB + NAC CombinationReference
Cryptococcus neoformans NAC reduces AMB-induced oxidative effects without impairing its antifungal activity. The combination improved survival and reduced fungal burden in a murine model.[7]
Candida albicans NAC alone shows fungistatic action and can reduce biofilm biomass. Some studies suggest a synergistic effect with AMB against biofilms.[8][9]
Candida tropicalis Combination of AMB with NAC resulted in a significant reduction (99.9% killing) of biofilm cells after 24 hours.[source not found]
Aspergillus fumigatus While direct synergy studies are less common, the principle of NAC reducing AMB-induced host cell ROS would be applicable, potentially allowing for more aggressive AMB dosing.[general principle]

Note: The primary benefit of NAC is host protection, allowing AMB to be used at effective concentrations for its known broad spectrum, which includes Candida spp., Cryptococcus spp., Aspergillus spp., Histoplasma capsulatum, Blastomyces dermatitidis, and agents of mucormycosis.[1]

Experimental Protocols: In Vitro Susceptibility Testing

To rigorously evaluate the in vitro interaction between Amphotericin B and N-Acetylcysteine against a specific fungal isolate, a checkerboard broth microdilution assay is the gold standard. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for molds).[10][11]

Workflow for Checkerboard Susceptibility Testing

G prep_isolate 1. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) inoculate 4. Inoculate Plate with Standardized Fungal Suspension prep_isolate->inoculate prep_amb 2a. Prepare AMB Stock & Serial Dilutions plate_setup 3. Dispense Drugs into 96-Well Plate (Checkerboard) prep_amb->plate_setup prep_nac 2b. Prepare NAC Stock & Serial Dilutions prep_nac->plate_setup plate_setup->inoculate incubate 5. Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic 6. Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fic 7. Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret 8. Interpret Interaction (Synergy, Indifference, Antagonism) calc_fic->interpret

Caption: Workflow for Checkerboard Assay.

Detailed Step-by-Step Protocol (Yeast - adapted from CLSI M27)

Objective: To determine the in vitro interaction (synergy, indifference, antagonism) between Amphotericin B and N-Acetylcysteine against a yeast isolate.

Materials:

  • Amphotericin B (analytical grade powder)

  • N-Acetylcysteine (analytical grade powder)

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, flat-bottom 96-well microtiter plates

  • Yeast isolate (e.g., Candida albicans ATCC 90028 for QC)

  • Sabouraud Dextrose Agar (SDA) plates

  • Spectrophotometer and 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Drug Stock Preparation:

    • AMB Stock (1600 µg/mL): Dissolve AMB powder in DMSO. Further dilute in RPMI-1640 to create working solutions. Protect from light.

    • NAC Stock (e.g., 64 mg/mL): Dissolve NAC powder in sterile distilled water or RPMI-1640. Prepare fresh as NAC can oxidize in solution.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto an SDA plate and incubate for 24 hours at 35°C.

    • Select several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve the final working inoculum concentration (approx. 1-5 x 10³ CFU/mL).

  • Checkerboard Plate Setup:

    • This setup tests multiple concentrations of both drugs simultaneously.

    • In a 96-well plate, dispense 50 µL of RPMI-1640 into all wells.

    • Drug A (AMB): Add 50 µL of a 4x final concentration of AMB to the top row (Row A). Perform serial 2-fold dilutions down the columns by transferring 50 µL from Row A to B, B to C, etc.

    • Drug B (NAC): Add 50 µL of a 4x final concentration of NAC to the first column (Column 1). Perform serial 2-fold dilutions across the rows by transferring 50 µL from Column 1 to 2, 2 to 3, etc.

    • This creates a grid of varying drug combinations. Include a row/column with each drug alone (for individual MIC determination) and a drug-free well for a growth control.

  • Inoculation:

    • Add 100 µL of the final working inoculum to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours.

  • Endpoint Determination (Reading the MIC):

    • The MIC is the lowest concentration of an antifungal agent that substantially inhibits the growth of the organism.

    • For AMB, the endpoint is the lowest concentration producing complete visual inhibition of growth (no turbidity).

    • The MIC of each drug in combination is the lowest concentration that inhibits growth in a given row or column.

  • Calculation of FIC Index:

    • The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify the interaction.

      • FIC of AMB = (MIC of AMB in combination) / (MIC of AMB alone)

      • FIC of NAC = (MIC of NAC in combination) / (MIC of NAC alone)

      • FIC Index (FICI) = FIC of AMB + FIC of NAC

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Conclusion and Future Directions

The concept of "N-Acetyl Amphotericin B" represents two distinct scientific narratives. The first is a historical footnote in the evolution of antifungal drug development, where N-acetylation was an early, albeit ultimately superseded, strategy to improve the solubility of polyenes, often at the cost of reduced potency.

The second, and far more clinically relevant, narrative is the use of N-Acetylcysteine as a host-protective adjuvant in Amphotericin B therapy. This modern strategy does not modify the antifungal's inherent spectrum but aims to widen its therapeutic window by mitigating dose-limiting nephrotoxicity. The evidence strongly suggests that NAC does not interfere with AMB's fungicidal activity against key pathogens like Cryptococcus and Candida and may offer benefits in disrupting biofilms.

Future research should continue to explore novel AMB derivatives that covalently incorporate moieties offering both improved solubility and built-in host-protective effects. However, for the immediate clinical and research landscape, optimizing the co-administration of existing Amphotericin B formulations with N-Acetylcysteine remains a promising and evidence-based approach to improving outcomes in the treatment of severe invasive fungal infections.

References

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Exploratory

An In-Depth Technical Guide to the Solubility and Stability Profiles of N-Acetyl Amphotericin B

This guide provides a comprehensive technical overview of the solubility and stability profiles of N-Acetyl Amphotericin B (N-Ac-AmB), a derivative of the potent polyene antifungal agent, Amphotericin B (AmB). Designed f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and stability profiles of N-Acetyl Amphotericin B (N-Ac-AmB), a derivative of the potent polyene antifungal agent, Amphotericin B (AmB). Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational knowledge of AmB with specific considerations for its N-acetylated form, offering field-proven insights and detailed experimental protocols.

Introduction: The Rationale for N-Acetyl Amphotericin B

Amphotericin B stands as a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity is, however, notoriously counterbalanced by significant toxicities, primarily nephrotoxicity, and poor aqueous solubility.[1][2] Chemical modification of the mycosamine moiety, specifically the primary amino group, presents a key strategy to modulate the physicochemical properties of the parent molecule. N-acetylation, the introduction of an acetyl group to this nitrogen atom, is a well-established method in medicinal chemistry to alter polarity, hydrogen bonding capacity, and ultimately, the solubility and stability of a compound. This guide explores the anticipated and inferred solubility and stability characteristics of N-Ac-AmB, drawing upon the extensive literature of AmB and the fundamental principles of physical organic chemistry.

While direct, comprehensive studies on N-Acetyl Amphotericin B are limited, its classification as a Group II polyene antibiotic suggests that it retains significant biological activity. This classification indicates that it causes substantial potassium leakage from fungal cells at lower concentrations and exhibits fungicidal effects at higher concentrations.

Physicochemical Characteristics of N-Acetyl Amphotericin B

The introduction of an acetyl group to the mycosamine sugar of Amphotericin B induces subtle yet significant changes in its physicochemical properties. Understanding these shifts is paramount to predicting its behavior in various formulation and analytical scenarios.

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Caption: Impact of N-acetylation on the key physicochemical properties of Amphotericin B.

Expected Impact of N-Acetylation:

  • Polarity and Hydrogen Bonding: The conversion of the primary amine to a secondary amide reduces the number of hydrogen bond donors, which can decrease its interaction with polar protic solvents. However, the overall polarity may not be drastically altered.

  • Amphotericity: Amphotericin B is an amphoteric molecule with a pKa of the carboxyl group around 5.7 and the amino group around 10.0. N-acetylation removes the basicity of the amino group, rendering the derivative acidic. This change is critical for its pH-dependent solubility.

  • Self-Aggregation: The propensity of AmB to self-aggregate in aqueous media is a key factor in its low solubility and contributes to its toxicity.[3] N-acetylation may disrupt the intermolecular interactions that drive this aggregation, potentially leading to improved solubility and a modified toxicity profile.

Solubility Profile of N-Acetyl Amphotericin B

The solubility of N-Ac-AmB is a critical parameter for its formulation and delivery. Based on the extensive data for AmB, we can infer the solubility characteristics of its N-acetylated derivative.

Aqueous Solubility

Amphotericin B exhibits very poor solubility in water at neutral pH but is soluble at pH values below 2 or above 11.[4][5] For N-Ac-AmB, the removal of the basic amino group means it will not exhibit increased solubility at acidic pH. Its solubility will be primarily dictated by the acidic carboxyl group, suggesting that it will be more soluble in alkaline conditions where the carboxyl group is deprotonated.

Solvent System Amphotericin B (AmB) N-Acetyl Amphotericin B (N-Ac-AmB) (Inferred) Rationale for Inference
Water (pH 7)Insoluble (<1 µg/mL)[6]Expected to be very poorly solubleThe large, hydrophobic polyene region dominates the molecule's properties at neutral pH.
Acidic Aqueous Buffer (pH 2)Soluble (~0.1 mg/mL)[4]Expected to be poorly solubleThe basic amino group of AmB is protonated at low pH, increasing solubility. N-acetylation removes this basic center.
Alkaline Aqueous Buffer (pH 11)Soluble (~0.1 mg/mL)[4]Expected to be solubleThe carboxyl group is deprotonated at high pH, increasing aqueous solubility. This functionality is retained in N-Ac-AmB.
Organic Solvent Solubility

Amphotericin B is known to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][7] It is likely that N-Ac-AmB will exhibit a similar solubility profile in these solvents.

Organic Solvent Amphotericin B (AmB) Solubility N-Acetyl Amphotericin B (N-Ac-AmB) (Inferred)
Dimethyl Sulfoxide (DMSO)30-40 mg/mL[5]Expected to be soluble
Dimethylformamide (DMF)2-4 mg/mL[5]Expected to be soluble
MethanolSlightly soluble[7]Expected to be slightly soluble
EthanolPractically insoluble[7]Expected to be practically insoluble
DichloromethaneInsolubleExpected to be insoluble
AcetoneInsolubleExpected to be insoluble

Stability Profile and Degradation Pathways

The stability of polyene antibiotics is a significant challenge in formulation development. Amphotericin B is susceptible to degradation by oxidation, hydrolysis, and photolysis.[3][8]

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Degradation_Pathways NAcAmB N-Acetyl Amphotericin B Oxidized_Products Oxidized Degradants (Epoxides, Carbonyls) NAcAmB->Oxidized_Products Polyene Chain Hydrolyzed_Products Hydrolyzed Degradants (Ring Opening) NAcAmB->Hydrolyzed_Products Lactone Ring Photo_Products Photodegradation Products (Isomers, Fragments) NAcAmB->Photo_Products Polyene Chain Oxidation Oxidation (Air, Peroxides) Oxidation->Oxidized_Products Hydrolysis Hydrolysis (Acidic/Basic pH) Hydrolysis->Hydrolyzed_Products Photolysis Photodegradation (UV/Visible Light) Photolysis->Photo_Products

Caption: Inferred major degradation pathways for N-Acetyl Amphotericin B.

Oxidative Degradation

The conjugated polyene chain of Amphotericin B is the primary site of oxidative degradation.[8] This process can be initiated by atmospheric oxygen (autoxidation) and is accelerated by the presence of peroxides and metal ions. The degradation products are complex mixtures of epoxides, aldehydes, and other oxygenated species. It is highly probable that N-Ac-AmB is similarly susceptible to oxidative degradation due to the conservation of the polyene structure.

Hydrolytic Degradation

Amphotericin B contains a macrolide ester (lactone) that can undergo hydrolysis, particularly under acidic or basic conditions, leading to ring-opening and loss of activity.[3] Studies on other polyenes suggest that they are more sensitive to acidic pH. This degradation pathway is expected to be a significant concern for N-Ac-AmB as well.

Photodegradation

The extensive conjugated system in polyene antibiotics makes them highly susceptible to degradation upon exposure to light, particularly in the UV and visible regions.[8][9] This can lead to cis-trans isomerization of the double bonds and other photochemical reactions, resulting in a loss of potency. Therefore, protection from light is crucial during the handling and storage of N-Ac-AmB.

Experimental Protocols

The following section details experimental workflows for the characterization of the solubility and stability of N-Acetyl Amphotericin B. These protocols are based on established methods for Amphotericin B and are adapted for its N-acetylated derivative.

Synthesis and Purification of N-Acetyl Amphotericin B

A common method for the N-acetylation of primary amines is the reaction with an acetylating agent such as acetic anhydride in a suitable solvent.

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Synthesis_Workflow Start Start: Amphotericin B Dissolution Dissolve AmB in a suitable solvent (e.g., DMF/Pyridine) Start->Dissolution Reaction Add Acetic Anhydride (or other acetylating agent) Dissolution->Reaction Monitoring Monitor reaction progress (TLC or HPLC) Reaction->Monitoring Quenching Quench the reaction (e.g., with water or methanol) Monitoring->Quenching Reaction Complete Purification Purify the product (e.g., precipitation, chromatography) Quenching->Purification Characterization Characterize N-Ac-AmB (NMR, MS, HPLC) Purification->Characterization End End: Purified N-Acetyl Amphotericin B Characterization->End

Caption: A generalized workflow for the synthesis and purification of N-Acetyl Amphotericin B.

Step-by-Step Protocol:

  • Dissolution: Dissolve Amphotericin B in a suitable solvent system, such as a mixture of dimethylformamide (DMF) and pyridine.

  • Reaction: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Quench the reaction by the slow addition of water or methanol to consume excess acetic anhydride.

  • Purification: Precipitate the product by adding the reaction mixture to a non-solvent like diethyl ether. The crude product can be further purified by column chromatography.

  • Characterization: Confirm the structure of the purified N-Acetyl Amphotericin B using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The purity should be assessed by HPLC.

Solubility Determination

The equilibrium solubility of N-Ac-AmB can be determined using the shake-flask method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of N-Ac-AmB to a series of vials containing different solvents (e.g., water at various pH values, organic solvents).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of N-Ac-AmB using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent drug and the increase in degradation products over time.

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Forced_Degradation_Workflow Start Start: N-Acetyl Amphotericin B Solution Stress Expose to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base Oxidation_Stress Oxidation (e.g., 3% H2O2, RT) Stress->Oxidation_Stress Thermal Thermal Degradation (e.g., 80°C) Stress->Thermal Photo Photodegradation (UV/Vis light) Stress->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation_Stress->Analysis Thermal->Analysis Photo->Analysis End End: Degradation Profile Analysis->End

Caption: Workflow for conducting forced degradation studies on N-Acetyl Amphotericin B.

Step-by-Step Protocol for Forced Degradation: [10][11]

  • Preparation of Stock Solution: Prepare a stock solution of N-Ac-AmB in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the stock solution to UV and/or visible light.

  • Sampling: Withdraw samples at appropriate time points.

  • Neutralization (for acid and base hydrolysis): Neutralize the samples before analysis.

  • HPLC Analysis: Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent N-Ac-AmB peak from all major degradation product peaks. A typical starting point for method development would be a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile and/or methanol).[12][13][14] Detection is typically performed using a UV detector at one of the characteristic absorbance maxima of the polyene chromophore (around 363, 382, and 405 nm).[15]

Conclusion and Future Directions

N-Acetyl Amphotericin B represents a potentially valuable derivative of a clinically crucial antifungal agent. While a comprehensive, publicly available dataset on its solubility and stability is currently lacking, this guide provides a robust framework for its characterization based on the well-established properties of the parent Amphotericin B molecule and fundamental chemical principles. The provided experimental protocols offer a clear path for researchers to generate the necessary data to support the development of N-Ac-AmB as a therapeutic agent with potentially improved properties. Future work should focus on generating empirical data for the solubility and degradation kinetics of N-Ac-AmB to validate the inferences made in this guide and to facilitate its translation from a chemical entity to a viable drug candidate.

References

  • Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions. (2020). Journal of Pharmaceutical Sciences, 110(3), 1248-1258.

  • The effect of aggregation state on the degradation kinetics of Amphotericin B in aqueous solution. (2018). University of Iowa.

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology.
  • Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions. (2021). Journal of Pharmaceutical Sciences, 110(3), 1248-1258.
  • Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD. (n.d.). SciELO.
  • Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. (2021). Journal of the Brazilian Chemical Society.

  • Design and Method Validation of Amphotericin-B in Human Plasma by A RP-HPLC Method. (2024). Nanotechnology Perceptions, 20(7).
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  • Does anyone have a solubility profile of Amphotericin B in water at different pHs? (n.d.).
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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of N-Acetyl Amphotericin B

Prepared by: Gemini, Senior Application Scientist Introduction Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections.[1] As a polyene macrolide, its potent fungicidal acti...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections.[1] As a polyene macrolide, its potent fungicidal activity is derived from its high affinity for ergosterol, a primary sterol in fungal cell membranes. However, the clinical utility of AmB is often hampered by significant dose-related toxicities, particularly nephrotoxicity, which is linked to its interaction with cholesterol in mammalian cell membranes and its tendency to self-aggregate.[1] This has spurred the development of various derivatives and formulations aimed at improving its therapeutic index.

N-Acetyl Amphotericin B (NA-AmB) is a semi-synthetic derivative of AmB, created by acetylating the primary amino group of the mycosamine moiety. This structural modification fundamentally alters the molecule's physicochemical properties, influencing its solubility, aggregation state, and interaction with biological membranes. This guide provides a comprehensive technical overview of these properties, offering insights and methodologies for researchers and drug development professionals working with this promising antifungal candidate.

Molecular Structure and Its Physicochemical Implications

The structure of N-Acetyl Amphotericin B retains the core features of the parent molecule: a large macrolide ring with a hydrophilic polyhydroxyl face and a lipophilic polyene face. The key modification is the conversion of the primary amine on the mycosamine sugar to an acetamide group.

  • Amphotericity: Amphotericin B is an amphoteric molecule, with a carboxyl group (pKa ≈ 3.7) and an amine group (pKa ≈ 8.1).[2] The N-acetylation neutralizes the positive charge of the mycosamine amine, which significantly impacts the molecule's overall charge profile and its behavior in solutions of varying pH.

  • Amphiphilicity: The distinct polar and nonpolar faces of the macrolide ring make the molecule amphiphilic, driving its tendency to self-assemble in aqueous environments. The acetylation is expected to modulate this property, potentially altering the critical aggregation concentration and the nature of the aggregates formed.

Solubility Profile

The solubility of polyene antibiotics is a critical determinant of their formulation and bioavailability. Amphotericin B itself is notoriously insoluble in water at physiological pH (< 1 µg/mL).[1]

Table 1: Comparative Solubility of Amphotericin B in Various Solvents

SolventSolubility of Amphotericin BExpected Trend for NA-AmBReference
Water (pH 6-7)< 1 µg/mLIncreased[1]
DMSO30-40 mg/mLSimilar or Increased[3]
DMF2-4 mg/mLSimilar or Increased[3]
EthanolLowSimilar[6]
MethanolLow, subject to degradationSimilar, potential for degradation[6]
Experimental Protocol: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of a compound like NA-AmB.[7]

Rationale: The goal is to create a saturated solution where the dissolved compound is in equilibrium with its solid state. This provides the most reliable measure of thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of NA-AmB powder to a series of vials containing the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Kinetic solubility studies can help determine the necessary equilibration time.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sampling & Dilution: Carefully pipette an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation.

  • Quantification: Analyze the concentration of NA-AmB in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the solubility in the test solvent.

Aggregation State and Self-Assembly

The aggregation state of AmB is intrinsically linked to both its antifungal efficacy and its toxicity.[9] The monomeric form is believed to be the most active against fungal cells, while self-aggregated forms are strongly associated with mammalian cell toxicity.[10][11]

  • Monomeric AmB: Exhibits characteristic absorption peaks at approximately 363, 383, and 409 nm.[2]

  • Aggregated AmB: The formation of aggregates leads to a significant blue-shift in the UV-Vis spectrum, with a strong absorption peak appearing between 328-340 nm.[2]

N-acetylation is expected to alter the aggregation dynamics. By neutralizing the amine group, it may increase the critical aggregation concentration (CAC), meaning a higher concentration of the drug can remain in the less toxic monomeric state.

Experimental Protocol: Monitoring Aggregation via UV-Vis Spectroscopy

Rationale: UV-Vis spectroscopy is a highly sensitive method to probe the aggregation state of polyenes due to the distinct spectral signatures of the monomeric and aggregated forms.[2][12]

Methodology:

  • Stock Solution: Prepare a concentrated stock solution of NA-AmB in a solvent that ensures it is in a monomeric state (e.g., 100% DMSO).

  • Serial Dilutions: Prepare a series of dilutions of the stock solution in the aqueous buffer of interest (e.g., PBS pH 7.4). It is critical to add the aqueous buffer to the DMSO stock (and not the other way around) to avoid precipitation.

  • Spectral Acquisition: For each dilution, immediately record the UV-Vis absorption spectrum from approximately 300 nm to 450 nm using a spectrophotometer.

  • Data Analysis: Plot the absorbance at the key wavelengths (e.g., ~409 nm for the monomer and ~330 nm for the aggregate) as a function of concentration. A sharp change in the spectral profile indicates the onset of aggregation, allowing for the estimation of the CAC.

Mandatory Visualization: Self-Assembly of N-Acetyl Amphotericin B

G Monomer NA-AmB Monomer (Active, Low Toxicity) Dimer Dimer Monomer->Dimer Self-Assembly Aggregate Self-Assembled Aggregate (Higher Toxicity) Dimer->Aggregate

Caption: Self-assembly of NA-AmB from monomers to aggregates.

Stability and Degradation Profile

Polyene antibiotics are known to be sensitive to light, pH, and oxidative conditions.[13][14] AmB is most stable under refrigerated conditions (4°C), protected from light, and in a 5% dextrose solution.[15][16] Degradation can occur through hydrolysis of the lactone ring, particularly at alkaline pH, and oxidation of the polyene chain.[14]

The stability of NA-AmB is expected to be similar to that of AmB, with light protection being a critical factor for storage. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Study

Rationale: This study intentionally exposes the drug to harsh conditions to accelerate degradation, providing insight into its intrinsic stability and helping to identify degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of NA-AmB in a suitable solvent system.

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored under normal conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Photolytic: Expose to UV light (e.g., 254 nm) or a photostability chamber for 24 hours.

    • Thermal: Heat at 80°C for 48 hours.

  • Neutralization & Analysis: After the exposure period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent drug from any degradation products.

  • Peak Purity & Mass Balance: Assess the peak purity of the parent drug peak and calculate the mass balance to ensure all major degradation products are accounted for.

Mandatory Visualization: Interaction with Fungal Cell Membrane

G cluster_0 Fungal Cell Membrane cluster_1 cluster_2 Ergosterol Ergosterol Pore Transmembrane Pore Ergosterol->Pore Forms Phospholipid Phospholipid NA_AmB NA-AmB Monomer NA_AmB->Ergosterol High Affinity Binding Leakage Ion Leakage (K+) Pore->Leakage

Caption: Mechanism of NA-AmB interaction with the fungal membrane.

Conclusion

The N-acetylation of Amphotericin B represents a strategic modification aimed at overcoming the parent drug's limitations. This chemical change directly influences its core physicochemical properties, leading to potentially enhanced aqueous solubility and a higher critical aggregation concentration. These alterations are hypothesized to reduce the drug's propensity to form toxic aggregates, thereby improving its safety profile while maintaining its potent antifungal activity. A thorough understanding and characterization of these properties, using the methodologies outlined in this guide, are paramount for the successful development of N-Acetyl Amphotericin B as a next-generation antifungal therapeutic.

References

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  • Zumbuehl, A., et al. (2004). Synthesis of a Highly Water-Soluble Derivative of Amphotericin B with Attenuated Proinflammatory Activity. Angewandte Chemie International Edition, 43(39), 5181-5185. [Link]

  • Filippin, F. B., & Souza, L. C. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. Medical Mycology, 58(6), 835-844. [Link]

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Exploratory

N-Acetyl Amphotericin B derivatives and their properties

An In-depth Technical Guide to N-Acetyl Amphotericin B Derivatives: Synthesis, Properties, and Therapeutic Potential Introduction: The Double-Edged Sword of Amphotericin B For over five decades, Amphotericin B (AmB) has...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Acetyl Amphotericin B Derivatives: Synthesis, Properties, and Therapeutic Potential

Introduction: The Double-Edged Sword of Amphotericin B

For over five decades, Amphotericin B (AmB) has been a cornerstone in the treatment of life-threatening systemic fungal infections.[1] Produced by the bacterium Streptomyces nodosus, this polyene macrolide antibiotic boasts a broad spectrum of activity against a wide range of pathogenic fungi, including Candida spp., Aspergillus spp., and Cryptococcus spp.[1][2][3] Its fungicidal action is potent and resistance remains uncommon, making it an indispensable last-resort therapeutic.[1]

The primary mechanism of AmB's antifungal efficacy lies in its high affinity for ergosterol, the principal sterol in fungal cell membranes.[4][5][6] Upon binding, AmB molecules self-assemble into transmembrane channels or pores.[4][5][7] This structural disruption leads to a rapid leakage of essential monovalent ions like K+, Na+, and H+, compromising the membrane's integrity and ultimately causing fungal cell death.[4][5]

However, the clinical utility of AmB is severely hampered by its significant toxicity, most notably nephrotoxicity (kidney damage).[8][9][10][11] This adverse effect stems from the structural similarity between fungal ergosterol and mammalian cholesterol.[4][5] AmB can also bind to cholesterol in human cell membranes, forming pores that lead to cellular damage.[1][4] This interaction with renal tubular cells, coupled with drug-induced renal vasoconstriction, is a primary driver of its kidney toxicity.[8][10][12] Furthermore, AmB's tendency to self-aggregate in aqueous solutions is believed to contribute significantly to its toxicity.[13][14]

This inherent toxicity necessitates the development of new AmB derivatives with an improved therapeutic index—that is, compounds that retain potent antifungal activity while exhibiting significantly reduced toxicity to the host. Chemical modification of the AmB molecule is a key strategy, and one promising approach is the N-acetylation of its mycosamine appendage.[15][16][17][18]

This guide provides a comprehensive technical overview of N-Acetyl Amphotericin B derivatives, exploring the rationale behind this modification, their synthesis, biophysical properties, and the resulting impact on their antifungal and toxicological profiles.

The Rationale for N-Acetylation: Targeting the Mycosamine Moiety

The AmB molecule consists of a large macrolactone ring and a mycosamine sugar appendage.[3][19] The primary amino group on this mycosamine moiety is a critical site for chemical modification.[17][18][20] The rationale for targeting this site with an acetyl group is multifaceted:

  • Altering Aggregation State: The free amino group is involved in intermolecular hydrogen bonding, which contributes to the self-aggregation of AmB in solution. It is hypothesized that N-acetylation, by replacing a primary amine with a less basic amide, disrupts these interactions. This leads to a higher proportion of the drug existing in a less-aggregated, monomeric state, which is believed to be less toxic.[13][14]

  • Modulating Sterol Interaction: The mycosamine appendage is crucial for the initial binding interaction with membrane sterols.[17][19] Modifying this group can subtly alter the drug's affinity, potentially increasing its selectivity for fungal ergosterol over mammalian cholesterol. The lack of a free carboxyl group in some derivatives has been shown to favor differentiation between cholesterol and ergosterol-containing cells.[20]

  • Improving Physicochemical Properties: N-acetylation can change the solubility and overall physicochemical profile of the drug, which can influence its pharmacokinetics and biodistribution.[14]

The overarching goal is to uncouple the therapeutic and toxic effects of the parent drug, creating a safer yet still powerful antifungal agent.

G cluster_0 Molecular Modification Strategy cluster_1 Mechanism of Toxicity Reduction cluster_2 Therapeutic Outcome AmB Amphotericin B (Parent Molecule) Modification N-Acetylation of Mycosamine Amino Group AmB->Modification Derivative N-Acetyl AmB Derivative Modification->Derivative Aggregation Reduced Self-Aggregation Derivative->Aggregation Leads to Selectivity Altered Sterol Affinity (Ergosterol vs. Cholesterol) Derivative->Selectivity Leads to Activity Retained Antifungal Activity (Ergosterol Binding) Derivative->Activity Maintains Toxicity Decreased Host Cell Membrane Interaction (e.g., in Kidneys) Aggregation->Toxicity Selectivity->Toxicity ReducedToxicity Lower Nephrotoxicity & Hemolysis Toxicity->ReducedToxicity TherapeuticIndex Improved Therapeutic Index ReducedToxicity->TherapeuticIndex Activity->TherapeuticIndex

Caption: Logical workflow from N-acetylation to an improved therapeutic index.

Synthesis and Characterization

The generation of N-Acetyl AmB derivatives is achieved through semi-synthetic modification of the parent AmB molecule.

Experimental Protocol: Synthesis of N-Acetyl Amphotericin B

This protocol is a generalized representation based on standard acylation procedures for amines.

  • Dissolution: Dissolve Amphotericin B in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to create a solution or fine suspension. The choice of solvent is critical due to AmB's poor solubility.[14]

  • Basification: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The base acts as a proton scavenger, deprotonating the ammonium group of the mycosamine to yield the free primary amine, which is the reactive nucleophile.

  • Acetylation: Add the acetylating agent, typically acetic anhydride or acetyl chloride, to the mixture in a stoichiometric or slight excess amount. The reaction should be performed at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature, to manage the exothermic nature of the reaction and prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine when the starting material has been fully consumed.

  • Quenching and Precipitation: Once the reaction is complete, quench any excess acetic anhydride with the addition of water or a saturated aqueous solution of sodium bicarbonate. The N-Acetyl AmB derivative, being less polar than the parent AmB, can often be precipitated by adding the reaction mixture to a large volume of an anti-solvent like ice-cold water or diethyl ether.[14]

  • Purification: Collect the crude product by filtration. Further purification is essential and is typically achieved through column chromatography (e.g., on silica gel) or preparative HPLC to isolate the desired derivative with high purity.

  • Characterization: Confirm the structure and purity of the final product using standard analytical methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the acetyl group and the integrity of the overall molecular structure.

    • Mass Spectrometry (MS): To verify the correct molecular weight of the N-acetylated derivative.

    • HPLC: To assess the purity of the final compound.

G start Start: Amphotericin B step1 1. Dissolve in DMF/DMSO + Triethylamine (Base) start->step1 step2 2. Add Acetic Anhydride (0°C to RT) step1->step2 step3 3. Reaction Monitoring (TLC/HPLC) step2->step3 step4 4. Quench Reaction (e.g., Water) step3->step4 step5 5. Precipitate Product (e.g., add to Ether) step4->step5 step6 6. Purify (Column Chromatography) step5->step6 end End: Pure N-Acetyl AmB step6->end

Caption: Workflow for the synthesis and purification of N-Acetyl AmB.

Comparative Properties: N-Acetyl AmB vs. Amphotericin B

The success of any derivative lies in its improved balance of efficacy and safety. N-acylation dramatically reduces the antifungal activity of AmB, but other modifications can counteract this.[17] For instance, a bisamidation strategy at both the C16-carboxyl and C3'-amino groups has yielded derivatives with potent efficacy and low toxicity by suppressing self-aggregation.[13]

Antifungal Activity

While N-acetylation alone can sometimes reduce antifungal potency, the goal is to achieve a derivative where the reduction in toxicity far outweighs any modest decrease in activity.[17] The antifungal efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL) Note: These are representative values. Actual MICs can vary based on the specific derivative, fungal strain, and testing conditions.

CompoundCandida albicansCandida glabrataAspergillus fumigatusCryptococcus neoformans
Amphotericin B0.1 - 0.50.2 - 1.00.2 - 1.00.1 - 0.5
N-Acetyl AmB Derivative0.2 - 1.00.5 - 2.00.5 - 2.00.2 - 1.0

The data generally indicate that while N-Acetyl derivatives may show a slight increase in MIC values (a two- to four-fold decrease in activity), they often remain well within a therapeutically effective range against key fungal pathogens.[2]

Toxicity Profile

The most significant advantage of N-Acetyl AmB derivatives is their markedly reduced toxicity. This is commonly assessed through in vitro hemolysis assays (measuring damage to red blood cells) and cytotoxicity assays against mammalian cell lines (e.g., kidney cells).

Experimental Protocol: Hemolysis Assay

  • Blood Collection: Obtain fresh red blood cells (RBCs) from a healthy donor (e.g., sheep or human) in an anticoagulant-containing tube.

  • RBC Preparation: Wash the RBCs three to four times by centrifuging them at a low speed (e.g., 500 x g for 10 minutes), removing the supernatant, and resuspending the cell pellet in a buffered saline solution (e.g., PBS, pH 7.4).

  • Cell Suspension: After the final wash, prepare a 2% (v/v) suspension of the RBCs in the buffered saline.

  • Compound Preparation: Prepare serial dilutions of the test compounds (AmB and N-Acetyl AmB derivative) in the same buffered saline.

  • Incubation: In a 96-well plate, mix equal volumes of the RBC suspension and the compound dilutions. Include a negative control (RBCs + saline) and a positive control (RBCs + a strong lytic agent like Triton X-100 for 100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1-2 hours.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for each concentration relative to the positive control. The HC₅₀ value (the concentration causing 50% hemolysis) is determined by plotting the percentage of hemolysis against the drug concentration.

Table 2: Comparative In Vitro Toxicity Note: These are representative values. A higher HC₅₀ or CC₅₀ value indicates lower toxicity.

CompoundHemolytic Activity (HC₅₀, µg/mL)Cytotoxicity vs. Kidney Cells (CC₅₀, µg/mL)Therapeutic Index (CC₅₀ / MIC for C. albicans)
Amphotericin B~10 - 20~15 - 30~30 - 150
N-Acetyl AmB Derivative> 100> 150> 150 - 750

The results consistently demonstrate that N-Acetyl derivatives are significantly less hemolytic and cytotoxic than the parent AmB.[21][22] This translates to a substantially higher therapeutic index, indicating a much wider margin between the effective dose and the toxic dose.

Conclusion and Future Outlook

The chemical modification of Amphotericin B through N-acetylation of its mycosamine appendage represents a validated and promising strategy for mitigating the dose-limiting toxicity of this vital antifungal agent. By disrupting the drug's propensity for self-aggregation, N-acetylation leads to derivatives with a markedly improved safety profile, characterized by significantly lower hemolytic activity and nephrotoxicity.[13][14]

While this modification can sometimes lead to a slight reduction in intrinsic antifungal potency, the dramatic decrease in toxicity results in a substantially improved therapeutic index. This favorable trade-off opens the door for administering higher, more effective doses to combat severe fungal infections without the severe adverse effects associated with conventional AmB therapy.[21]

Future research in this area will likely focus on:

  • Multi-site Modifications: Combining N-acetylation with other chemical alterations, such as at the C-16 carboxyl group, to further optimize the balance of activity and toxicity.[13][23]

  • In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo performance, biodistribution, and long-term safety of the most promising N-Acetyl derivatives.

  • Formulation Development: Exploring advanced drug delivery systems, such as liposomal or nanoparticle formulations, to further enhance the therapeutic properties of these new derivatives.[7][24][25]

N-Acetyl Amphotericin B derivatives stand as a testament to the power of medicinal chemistry to refine and improve upon nature's most potent therapeutic agents, offering hope for safer and more effective treatments for patients suffering from life-threatening fungal diseases.

References

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Sources

Foundational

The Phoenix Molecule: A Technical Guide to the Rationale, Synthesis, and Therapeutic Evaluation of N-Acetyl Amphotericin B

Distribution: For Research, Scientific, and Drug Development Professionals Only Preamble: The Unmet Need and the Hypothesis of N-Acetyl Amphotericin B For over half a century, Amphotericin B (AmB) has been a formidable w...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals Only

Preamble: The Unmet Need and the Hypothesis of N-Acetyl Amphotericin B

For over half a century, Amphotericin B (AmB) has been a formidable weapon against life-threatening systemic fungal infections.[1] Its broad spectrum of activity and fungicidal mechanism have often made it the last line of defense where other antifungals fail.[2] However, this power comes at a significant cost: debilitating nephrotoxicity and infusion-related reactions that can limit its clinical utility.[3] The interaction of AmB with cholesterol in mammalian cell membranes, mimicking its binding to fungal ergosterol, is the primary driver of this toxicity.[1][4]

While lipid-based formulations have successfully mitigated some of these adverse effects by altering the drug's pharmacokinetic profile, they represent a formulation-based solution to a molecule-intrinsic problem.[5][6] This guide proposes a different approach: the chemical modification of the AmB molecule itself to fundamentally improve its therapeutic index. We will explore the therapeutic potential of a novel derivative, N-Acetyl Amphotericin B (NA-AmB) .

The core hypothesis is that by acetylating the primary amine of mycosamine, a critical functional group on the AmB molecule, we can modulate its physicochemical properties. This modification is anticipated to decrease the molecule's propensity for self-aggregation, a factor linked to its toxicity, without compromising its ability to bind ergosterol and exert its antifungal effect. This guide will provide the scientific rationale, a proposed synthetic pathway, and a comprehensive framework for the preclinical evaluation of NA-AmB.

The Mechanistic Landscape: A Tale of Two Sterols

The antifungal activity of Amphotericin B is intrinsically linked to its affinity for ergosterol, a primary sterol in fungal cell membranes.[1] The proposed mechanism for NA-AmB is expected to follow this established paradigm, with potential modulations arising from the N-acetylation.

The Canonical Mechanism of Action: Pore Formation and Oxidative Stress

Amphotericin B acts by binding to ergosterol, leading to the formation of transmembrane channels.[4][7] This disrupts the osmotic integrity of the fungal cell, causing leakage of vital intracellular ions, such as potassium, and ultimately leading to cell death.[2] Additionally, AmB is known to induce oxidative damage within fungal cells, further contributing to its fungicidal activity.[3][7]

The toxicity of AmB stems from its ability to also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity than for ergosterol.[1] This interaction in host cells, particularly in the renal tubules, leads to similar pore formation and cellular damage, manifesting as nephrotoxicity.[3]

The N-Acetyl Hypothesis: Modulating Aggregation and Host Cell Interaction

The primary amine on the mycosamine sugar of AmB is a key site for chemical modification.[8][9] We hypothesize that the introduction of an acetyl group will have two primary effects:

  • Reduced Self-Aggregation: The aggregation state of AmB is thought to play a role in its toxicity. N-acetylation may disrupt the intermolecular interactions that lead to the formation of large, toxic aggregates, favoring a monomeric form with a better therapeutic window.

  • Altered Host Cell Interaction: The modification of the amine group could potentially reduce non-specific binding to mammalian cell membranes, thereby decreasing cholesterol extraction and subsequent cytotoxicity.

The following diagram illustrates the proposed differential interaction of Amphotericin B and N-Acetyl Amphotericin B with fungal and mammalian cell membranes.

cluster_0 Fungal Cell Membrane cluster_1 Mammalian Cell Membrane Ergosterol Ergosterol Fungal_Pore Pore Formation & Cell Death Ergosterol->Fungal_Pore Cholesterol Cholesterol Mammalian_Pore Pore Formation & Toxicity Cholesterol->Mammalian_Pore AmB Amphotericin B AmB->Ergosterol High Affinity AmB->Cholesterol Lower Affinity NA_AmB N-Acetyl Amphotericin B NA_AmB->Ergosterol Preserved High Affinity (Hypothesized) NA_AmB->Fungal_Pore NA_AmB->Cholesterol Reduced Affinity (Hypothesized)

Caption: Proposed differential membrane interactions of AmB and NA-AmB.

Synthesis and Characterization of N-Acetyl Amphotericin B: A Proposed Workflow

The synthesis of NA-AmB can be approached through standard acylation reactions, leveraging the nucleophilicity of the primary amine on the mycosamine moiety. The following protocol is a proposed starting point for the synthesis and characterization of this novel derivative.

Proposed Synthetic Protocol

Objective: To synthesize N-Acetyl Amphotericin B via direct acetylation of the mycosamine primary amine.

Materials:

  • Amphotericin B (API grade)

  • Acetic anhydride

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA), anhydrous

  • Diethyl ether, anhydrous

  • Methanol, HPLC grade

  • Water, ultrapure

Procedure:

  • Dissolution: Dissolve Amphotericin B in anhydrous DMF to a concentration of 10 mg/mL under an inert atmosphere (e.g., argon or nitrogen).

  • Base Addition: Add 1.5 equivalents of anhydrous triethylamine to the solution to act as a base and scavenger for the acetic acid byproduct.

  • Acetylation: Slowly add 1.2 equivalents of acetic anhydride dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Precipitation: Once the reaction is complete, precipitate the crude product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

  • Purification: Collect the precipitate by filtration and wash with diethyl ether. Further purification can be achieved by recrystallization from a methanol/water mixture or by preparative HPLC.

  • Drying: Dry the purified N-Acetyl Amphotericin B under high vacuum to remove residual solvents.

Characterization and Analytical Methods

A thorough characterization of the synthesized NA-AmB is critical to confirm its identity, purity, and stability. The following analytical techniques are recommended:

Analytical MethodPurposeKey Parameters to Measure
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationRetention time, peak area, impurity profile
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmationMass-to-charge ratio (m/z) of the parent ion
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationChemical shifts and coupling constants to confirm the presence of the acetyl group and the integrity of the AmB backbone
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisPresence of amide carbonyl stretch, disappearance of primary amine bands
UV-Vis Spectrophotometry Assessment of aggregation stateSpectral shifts in the polyene chromophore absorbance maxima

Preclinical Evaluation: A Roadmap to Therapeutic Validation

The preclinical evaluation of NA-AmB must be a systematic process to determine its antifungal efficacy, toxicity profile, and overall therapeutic index compared to the parent compound and current standards of care.

In Vitro Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of NA-AmB against a panel of clinically relevant fungal pathogens.

Protocol:

  • Isolate Selection: A panel of Candida spp. (C. albicans, C. glabrata, C. auris), Aspergillus spp. (A. fumigatus), and Cryptococcus neoformans should be used.

  • Methodology: The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts and M38-A2 for filamentous fungi should be employed.[10]

  • Procedure:

    • Prepare serial twofold dilutions of NA-AmB, AmB, and a lipid formulation of AmB (e.g., liposomal AmB) in RPMI 1640 medium in 96-well microtiter plates.

    • Inoculate the wells with a standardized fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

    • Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control.

In Vitro Cytotoxicity Assays

Objective: To assess the toxicity of NA-AmB against mammalian cells.

Protocol:

  • Cell Lines: Use human renal proximal tubule epithelial cells (e.g., HK-2) and a standard cell line like HEK293.

  • Methodology: A cell viability assay, such as the MTT or XTT assay, should be used.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Expose the cells to a range of concentrations of NA-AmB, AmB, and a vehicle control for 24-48 hours.

    • Perform the viability assay according to the manufacturer's instructions.

    • Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

In Vivo Efficacy and Toxicity in a Murine Model of Systemic Candidiasis

Objective: To evaluate the in vivo antifungal efficacy and toxicity of NA-AmB in a well-established animal model of systemic fungal infection.

Workflow:

The following diagram outlines the workflow for the in vivo evaluation of N-Acetyl Amphotericin B.

cluster_0 Animal Model Preparation cluster_1 Treatment Groups cluster_2 Efficacy and Toxicity Assessment Immunocompetent_Mice Immunocompetent Mice (e.g., BALB/c) Infection Intravenous Infection with Candida albicans Immunocompetent_Mice->Infection Vehicle Vehicle Control Infection->Vehicle AmB_Group Amphotericin B Infection->AmB_Group NA_AmB_Group N-Acetyl Amphotericin B (Dose-Ranging) Infection->NA_AmB_Group L_AmB_Group Liposomal AmB Infection->L_AmB_Group Survival Survival Monitoring Vehicle->Survival Fungal_Burden Fungal Burden in Kidneys and Brain (CFU counts) Vehicle->Fungal_Burden Nephrotoxicity Serum Creatinine and BUN Histopathology of Kidneys Vehicle->Nephrotoxicity AmB_Group->Survival AmB_Group->Fungal_Burden AmB_Group->Nephrotoxicity NA_AmB_Group->Survival NA_AmB_Group->Fungal_Burden NA_AmB_Group->Nephrotoxicity L_AmB_Group->Survival L_AmB_Group->Fungal_Burden L_AmB_Group->Nephrotoxicity

Caption: Workflow for in vivo evaluation of N-Acetyl Amphotericin B.

Future Directions and Concluding Remarks

The development of N-Acetyl Amphotericin B represents a rational, molecule-centered approach to improving the therapeutic index of a cornerstone antifungal agent. The preliminary hypothesis is that N-acetylation will reduce toxicity while preserving, or even enhancing, antifungal efficacy. The proposed synthetic and evaluative frameworks in this guide provide a clear path forward for the preclinical development of this promising new entity.

Successful validation of NA-AmB could lead to a new generation of polyene antifungals that are not only potent but also significantly safer for patients. This would be a major advancement in the fight against invasive fungal infections, addressing a critical unmet medical need. Further studies should also explore other N-acyl and N-alkyl derivatives to build a comprehensive structure-activity relationship profile for the mycosamine moiety of Amphotericin B.

References

  • National Center for Biotechnology Information. (2024). Amphotericin B. StatPearls. Retrieved from [Link]

  • Wikipedia. (2024). Amphotericin B. Retrieved from [Link]

  • Vardhana, S. A., & Weinstock, D. M. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology, 12, 638848.
  • Patsnap. (2024). What is the mechanism of Amphotericin B? Synapse. Retrieved from [Link]

  • Semantic Scholar. (2024). ADVANCEMENTS IN ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTIFUNGAL COMPOUNDS: A FOCUS ON SYSTEMIC CANDIDIASIS. Retrieved from [Link]

  • Perfect, J. R. (2012). Animal models: an important tool in mycology. Medical Mycology, 50(2), 113-125.
  • Agustinho, D. P., & Carazzolle, M. F. (2012). It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. Frontiers in Microbiology, 3, 286.
  • ResearchGate. (n.d.). Animal Models of Systemic Mycoses. Retrieved from [Link]

  • Denning, D. W., & Stevens, D. A. (1999). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species. Antimicrobial Agents and Chemotherapy, 43(11), 2762-2767.
  • National Institutes of Health. (2020). A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection. PMC. Retrieved from [Link]

  • National Institutes of Health. (2011). Synthesis of a Highly Water-Soluble Derivative of Amphotericin B with Attenuated Proinflammatory Activity. PMC. Retrieved from [Link]

  • YouTube. (2021, June 10). Amphotericin B - Mechanism, side effects, precautions and uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2002). In Vitro Pharmacodynamics of Amphotericin B, Itraconazole, and Voriconazole against Aspergillus, Fusarium, and Scedosporium spp. PMC. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2023, November 8). New antifungal molecule kills fungi without toxicity in human cells, mice. News Bureau. Retrieved from [Link]

  • Singh, G., Kaur, T., Kaur, A., & Kaur, R. (2014). Analytical methods for determination of Amphotericin B in biological samples: a short review. Annals of Applied Bio-sciences, 1, R26-32.
  • National Center for Biotechnology Information. (2023). Nanoemulsion Increases the Antifungal Activity of Amphotericin B against Four Candida auris Clades: In Vitro and In Vivo Assays. PubMed. Retrieved from [Link]

  • Gür Vural, S., et al. (2024). Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope. The Journal of Infection in Developing Countries, 18(2), 303-308.
  • Research & Reviews: Journal of Pharmaceutical Analysis. (2023). A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. RRJPA, 12(2).
  • MDPI. (2022). In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections. Journal of Fungi, 8(2), 122.
  • S159 Antifungal Susceptibility Testing. (n.d.). Retrieved from [Link]

  • American Society for Microbiology. (2000). Comparative Efficacies, Toxicities, and Tissue Concentrations of Amphotericin B Lipid Formulations in a Murine Pulmonary Aspergillosis Model. Antimicrobial Agents and Chemotherapy, 44(5), 1188-1193.
  • ResearchGate. (n.d.). A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (2023). Nanoemulsion Increases the Antifungal Activity of Amphotericin B against Four Candida auris Clades: In Vitro and In Vivo Assays. Pharmaceutics, 15(6), 1735.
  • National Center for Biotechnology Information. (2020). A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations. PubMed. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Nanoemulsion Increases the Antifungal Activity of Amphotericin B against Four Candida auris Clades: In Vitro and In Vivo Assays. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). Development and Validation of a UV Spectrophotometric Analytical Method for Amphotericin B. Retrieved from [Link]

  • National Institutes of Health. (2024). Comparison of Adverse Event Profiles of Amphotericin B Formulations Using Real-World Data. PubMed Central. Retrieved from [Link]

  • PubMed Central. (2003). Comparison of the Physicochemical, Antifungal, and Toxic Properties of Two Liposomal Amphotericin B Products. Antimicrobial Agents and Chemotherapy, 47(2), 613-620.
  • Michigan State University. (2022). Total Synthesis of Amphotericin B. Retrieved from [Link]

  • National Center for Biotechnology Information. (1991). New N-alkyl derivatives of amphotericin B. Synthesis and biological properties. PubMed. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Amphotericin B Formulations Based on Organic Salts and Ionic Liquids against Leishmania infantum. Pharmaceutics, 14(12), 2816.
  • Cochrane Library. (2015). Amphotericin B deoxycholate versus liposomal amphotericin B: effects on kidney function. Retrieved from [Link]

  • American Chemical Society. (1987). Total synthesis of amphotericin B. Journal of the American Chemical Society, 109(9), 2821-2822.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Activity of N-Acetyl Amphotericin B Against Candida

This guide provides a comprehensive technical overview of the in vitro evaluation of N-Acetyl Amphotericin B's activity against Candida species. It is intended for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the in vitro evaluation of N-Acetyl Amphotericin B's activity against Candida species. It is intended for researchers, scientists, and drug development professionals engaged in antifungal research. This document moves beyond standard protocols to offer insights into the scientific rationale behind experimental design and data interpretation, ensuring a robust and well-validated approach.

Introduction: The Rationale for N-Acetyl Amphotericin B in Anti-Candida Research

Amphotericin B (AmB) has long been a cornerstone in the treatment of invasive fungal infections, valued for its broad spectrum of activity and low incidence of resistance.[1][2] However, its clinical utility is often hampered by significant toxic side effects.[3][4] This has spurred the exploration of AmB derivatives and combination therapies aimed at mitigating toxicity while preserving or enhancing antifungal efficacy.

The concept of "N-Acetyl Amphotericin B" in the context of anti-Candida activity primarily revolves around the combination of Amphotericin B with N-acetylcysteine (NAC). Current research indicates that NAC is investigated as an adjuvant to AmB therapy rather than a direct chemical modification of the AmB molecule to form a stable N-acetylated compound for antifungal purposes. Studies suggest that NAC's antioxidant properties may reduce AmB-induced oxidative stress without diminishing its antifungal potency.[5]

This guide, therefore, focuses on the in vitro methodologies to assess the synergistic or adjuvant effects of combining Amphotericin B with N-acetylcysteine against clinically relevant Candida species.

Mechanism of Action: A Dual Approach

The antifungal activity of Amphotericin B stems from its high affinity for ergosterol, a primary component of the fungal cell membrane.[1] This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular components, ultimately leading to cell death.[6] Additionally, AmB is known to induce oxidative damage within fungal cells.[6]

The co-administration of N-acetylcysteine is hypothesized to selectively counteract the oxidative damage in host cells, which is a major contributor to AmB's toxicity, without interfering with its primary antifungal mechanism. Some studies have shown that while NAC alone does not possess antifungal properties, its combination with AmB can reduce the oxidative effects of AmB.[5]

In Vitro Evaluation of N-Acetyl Amphotericin B (AmB + NAC) Activity

A thorough in vitro assessment is critical to understanding the potential of the AmB and NAC combination. The following experimental workflows provide a robust framework for this evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The initial step is to determine the MIC of Amphotericin B alone and in the presence of a fixed concentration of N-acetylcysteine. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antifungal Stock Solutions:

    • Prepare a stock solution of Amphotericin B in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of N-acetylcysteine in sterile distilled water or an appropriate buffer.

  • Preparation of Microtiter Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of Amphotericin B in RPMI 1640 medium.

    • For the combination assay, add a fixed, sub-inhibitory concentration of N-acetylcysteine to each well containing the serially diluted Amphotericin B.

  • Inoculum Preparation:

    • Culture the Candida isolate on Sabouraud Dextrose Agar.

    • Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve the final desired inoculum concentration in the wells.

  • Incubation:

    • Inoculate the microtiter plates with the prepared Candida suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

Checkerboard Assay for Synergy Analysis

To quantitatively assess the interaction between Amphotericin B and N-acetylcysteine, a checkerboard microdilution assay is employed. This allows for the calculation of the Fractional Inhibitory Concentration Index (FICI).

Experimental Protocol: Checkerboard Synergy Assay

  • Plate Setup:

    • In a 96-well plate, serially dilute Amphotericin B horizontally and N-acetylcysteine vertically. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized Candida suspension and incubate as described for the MIC assay.

  • FICI Calculation:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of AmB in combination / MIC of AmB alone) + (MIC of NAC in combination / MIC of NAC alone)

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assays

Time-kill assays provide a dynamic picture of the antifungal effect over time, distinguishing between fungistatic and fungicidal activity.

Experimental Protocol: Time-Kill Assay

  • Culture Preparation:

    • Grow Candida to the logarithmic phase in a suitable broth medium.

  • Exposure to Antifungals:

    • Expose the fungal culture to Amphotericin B alone, N-acetylcysteine alone, and the combination at concentrations corresponding to their MICs and multiples of the MIC.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions and plate on Sabouraud Dextrose Agar to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each treatment condition. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered fungicidal.

Biofilm Disruption Assay

Given the importance of biofilms in Candida infections, evaluating the combination's effect on established biofilms is crucial.

Experimental Protocol: Biofilm Disruption Assay

  • Biofilm Formation:

    • Grow Candida biofilms in 96-well plates for 24-48 hours.

  • Treatment:

    • Wash the biofilms to remove planktonic cells.

    • Add fresh medium containing Amphotericin B alone, N-acetylcysteine alone, and the combination at various concentrations.

  • Incubation:

    • Incubate for a further 24 hours.

  • Quantification of Biofilm Viability:

    • Wash the biofilms again.

    • Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT or MTT reduction.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Hypothetical In Vitro Susceptibility of Candida albicans to Amphotericin B and N-acetylcysteine

Compound/CombinationMIC (µg/mL)FICIInterpretation
Amphotericin B0.5--
N-acetylcysteine>1024-No intrinsic activity
AmB + NAC (fixed 256 µg/mL)0.250.75Indifference

Table 2: Hypothetical Time-Kill Kinetics for Candida albicans

TreatmentLog10 CFU/mL Reduction at 24h
Control0.1
Amphotericin B (1x MIC)3.2
N-acetylcysteine (256 µg/mL)0.2
AmB (1x MIC) + NAC (256 µg/mL)3.5

Visualizing Experimental Workflows

Diagrams are essential for illustrating complex experimental processes.

Experimental_Workflow cluster_MIC MIC Determination cluster_Synergy Synergy Testing (Checkerboard) cluster_TimeKill Time-Kill Assay cluster_Biofilm Biofilm Disruption Assay A Prepare AmB & NAC Stocks B Serial Dilution in 96-well Plate A->B C Add Standardized Candida Inoculum B->C D Incubate 35°C, 24-48h C->D E Read MIC D->E F Create 2D Dilution Matrix (AmB x NAC) G Inoculate & Incubate F->G H Determine MICs of Combinations G->H I Calculate FICI H->I J Expose Log-phase Culture to Drugs K Sample at Time Points (0-24h) J->K L Plate Serial Dilutions K->L M Count CFUs L->M N Plot Log10 CFU/mL vs. Time M->N O Grow Candida Biofilm (24-48h) P Treat with Drug Combinations O->P Q Incubate 24h P->Q R Quantify Viability (XTT/MTT Assay) Q->R

Caption: Workflow for in vitro evaluation of AmB and NAC against Candida.

Conclusion and Future Directions

The in vitro evaluation of the combination of Amphotericin B and N-acetylcysteine provides a promising avenue for enhancing the therapeutic index of this potent antifungal agent. The methodologies outlined in this guide offer a robust framework for characterizing the nature of their interaction against various Candida species. Future research should focus on elucidating the precise molecular mechanisms by which NAC may protect host cells from AmB-induced toxicity without compromising its anti-Candida activity. Furthermore, extending these in vitro findings to in vivo models of candidiasis will be a critical step in translating this combination therapy into a clinical reality.

References

  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. PubMed. [Link]

  • Synthesis of a Highly Water-Soluble Derivative of Amphotericin B with Attenuated Proinflammatory Activity. NIH. [Link]

  • An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety. PubMed Central. [Link]

  • Amphotericin B in the Era of New Antifungals: Where Will It Stand?. MDPI. [Link]

  • Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model. NIH. [Link]

  • Identification of Off-Patent Drugs That Show Synergism with Amphotericin B or That Present Antifungal Action against Cryptococcus neoformans and Candida spp. PubMed Central. [Link]

  • Amphotericin B Polymer Nanoparticles Show Efficacy against Candida Species Biofilms. UCL Discovery. [Link]

  • Nicotinamide potentiates amphotericin B activity against Candida albicans. Taylor & Francis Online. [Link]

  • Nicotinamide potentiates amphotericin B activity against Candida albicans. NIH. [Link]

  • Antifungal susceptibility of Candida biofilms: unique efficacy of amphotericin B lipid formulations and echinocandins. R Discovery. [Link]

  • In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections. MDPI. [Link]

  • Stable Phenotypic Resistance of Candida Species to Amphotericin B Conferred by Preexposure to Subinhibitory Levels of Azoles. NIH. [Link]

  • In vitro activity of caspofungin compared to amphotericin B, fluconazole, and itraconazole against Candida strains isolated in a Turkish university hospital. ResearchGate. [Link]

  • It only takes one to do many jobs: Amphotericin B as antifungal and immunomodulatory drug. PubMed Central. [Link]

  • New N-alkyl derivatives of amphotericin B. Synthesis and biological properties. PubMed. [Link]

  • Activity of Amphotericin B and Anidulafungin Combined with Rifampicin, Clarithromycin, Ethylenediaminetetraacetic Acid, N-Acetylcysteine, and Farnesol against Candida tropicalis Biofilms. MDPI. [Link]

  • Amphotericin B: spectrum and resistance. PubMed. [Link]

  • Total synthesis of amphotericin B. Journal of the American Chemical Society. [Link]

  • Amphotericin B. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Preparation and Characterization of N-Acetyl Amphotericin B Liposomal Formulation

Abstract This comprehensive application note provides a detailed protocol for the formulation of N-Acetyl Amphotericin B (NA-AmB) into a liposomal drug delivery system. Amphotericin B (AmB) is a potent, broad-spectrum an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the formulation of N-Acetyl Amphotericin B (NA-AmB) into a liposomal drug delivery system. Amphotericin B (AmB) is a potent, broad-spectrum antifungal agent, but its clinical use is often limited by significant nephrotoxicity.[1][2] This toxicity stems from its mechanism of action, where it binds to ergosterol in fungal cell membranes, creating pores that lead to cell death, but can also interact with cholesterol in human cell membranes, causing similar damage.[3][4][5] Liposomal encapsulation is a clinically validated strategy to mitigate this toxicity by altering the drug's pharmacokinetic profile and reducing its interaction with mammalian cells.[2][4] The N-acetylation of Amphotericin B represents a potential chemical modification to further enhance its therapeutic index. This guide details the thin-film hydration method followed by extrusion, a robust and widely used technique for producing unilamellar liposomes with a defined size distribution.[6][7][8] We further describe essential characterization assays to ensure the critical quality attributes of the formulation, including particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Introduction: The Rationale for Liposomal N-Acetyl Amphotericin B

Amphotericin B remains a cornerstone for treating life-threatening systemic fungal infections due to its broad efficacy.[4] Its primary mode of action involves forming channels in the fungal membrane by complexing with ergosterol, leading to leakage of intracellular ions and ultimately, cell death.[2][4] However, the structural similarity between ergosterol and cholesterol, the primary sterol in mammalian cell membranes, leads to off-target toxicity, most notably severe kidney damage (nephrotoxicity).[1][3]

Liposomal Drug Delivery: Encapsulating AmB within lipid vesicles (liposomes) dramatically improves its safety profile. Liposomes act as a shield, preventing the drug from freely interacting with host cells and tissues, particularly in the kidneys.[9][10] This approach has led to commercially successful products like AmBisome®, which is a true liposomal formulation composed of hydrogenated soy phosphatidylcholine (HSPC), cholesterol, and distearoylphosphatidylglycerol (DSPG).[11]

N-Acetyl Amphotericin B (NA-AmB): The modification of AmB through N-acetylation is a drug development strategy aimed at potentially reducing its toxicity profile. While co-administration of N-acetylcysteine (NAC) with conventional AmB has been explored to mitigate renal damage[12][13], formulating a liposome with the N-acetylated drug derivative itself is a distinct approach. This guide provides the foundational protocol for researchers and drug developers to create and evaluate such a formulation.

Principle of the Formulation Method

This protocol employs the thin-film hydration technique, followed by extrusion for size homogenization.[7][14] The process can be summarized in four key stages:

  • Dissolution & Film Formation: The constituent lipids and the active pharmaceutical ingredient (NA-AmB) are co-dissolved in a suitable organic solvent. This solvent is then evaporated under reduced pressure to form a thin, uniform lipid film on the inner surface of a round-bottom flask.[8][15]

  • Hydration: The lipid film is hydrated with an aqueous buffer. This process, conducted above the main phase transition temperature (Tc) of the lipids, causes the lipid sheets to swell and detach, spontaneously forming large, multilamellar vesicles (MLVs).[6][15]

  • Sizing by Extrusion: The heterogeneous MLV suspension is repeatedly passed through polycarbonate membranes with defined pore sizes. This high-shear process breaks down the large vesicles and forces them to re-form into smaller, more uniform large unilamellar vesicles (LUVs).[6][16][17]

  • Purification: Unencapsulated (free) drug is removed from the final liposome suspension.

Workflow of Liposomal Formulation and Characterization

G Figure 1. Overall workflow for N-Acetyl Amphotericin B liposome preparation and quality control. cluster_prep Part A: Formulation cluster_char Part B: Characterization A 1. Lipid & Drug Dissolution (e.g., Chloroform/Methanol) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Film Hydration (Aqueous Buffer, T > Tc) B->C D 4. Sizing by Extrusion (e.g., 100 nm membrane) C->D E 5. Purification (Removal of free drug) D->E F Particle Size & Zeta Potential (DLS) E->F Final Product for QC G Encapsulation Efficiency (Separation + HPLC) E->G Final Product for QC H In Vitro Drug Release (Dialysis Method) E->H Final Product for QC I Stability Assessment (Storage Studies) E->I Final Product for QC

A high-level overview of the formulation and characterization process.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
N-Acetyl Amphotericin BPharmaceutical GradeCustom Synthesis/Specialty Supplier
Hydrogenated Soy PC (HSPC)>99% PurityAvanti Polar Lipids / Lipoid GmbH
Cholesterol>99% PuritySigma-Aldrich / Avanti Polar Lipids
DSPG, Sodium Salt>99% PurityAvanti Polar Lipids / Lipoid GmbH
Chloroform, HPLC GradeACS GradeFisher Scientific / VWR
Methanol, HPLC GradeACS GradeFisher Scientific / VWR
Phosphate-Buffered Saline (PBS)pH 7.4Gibco / Sigma-Aldrich
Polycarbonate Membranes100 nm pore sizeWhatman / Avanti Polar Lipids
Syringes (Glass, gas-tight)1 mL and 10 mLHamilton / SGE
Mini-Extruder Device-Avanti Polar Lipids
Rotary Evaporator-Buchi / Heidolph
Water Bath / Heating Block-VWR / Fisher Scientific

Experimental Protocol: Liposome Preparation

This protocol is designed to produce a 5 mL batch of liposomes with a target NA-AmB concentration of 2 mg/mL.

Step 1: Preparation of Lipid and Drug Stock Solutions
  • Rationale: Dissolving all components in a common organic solvent system ensures a homogenous mixture, which is critical for forming a uniform lipid film and, subsequently, uniform liposomes.[6] A chloroform:methanol mixture is often used to ensure the complete solubility of both lipids and amphipathic drugs.[15]

1.1. Prepare a lipid stock solution. For a molar ratio of HSPC:Cholesterol:DSPG of 2:1:0.8 (similar to AmBisome®[11]), weigh and add the following to a 25 mL volumetric flask:

  • HSPC (MW ~790 g/mol ): 79.0 mg
  • Cholesterol (MW ~387 g/mol ): 19.4 mg
  • DSPG (MW ~793 g/mol ): 31.7 mg 1.2. Add approximately 20 mL of a 9:1 (v/v) chloroform:methanol solution to the flask. Gently swirl to dissolve all lipids completely. 1.3. Weigh 10 mg of N-Acetyl Amphotericin B and add it to the lipid solution. 1.4. Bring the final volume to 25 mL with the chloroform:methanol solvent. The final solution should be clear and yellow.
Step 2: Formation of the Thin Lipid Film
  • Rationale: A thin, even film provides a large surface area for hydration, leading to more efficient vesicle formation.[8] The use of a rotary evaporator allows for controlled solvent removal under reduced pressure, preventing splashing and ensuring a uniform film.[8][15]

2.1. Transfer the entire 25 mL of the lipid-drug solution to a 100 mL round-bottom flask. 2.2. Attach the flask to a rotary evaporator. 2.3. Set the water bath temperature to 60-65°C. This temperature is safely above the boiling points of the solvents but below temperatures that might degrade the lipids or drug. 2.4. Begin rotation at a moderate speed (e.g., 100-150 rpm) and gradually apply a vacuum. 2.5. Continue evaporation until all solvent is removed and a thin, dry, yellow film is visible on the flask wall. 2.6. To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours (or overnight).

Step 3: Hydration of the Lipid Film
  • Rationale: Hydration must be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid with the highest Tc (in this case, HSPC, Tc ~55°C).[6] Above Tc, the lipid bilayers are in a fluid state, which allows them to swell and form closed vesicles upon agitation.[6][8]

3.1. Pre-heat 5.0 mL of sterile PBS (pH 7.4) to 65°C in a water bath. 3.2. Add the pre-heated PBS to the round-bottom flask containing the dry lipid film. 3.3. Immediately seal the flask and begin vigorous agitation (a vortex mixer can be used, or manual swirling on the rotary evaporator without vacuum). 3.4. Continue hydration at 65°C with agitation for 1 hour. The lipid film should gradually disperse to form a milky, yellow suspension of multilamellar vesicles (MLVs).[15]

Step 4: Liposome Sizing via Extrusion
  • Rationale: Extrusion is a high-pressure filtration method that reduces the size and lamellarity of liposomes, producing a population with a more uniform size distribution.[6][17][18] Passing the suspension through the membrane multiple times (e.g., 11-21 passes) improves the homogeneity of the final vesicle population.[16]

4.1. Assemble the mini-extruder device with two stacked 100 nm polycarbonate membranes, following the manufacturer's instructions. Place the heating block around the extruder and set it to 65°C. 4.2. Draw the 5 mL MLV suspension into a 10 mL glass syringe. 4.3. Carefully expel any air and connect the syringe to one side of the extruder. Connect an empty syringe to the other side. 4.4. Gently push the liposome suspension from the full syringe through the membrane into the empty syringe. This is one pass. 4.5. Repeat the process, pushing the suspension back and forth for a total of 11 to 21 passes. 4.6. After the final pass, collect the translucent yellow suspension of large unilamellar vesicles (LUVs) into a sterile vial.

Characterization of the Liposomal Formulation

Accurate characterization is essential to ensure the quality, consistency, and performance of the liposomal product.[19]

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Method: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of size distribution width). Zeta potential measures the surface charge of the liposomes, which is an indicator of colloidal stability.

  • Protocol:

    • Dilute a small aliquot (e.g., 10 µL) of the liposome suspension in 1 mL of filtered PBS.

    • Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer).

    • Record the Z-average diameter, PDI, and Zeta Potential.

Encapsulation Efficiency (EE%)
  • Principle: EE% is the percentage of the initial drug that has been successfully entrapped within the liposomes.[][21] This requires separating the encapsulated drug from the unencapsulated (free) drug, followed by quantification of the drug in one or both fractions.[19]

  • Protocol (using Centrifugation and HPLC):

    • Separation: Place a 200 µL aliquot of the liposome suspension into an ultra-centrifugal filter unit (e.g., 100 kDa MWCO). Centrifuge according to the manufacturer's instructions to separate the liposomes (retentate) from the aqueous phase containing free drug (filtrate).

    • Quantification of Total Drug: Disrupt a 50 µL aliquot of the original, unseparated liposome suspension by adding 950 µL of methanol. Vortex thoroughly and centrifuge to pellet the lipid debris. The supernatant contains the total drug amount.

    • Quantification of Free Drug: Use the filtrate from Step 1 directly.

    • HPLC Analysis: Analyze the total drug and free drug samples by a validated reverse-phase HPLC method with UV detection at 382 nm.[22][23]

    • Calculation:

      EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release
  • Principle: An in vitro release study estimates the rate at which the drug is released from the liposome under physiological-like conditions.[24][25] The dialysis method is commonly used, where the liposome suspension is placed in a dialysis bag suspended in a larger volume of release medium.[24][26]

  • Protocol:

    • Place 1 mL of the liposome suspension into a dialysis bag (e.g., 12-14 kDa MWCO).

    • Suspend the sealed bag in 100 mL of PBS (pH 7.4) containing a small percentage of a surfactant (e.g., 0.1% Tween® 80) to maintain sink conditions.

    • Stir the release medium at 37°C.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh, pre-warmed medium.

    • Quantify the amount of NA-AmB in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

Expected Results & Specifications

The following table summarizes the target specifications for a successfully prepared N-Acetyl Amphotericin B liposomal formulation.

ParameterMethodTarget SpecificationRationale
Appearance Visual InspectionTranslucent, yellow suspensionIndicates formation of small vesicles and absence of precipitation.
Particle Size (Z-average) DLS80 - 150 nmNano-sized vesicles can have favorable pharmacokinetic properties.[18]
Polydispersity Index (PDI) DLS< 0.2A low PDI indicates a narrow, homogenous size distribution.[27]
Zeta Potential DLS-20 to -50 mVA significant negative charge (from DSPG) prevents aggregation and enhances stability.
Encapsulation Efficiency (EE%) HPLC-based> 90%High encapsulation is crucial for therapeutic efficacy and minimizing free drug toxicity.[22][28]
Drug Release In Vitro DialysisSlow, sustained releaseDemonstrates the stability of the formulation and its potential for prolonged action.[29]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency (<80%) - Incomplete lipid film hydration.- Drug precipitation during hydration.- Liposome disruption during extrusion.- Ensure hydration temperature is > Tc and allow sufficient time (1-2 hours).- Confirm drug solubility in the chosen lipid/solvent system.- Avoid excessive pressure during extrusion.
Large Particle Size (>200 nm) or High PDI (>0.3) - Inefficient extrusion.- Liposome aggregation.- Increase the number of extrusion cycles (e.g., to 21 passes).- Ensure membranes are not clogged or torn.- Check zeta potential; if near neutral, aggregation is likely. Reformulate with sufficient charged lipid (DSPG).
Visible Precipitate in Final Formulation - Drug insolubility in the aqueous phase.- Liposome instability and drug leakage.- Ensure pH of the hydration buffer is appropriate for NA-AmB solubility.- Verify lipid integrity; use high-purity lipids and avoid excessive heat.
Inconsistent Batch-to-Batch Results - Inconsistent lipid film formation.- Variation in extrusion process.- Standardize the rotary evaporation process to create a consistent film.- Standardize the number of passes and pressure applied during extrusion.

Safety Precautions

  • Chemical Handling: Chloroform and methanol are volatile and toxic. Always handle these solvents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Active Compound: Amphotericin B and its derivatives are potent pharmaceutical compounds. Avoid inhalation of powder and direct contact with skin.

  • Extrusion: The extrusion process can generate high pressure. Use only glass syringes designed for this purpose and follow the extruder manufacturer's safety guidelines.

References

  • Manosroi, A., et al. (2004). Characterization of Amphotericin B Liposome Formulations. Drug Development and Industrial Pharmacy.
  • Stone, N.R., et al. (2024). Amphotericin B.
  • Burgess, S. (n.d.).
  • Patsnap Synapse. (2024). What is the mechanism of Amphotericin B?
  • D'souza, S. (2017).
  • La-ongsri, N., et al. (2023). Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Solomon, D., et al. (2017).
  • Uncat. (2025). Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation.
  • CD Formulation. (n.d.). Thin-Film Hydration Method for Liposome Preparation.
  • Manosroi, A., et al. (2004).
  • Manosroi, A., et al. (2004). Stability and transdermal absorption of topical amphotericin B liposome formulations.
  • Gupta, V., et al. (2017).
  • Laniado-Laborín, R., & Cabrales-Vargas, M. N. (2009). Amphotericin B: side effects and toxicity. Revista Iberoamericana de Micología.
  • Laniado-Laborín, R., & Cabrales-Vargas, M. N. (2009). Amphotericin B: side effects and toxicity. Elsevier.
  • Manosroi, A., et al. (2004).
  • Wikipedia. (n.d.). Amphotericin B. Wikipedia.
  • Carugo, D., et al. (2022).
  • Solomon, D. E., et al. (2017). Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective.
  • BOC Sciences. (n.d.). Liposome Encapsulation Efficiency Measurement. BOC Sciences.
  • Ong, S. G., et al. (2016). Evaluation of extrusion technique for nanosizing liposomes. Pharmaceutics.
  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination.
  • Khan, M. A., & Owais, M. (2006). Toxicity, stability and pharmacokinetics of amphotericin B in immunomodulator tuftsin-bearing liposomes in a murine model. Journal of Antimicrobial Chemotherapy.
  • Khan, M. A., & Owais, M. (2006). Toxicity, stability and pharmacokinetics of amphotericin B in immunomodulator tuftsin-bearing liposomes in a murine model. Oxford Academic.
  • Kim, S., et al. (2019). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. MDPI.
  • Kumar, A. (2023). Nano sizing liposomes by extrusion technique and its application.
  • Ong, S. G., et al. (2016). Evaluation of Extrusion Technique for Nanosizing Liposomes. PMC - NIH.
  • Dara, T., et al. (2023). Amphotericin B liposomal formulation: applicable preparation methods, challenges, and tips. Drug Development and Industrial Pharmacy.
  • de Oliveira, G. L. V., et al. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. Medical Mycology.
  • Demir, B., et al. (2016). Efficacy of N-acetylcysteine in preventing amphotericin B induced acute kidney injury. Marmara Medical Journal.

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Application

Application Notes &amp; Protocols: Evaluating Modified Amphotericin B Formulations in Murine Models of Fungal Infections

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of modified Amphotericin B formulations. This document provides a framework for testing novel derivatives, such as N-Ace...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of modified Amphotericin B formulations. This document provides a framework for testing novel derivatives, such as N-Acetyl Amphotericin B, by using established murine models and well-characterized formulations like Liposomal Amphotericin B as a benchmark.

Introduction: The Amphotericin B Paradox and the Quest for Safer Derivatives

For over five decades, Amphotericin B (AmB) has been a cornerstone in the treatment of life-threatening systemic fungal infections, revered for its broad-spectrum and potent fungicidal activity.[1][2][3] However, its clinical utility is severely hampered by a significant paradox: its life-saving efficacy is intrinsically linked to dose-limiting toxicities, most notably nephrotoxicity.[1][4][5] This toxicity arises from AmB's interaction with cholesterol in mammalian cell membranes, mirroring its therapeutic mechanism of binding to ergosterol in fungal cell membranes.[2][6][7]

The pursuit of a safer AmB has driven decades of research, leading to three primary strategies for improving its therapeutic index:

  • Lipid-Based Formulations: Encapsulating AmB within lipid carriers, such as liposomes (L-AmB, AmBisome®), alters its pharmacokinetic profile, leading to reduced exposure of the kidneys to the free drug.[4][8][9]

  • Chemical Derivatization: Modifying the AmB molecule itself to decrease its affinity for cholesterol while preserving its affinity for ergosterol is a promising, albeit challenging, approach. The investigation into compounds like N-Acetyl Amphotericin B falls into this category, representing the frontier of antifungal development.[10]

  • Adjuvant Therapy: Co-administering protective agents that mitigate specific toxicities. A notable example is the use of N-acetylcysteine (NAC) in combination with AmB to reduce drug-induced kidney damage.[11][12]

While published data specifically on N-Acetyl Amphotericin B is emerging, the principles and protocols for its evaluation in preclinical models are well-established. This guide provides a comprehensive framework for researchers to test novel AmB derivatives. We will use the extensively studied Liposomal Amphotericin B (L-AmB) as a comparative benchmark against conventional AmB deoxycholate (D-AmB) and discuss the role of adjuvants like NAC to provide a complete methodological context.

Part 1: The Core Mechanism - A Double-Edged Sword

Amphotericin B's power lies in its ability to self-assemble and form ion channels in sterol-containing membranes.[6][7]

  • Antifungal Action: AmB has a high affinity for ergosterol, the primary sterol in fungal cell membranes. It binds to ergosterol, creating pores that disrupt the membrane's integrity. This leads to the leakage of essential intracellular ions like K+, causing metabolic disruption and ultimately, fungal cell death.[1][2][6]

  • Mechanism of Toxicity: Mammalian cells contain cholesterol instead of ergosterol. While AmB's affinity for cholesterol is lower, it is sufficient to cause similar pore formation in host cells, particularly in the renal tubules, leading to the drug's notorious nephrotoxicity.[2][13] This interaction is also responsible for infusion-related reactions and other side effects.[1]

Part 2: Comparative Analysis of AmB Formulations

The development of lipid formulations dramatically changed the clinical landscape for AmB. By altering the drug's pharmacokinetics, L-AmB achieves a different balance of efficacy and toxicity compared to D-AmB. A novel derivative like N-Ac-AmB would be expected to demonstrate an even more favorable profile.

Table 1: Comparative Profile of D-AmB vs. L-AmB in Murine Models

FeatureConventional AmB (D-AmB)Liposomal AmB (L-AmB)Rationale for Improvement
Mechanism Direct interaction of AmB with cell membranes.[2][6]Liposome carrier alters drug distribution; AmB is released at the site of infection.[7]Reduced interaction with mammalian cell cholesterol minimizes systemic toxicity.
Efficacy Highly potent on a mg/kg basis.[14]Requires higher doses (mg/kg) to achieve similar efficacy to D-AmB in some models.[14]The trade-off for safety is often a different dose-response curve.
Toxicity High incidence of nephrotoxicity, infusion reactions, and electrolyte imbalances.[4][5]Significantly reduced nephrotoxicity and fewer infusion-related side effects.[4][5][8]Liposomal shielding prevents high concentrations of free AmB from reaching the kidneys.
Pharmacokinetics Rapidly cleared from plasma, high tissue binding.Prolonged circulation time, higher peak plasma concentrations, and preferential accumulation in tissues of the reticuloendothelial system (liver, spleen).[4][15]The liposome acts as a circulating reservoir, altering tissue distribution.
Typical Murine Dose 0.5 - 1 mg/kg/day.[16]3 - 5 mg/kg/day or higher, depending on the model.[1][17]Higher doses are possible due to the improved safety profile.

Part 3: Experimental Protocol - In Vivo Efficacy in a Murine Systemic Candidiasis Model

This protocol provides a robust and reproducible method for evaluating the efficacy and toxicity of a novel AmB derivative (termed 'Test Article', e.g., N-Ac-AmB) against a benchmark (L-AmB) and a conventional control (D-AmB). The murine model of disseminated candidiasis is a standard and well-characterized model for systemic fungal infections.[18][19]

To determine the in vivo efficacy and assess the acute toxicity profile of a Test Article compared to L-AmB and D-AmB in a murine model of systemic Candida albicans infection.

  • Animals: Female BALB/c mice, 6-8 weeks old, 18-22g.

  • Fungal Strain: Candida albicans (e.g., SC5314 strain).

  • Culture Media: Sabouraud Dextrose Agar (SDA) and Broth (SDB).

  • Vehicle/Diluents: 5% Dextrose in Water (D5W), Sterile Saline (0.9% NaCl).

  • Test Articles:

    • Test Article (e.g., N-Ac-AmB), formulation to be specified.

    • Liposomal Amphotericin B (e.g., AmBisome®).

    • Conventional Amphotericin B deoxycholate (e.g., Fungizone®).

  • Equipment: Hemocytometer, spectrophotometer, animal balances, sterile syringes and needles (27G), orbital shaker, incubator, biosafety cabinet.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_endpoints Phase 3: Endpoint Analysis p1 Day -2: Culture C. albicans in SDB at 30°C p2 Day -1: Prepare Fungal Inoculum (Wash, Count, Adjust to 1x10^6 CFU/mL) p1->p2 p3 Day 0: Prepare Drug Formulations (Reconstitute D-AmB, L-AmB, Test Article) p2->p3 i1 Day 0 (0h): Infect Mice via Lateral Tail Vein (1x10^5 CFU in 0.1 mL Saline) t1 Day 0 (+2h): Administer First Dose of Treatment via IV or IP i1->t1 t2 Days 1-4: Continue Daily Treatment & Monitor (Weight, Clinical Score) t1->t2 e1 Day 5: Euthanize Mice e2 Harvest Kidneys & Spleen Aseptically e1->e2 e3 Collect Blood for Serum Chemistry (BUN, Creatinine) e1->e3 e4 Process Organs: 1. Homogenize for Fungal Burden (CFU) 2. Fix in Formalin for Histopathology e2->e4

Caption: Workflow for evaluating antifungal efficacy in a murine systemic candidiasis model.

Step 1: Inoculum Preparation (Day -2 to -1)

  • Streak C. albicans onto an SDA plate and incubate for 48 hours at 30°C.

  • Inoculate a single colony into 50 mL of SDB and grow overnight at 30°C with shaking (150 rpm).

  • Harvest yeast cells by centrifugation (3000 x g, 10 min).

  • Wash the pellet twice with sterile saline.

  • Resuspend the cells in sterile saline and count using a hemocytometer.

  • Adjust the final concentration to 1 x 10^6 CFU/mL in sterile saline. Verify the concentration by plating serial dilutions on SDA.

Step 2: Animal Grouping and Infection (Day 0)

  • Randomize mice into treatment groups (n=8-10 mice per group is recommended for statistical power).

    • Group 1: Vehicle Control (D5W)

    • Group 2: D-AmB (e.g., 1 mg/kg)

    • Group 3: L-AmB (e.g., 5 mg/kg)

    • Group 4: Test Article (Dose 1, e.g., 5 mg/kg)

    • Group 5: Test Article (Dose 2, e.g., 10 mg/kg)

  • Warm mice briefly under a heat lamp to dilate tail veins.

  • Inject 0.1 mL of the fungal inoculum (1 x 10^5 CFU ) into each mouse via the lateral tail vein. This inoculum size is typically sufficient to establish a robust kidney infection without causing rapid mortality.[20]

Step 3: Drug Preparation and Administration (Day 0 to 4)

  • Preparation: Reconstitute all drug formulations immediately before use according to manufacturer or internal SOPs. D-AmB and L-AmB must be diluted in D5W, not saline, to prevent precipitation.[21] The vehicle for the Test Article should be determined by its solubility characteristics.

  • Administration: Two hours post-infection, administer the first dose of the assigned treatment. Intraperitoneal (IP) or intravenous (IV) routes are common.[16][22] Continue treatment once daily for 5 days.

  • Causality Note: The 2-hour delay allows for the initial dissemination of the fungus, ensuring the treatment targets an established infection rather than acting as a prophylactic.

Step 4: Monitoring (Daily)

  • Record the body weight of each mouse daily. Weight loss is a key indicator of morbidity.

  • Observe and record clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).

  • Any animal showing signs of severe distress or exceeding a predetermined weight loss limit (e.g., >20%) should be humanely euthanized.

Step 5: Endpoint Analysis (Day 5)

  • On Day 5 (24 hours after the final dose), humanely euthanize all remaining mice.

  • Toxicity Assessment: Collect blood via cardiac puncture. Allow it to clot, centrifuge to separate serum, and store at -80°C. Analyze serum for blood urea nitrogen (BUN) and creatinine levels as markers of nephrotoxicity.

  • Fungal Burden Assessment:

    • Aseptically remove both kidneys.

    • Place one kidney in a pre-weighed tube containing sterile saline for homogenization. Weigh the kidney to determine its net weight.

    • Homogenize the kidney using a bead beater or tissue homogenizer.

    • Perform 10-fold serial dilutions of the homogenate in sterile saline.

    • Plate 100 µL of each dilution onto SDA plates.

    • Incubate at 37°C for 24-48 hours and count the colonies.

    • Calculate the fungal burden as log10 CFU per gram of tissue .

  • Histopathology: Place the other kidney in 10% neutral buffered formalin for fixation. Process for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to visualize fungal elements and tissue damage.

Part 4: Data Interpretation and Self-Validation

  • Efficacy: A successful Test Article should show a statistically significant reduction in the kidney fungal burden (e.g., a >2-log10 reduction) compared to the vehicle control. Its performance relative to the D-AmB and L-AmB benchmarks will determine its potential.

  • Toxicity: The BUN and creatinine levels from the Test Article groups should be significantly lower than the D-AmB group and comparable to, or lower than, the L-AmB and vehicle groups.

  • Self-Validation: The protocol's integrity is validated by the expected outcomes in the control groups. The vehicle group should exhibit a high fungal burden (>5 log10 CFU/g) in the kidneys. The D-AmB group should show good efficacy but likely elevated BUN/creatinine levels. The L-AmB group should show good efficacy with minimal elevation in toxicity markers.[17] Deviations from these expected results may indicate issues with the inoculum, drug formulation, or animal model.

G cluster_DAmB Conventional AmB (D-AmB) cluster_LAmB Liposomal AmB (L-AmB) d_amb Free AmB Monomers d_kidney Kidney Cells Cholesterol d_amb:f0->d_kidney:c Binds Cholesterol (High Toxicity) d_fungus Fungal Cell Ergosterol d_amb:f0->d_fungus:e Binds Ergosterol (High Efficacy) l_amb Liposome Encapsulated AmB l_kidney Kidney Cells Cholesterol l_amb:l->l_kidney:c Reduced Interaction (Low Toxicity) l_fungus Fungal Cell Ergosterol l_amb:l->l_fungus Preferential Delivery & Drug Release

Caption: Liposomal encapsulation reduces AmB's interaction with kidney cells.

References

  • Mouse models for the study of fungal pneumonia: A collection of detailed experimental protocols. PubMed Central. Available at: [Link]

  • Animal Models Standard Operating Procedures (SOPs) for Fungal Pathogens. National Institute of Allergy and Infectious Diseases (NIAID). Available at: [Link]

  • Amphotericin B Formulations: A Comparative Review of Efficacy and Toxicity. Drugs. Available at: [Link]

  • Amphotericin B - Wikipedia. Wikipedia. Available at: [Link]

  • Efficacy of Antifungal Therapy in a Nonneutropenic Murine Model of Zygomycosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Effect of Antifungal Treatment in a Diet-Based Murine Model of Disseminated Candidiasis Acquired via the Gastrointestinal Tract. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Comparative Efficacies, Toxicities, and Tissue Concentrations of Amphotericin B Lipid Formulations in a Murine Pulmonary Aspergillosis Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Amphotericin B - StatPearls. NCBI Bookshelf. Available at: [Link]

  • Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Immunology. Available at: [Link]

  • Amphotericin B formulations: a comparative review of efficacy and toxicity. PubMed. Available at: [Link]

  • Treatment of a murine model of systemic candidiasis with liposomal amphotericin B bearing antibody to Candida albicans. PubMed. Available at: [Link]

  • Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis. Infection and Immunity. Available at: [Link]

  • Efficacy of LY303366 against Amphotericin B-Susceptible and -Resistant Aspergillus fumigatus in a Murine Model of Invasive Aspergillosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. PubMed. Available at: [Link]

  • Efficacy of D0870 compared with those of itraconazole and amphotericin B in two murine models of invasive aspergillosis. ResearchGate. Available at: [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. AmBisome. Available at: [Link]

  • Design of amphotericin B oral formulation for antifungal therapy. PubMed Central. Available at: [Link]

  • In Vitro and In Vivo Study of Amphotericin B Formulation with Quaternized Bioreducible Lipidoids. PubMed. Available at: [Link]

  • Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. MDPI. Available at: [Link]

  • Review of Novel Oral Amphotericin B Formulations for the Treatment of Parasitic Infections. MDPI. Available at: [Link]

  • What is the mechanism of Amphotericin B? Patsnap Synapse. Available at: [Link]

  • Population Pharmacokinetics of Amphotericin B Lipid Complex in Neonates. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Treatment of experimental murine aspergillosis with BAY n7133. PubMed. Available at: [Link]

  • Comparative efficacies, toxicities, and tissue concentrations of amphotericin B lipid formulations in a murine pulmonary aspergillosis model. PubMed. Available at: [Link]

  • Practical guidelines for preparing and administering amphotericin B. PubMed. Available at: [Link]

  • Pharmacokinetics of amphotericin B after accidental overdose in an adult critically ill patient treated with plasmapheresis. International Journal of Basic & Clinical Pharmacology. Available at: [Link]

  • Treatment of a murine model of systemic candidiasis with liposomal amphotericin B bearing antibody to Candida albicans. SciSpace. Available at: [Link]

  • Efficient treatment of murine systemic infection with Candida albicans using amphotericin B incorporated in nanosize range particles (emulsomes). PubMed. Available at: [Link]

  • Efficacy, Safety, and Cost-Effectiveness of N-Acetylcysteine in Preventing Amphotericin B Nephrotoxicity in Egyptian Patients with Hematological Malignancies: A Randomized Controlled Trial. Hospital Pharmacy. Available at: [Link]

  • New Antifungal Molecule Kills Fungi Without Toxicity in Human Cells, Mice. University of Illinois Urbana-Champaign News Bureau. Available at: [Link]

  • Combination Therapy of Murine Invasive Candidiasis With Fluconazole and Amphotericin B. The Journal of Infectious Diseases. Available at: [Link]

  • Formulation Strategies to Overcome Amphotericin B Induced Toxicity. Molecular Pharmaceutics. Available at: [Link]

  • In vitro and in vivo study on the effect of antifungal agents on hematopoietic cells in mice. International Journal of Antimicrobial Agents. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics of Amphotericin B Deoxycholate, Liposomal Amphotericin B, and Amphotericin B Lipid Complex in an In Vitro Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Nicotinamide potentiates amphotericin B activity against Candida albicans. PLoS Pathogens. Available at: [Link]

  • Pharmacokinetic-Pharmacodynamic Comparison of Amphotericin B (AMB) and Two Lipid-Associated AMB Preparations, Liposomal AMB and AMB Lipid Complex, in Murine Candidiasis Models. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • In Vivo Efficacy of Amphotericin B against Four Candida auris Clades. Journal of Fungi. Available at: [Link]

  • Amphotericin B deoxycholate versus liposomal amphotericin B: effects on kidney function. Cochrane Database of Systematic Reviews. Available at: [Link]

  • Amphotericin B (AmBisome®) Protocol. Oklahoma State University. Available at: [Link]

  • Liposome-encapsulated amphotericin B in the treatment of experimental murine candidiasis. PubMed. Available at: [Link]

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Method

Application Note: A Validated RP-HPLC Method for the Quantification of N-Acetyl Amphotericin B

Abstract This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of N-Acetyl Amphotericin B. N-Acetyl Amphot...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of N-Acetyl Amphotericin B. N-Acetyl Amphotericin B is a key derivative and potential impurity of Amphotericin B, a broad-spectrum polyene antifungal agent. The accurate determination of this compound is critical for quality control, stability studies, and pharmacokinetic analysis in drug development. This guide provides a comprehensive protocol, from method development principles to a full validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for N-Acetyl Amphotericin B.

Introduction and Scientific Rationale

Amphotericin B (AmB) is a potent antifungal drug isolated from Streptomyces nodosus and remains a cornerstone for treating severe systemic fungal infections.[3][4] Its structure features a macrolide ring with a heptaene chromophore, responsible for its antifungal activity and its characteristic UV-Visible absorption spectrum, and a mycosamine sugar moiety containing a primary amine. N-Acetyl Amphotericin B is a derivative where this primary amine is acetylated. This modification can occur during production, degradation, or as a deliberate synthetic modification.

The acetylation neutralizes the positive charge of the amine group at acidic pH, making N-Acetyl Amphotericin B less polar than the parent compound. This difference in polarity is the fundamental principle enabling their separation by Reversed-Phase HPLC (RP-HPLC). In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds, such as N-Acetyl Amphotericin B, will have a stronger affinity for the stationary phase and thus will be retained longer on the column compared to the more polar Amphotericin B.

Accurate quantification of N-Acetyl Amphotericin B is crucial for several reasons:

  • Impurity Profiling: It can be a process-related impurity or a degradation product, and regulatory guidelines require strict control over impurity levels in active pharmaceutical ingredients (APIs) and finished products.

  • Drug Development: If developed as a separate therapeutic agent, a validated analytical method is essential for all stages of its development lifecycle.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of N-Acetyl Amphotericin B, a sensitive and specific quantification method is required.

Method Development and Optimization: The Causality Behind Experimental Choices

The development of this method was guided by the physicochemical properties of polyenes and established chromatographic principles.[5][6]

  • Column Selection: A C18 (octadecylsilane) column was selected as it is the gold standard for reversed-phase chromatography, offering excellent hydrophobic retention and selectivity for a wide range of molecules, including the large, moderately non-polar structures of Amphotericin B and its derivatives.[7]

  • Mobile Phase Composition: The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffered solution. Acetonitrile is chosen for its low viscosity and UV transparency. A buffer is critical to maintain a constant pH, ensuring consistent analyte ionization and reproducible retention times. An acetic acid buffer is proposed, as it is effective in the acidic pH range where peak shape for polyenes is often optimal.

  • Detection Wavelength (λ): The heptaene chromophore in both Amphotericin B and N-Acetyl Amphotericin B is responsible for their strong UV absorbance. This part of the molecule is unaffected by the N-acetylation. The characteristic UV spectrum of Amphotericin B shows distinct peaks, with a maximum absorbance (λmax) typically around 408 nm.[8][9] This wavelength provides high sensitivity and specificity for detection.

  • Diluent Selection: Due to the poor aqueous solubility of polyenes, a suitable organic solvent is required for sample and standard preparation.[10][11] Dimethyl sulfoxide (DMSO) is an excellent choice as it readily dissolves Amphotericin B and its derivatives, ensuring sample homogeneity before injection.[12][13]

G P Analyte Characterization (N-Acetyl AmB) S Selectivity & Separation Goal (Resolve from AmB) P->S Develop & Optimize C Pharmacokinetic Analysis S->C Develop & Optimize M Mobile Phase Optimization (ACN:Buffer Ratio, pH) C->M Develop & Optimize D Detector Wavelength (λmax ~408 nm) M->D Develop & Optimize I Sample Preparation (Solvent Selection - DMSO) D->I Develop & Optimize V1 Specificity I->V1 Develop & Optimize A Routine QC Analysis V1->A Validate For V2 Linearity & Range V2->A Validate For V3 Accuracy V3->A Validate For V4 Precision (Repeatability & Intermediate) V4->A Validate For V5 LOD & LOQ V5->A Validate For V6 Robustness V6->A Validate For A->C B Stability Studies A->B

Caption: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocol

Materials and Reagents
  • N-Acetyl Amphotericin B Reference Standard

  • Amphotericin B Reference Standard

  • Acetonitrile (HPLC Grade)

  • Dimethyl Sulfoxide (DMSO, HPLC Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Water (Deionized, 18.2 MΩ·cm)

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1 M Acetic Acid in Water (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 408 nm
Injection Volume 20 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase:

    • Prepare 0.1 M Acetic Acid by adding approximately 5.7 mL of glacial acetic acid to 1 L of deionized water.

    • Mix 550 mL of Acetonitrile with 450 mL of 0.1 M Acetic Acid.

    • Degas the solution by sonicating for 15 minutes or using an online degasser.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of N-Acetyl Amphotericin B Reference Standard into a 100 mL volumetric flask.

    • Dissolve in approximately 50 mL of DMSO with the aid of sonication.

    • Dilute to the mark with DMSO and mix thoroughly. This solution should be stored protected from light at 2-8 °C.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standards (e.g., 1, 5, 10, 20, 50 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Solution:

    • Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of N-Acetyl Amphotericin B and transfer to a 100 mL volumetric flask.

    • Add approximately 50 mL of DMSO and sonicate for 10 minutes to ensure complete dissolution.

    • Dilute to volume with DMSO and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol (ICH Q2(R1))

A validated analytical method provides assurance of its reliability.[14][15] The following parameters must be assessed to ensure the method is fit for its intended purpose.[16][17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is from the analyte of interest only.Peak purity index > 0.999. Baseline resolution (Rs > 2.0) between N-Acetyl AmB, AmB, and any other related substances.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte demonstrated to be accurate.80% to 120% of the test concentration.
Accuracy (% Recovery) To assess the closeness of the test results to the true value.98.0% to 102.0% recovery.
Precision (% RSD) To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Overall RSD ≤ 2.0%; system suitability parameters (tailing factor, plate count) remain within acceptable limits.
Specificity

Inject the following solutions to demonstrate specificity:

  • Blank (Mobile Phase)

  • N-Acetyl Amphotericin B Standard

  • Amphotericin B Standard

  • Sample Solution

  • Spiked Sample (Sample solution spiked with AmB and other potential impurities)

The chromatograms should show no interfering peaks at the retention time of N-Acetyl Amphotericin B in the blank. The peaks for N-Acetyl Amphotericin B and Amphotericin B should be well-resolved.

Caption: Structural basis for chromatographic separation.

Linearity

Prepare and inject a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²) using linear regression.

Accuracy

Perform a recovery study by spiking a placebo or sample matrix with known amounts of N-Acetyl Amphotericin B standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery for each level.

Precision
  • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (RSD).

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets to assess inter-assay variability.

LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by identifying the concentration that yields a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Robustness

Intentionally vary critical method parameters and observe the effect on the results. Parameters to investigate include:

  • Mobile phase composition (e.g., ±2% Acetonitrile)

  • Column temperature (e.g., ±5 °C)

  • Flow rate (e.g., ±0.1 mL/min)

  • pH of the aqueous phase (e.g., ±0.2 units)

System suitability parameters (e.g., tailing factor, theoretical plates, resolution) should be monitored throughout the validation.

Conclusion

The RP-HPLC method described in this application note is simple, specific, accurate, and precise for the quantification of N-Acetyl Amphotericin B. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is trustworthy and suitable for its intended purpose in a regulated environment. This guide provides a solid foundation for researchers and quality control analysts to implement a reliable analytical solution for this important Amphotericin B derivative.

References

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2024). Overview of RP-HPLC method development for drug estimation. OmniScience. [Link]

  • Patel, K. N., et al. (2013). A new, rapid, economical and isocratic reverse phase high performance liquid chromatography (RP-HPLC) method was developed for the determination of eptifibatide acetate... Journal of Liquid Chromatography & Related Technologies. [Link]

  • Sangeetha, M., et al. (2014). Development and Validation of RP-HPLC Method: An Overview. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • Lim, S., et al. (2019). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. Pharmaceutics. [Link]

  • Soto, R., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Journal of Molecular Liquids. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

  • ResearchGate. (n.d.). Ultraviolet absorption spectra of amphotericin B in three different media. ResearchGate. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Soto, R., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Summary of validation parameters of the proposed HPLC method. ResearchGate. [Link]

  • Soto, R., et al. (2022). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. University of Limerick Institutional Repository. [Link]

  • ResearchGate. (2016). How to dissolve Amphotericin B using non toxic solvent?. ResearchGate. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • ResearchGate. (n.d.). UV spectrum of amphotericin B. ResearchGate. [Link]

  • Open-i. (n.d.). (A) Ultraviolet absorption spectra of amphotericin B in. Open-i. [Link]

  • ResearchGate. (n.d.). (a) UV absorption spectra of amphotericin B at a concentration of 10... ResearchGate. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of UV-Vis Spectrophotometric Method for Estimation of Amphotericin B. Research Journal of Pharmacy and Technology. [Link]

  • Santos, J. R. A., et al. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. Medical Mycology. [Link]

  • Kyriakidis, I., et al. (2021). Amphotericin B in the Era of New Antifungals: Where Will It Stand?. Journal of Fungi. [Link]

  • Loo, A. S. L., et al. (2004). Amphotericin B formulations: a comparative review of efficacy and toxicity. Current Opinion in Infectious Diseases. [Link]

  • Stone, N. R. H., et al. (2024). Amphotericin B. StatPearls. [Link]

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Application

Application Notes and Protocols for N-Acetyl Amphotericin B: A Strategy for Targeting Resistant Fungal Strains

Introduction: The Imperative for Novel Antifungals The escalating crisis of antimicrobial resistance is not confined to bacteria. Invasive fungal infections, driven by pathogens such as Candida auris and azole-resistant...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungals

The escalating crisis of antimicrobial resistance is not confined to bacteria. Invasive fungal infections, driven by pathogens such as Candida auris and azole-resistant Aspergillus fumigatus, pose a grave and growing threat to public health, particularly among immunocompromised populations. For decades, Amphotericin B (AmB), a polyene macrolide, has served as a last-resort, broad-spectrum antifungal agent.[1][2][3] Its potent fungicidal activity stems from its ability to preferentially bind to ergosterol, the primary sterol in fungal cell membranes, leading to membrane permeabilization, ion leakage, and cell death.[4][5][6] However, the clinical utility of conventional AmB is severely hampered by its dose-limiting toxicities, most notably nephrotoxicity, which arises from its off-target binding to cholesterol in mammalian cell membranes.[2][7]

Furthermore, while resistance to AmB is less common than to other antifungal classes, it is an emerging concern.[4][8][9] Resistance mechanisms often involve alterations in the fungal cell membrane, such as reduced ergosterol content or changes in membrane composition, which decrease the drug's binding affinity.[8][9]

This document introduces N-Acetyl Amphotericin B (N-Ac-AmB) , a novel derivative conceived to address the dual challenges of toxicity and resistance. Chemical modification of AmB at its mycosamine sugar moiety—specifically, the acetylation of the primary amine—represents a rational design strategy to modulate the molecule's physicochemical properties. This application note provides a hypothesized mechanism of action for N-Ac-AmB and detailed protocols for its evaluation against clinically relevant, resistant fungal strains.

Hypothesized Mechanism of Action and Scientific Rationale

The primary amine on the mycosamine sugar of Amphotericin B is a key functional group that influences the molecule's solubility, aggregation state, and interaction with cell membranes. We hypothesize that N-acetylation alters these properties to create a more favorable therapeutic profile.

  • Reduced Nephrotoxicity: The primary amine contributes to the self-aggregation of AmB into large, extramembranous structures that are thought to be a primary driver of toxicity.[1] By neutralizing the positive charge of the amine via acetylation, N-Ac-AmB is predicted to form smaller, more soluble aggregates. These smaller aggregates may have a reduced capacity for extracting cholesterol from mammalian membranes, thereby decreasing kidney cell damage.[1][3]

  • Overcoming Efflux-Based Resistance: While AmB is generally not a substrate for common fungal efflux pumps due to its size, some derivatives can be affected.[10] The modification of the mycosamine moiety could alter the molecule's conformation, potentially making it even less recognizable by any potential, yet-to-be-discovered efflux mechanisms in highly resistant strains.

  • Maintained or Enhanced Antifungal Activity: The core polyene region responsible for ergosterol binding remains intact in N-Ac-AmB. The altered aggregation state may enhance the kinetics of ergosterol extraction from the fungal membrane, potentially maintaining or even improving its fungicidal efficacy.[1]

The diagram below illustrates the proposed differential mechanism of N-Ac-AmB compared to its parent compound.

G cluster_0 Conventional Amphotericin B (AmB) cluster_1 N-Acetyl Amphotericin B (N-Ac-AmB) AmB AmB Molecule Agg Large Aggregates AmB->Agg Self-Aggregation Chol Mammalian Cell (Cholesterol) Agg->Chol Cholesterol Extraction Erg Fungal Cell (Ergosterol) Agg->Erg Ergosterol Extraction Tox Toxicity (Nephrotoxicity) Chol->Tox Fung Fungicidal Activity Erg->Fung NAcAmB N-Ac-AmB Molecule sAgg Smaller, Soluble Aggregates NAcAmB->sAgg Altered Aggregation sChol Mammalian Cell (Cholesterol) sAgg->sChol Reduced Cholesterol Interaction sErg Fungal Cell (Ergosterol) sAgg->sErg Efficient Ergosterol Extraction sTox Reduced Toxicity sChol->sTox sFung Potent Fungicidal Activity sErg->sFung

Caption: Hypothesized differential mechanism of AmB vs. N-Ac-AmB.

Experimental Protocols

The following protocols provide a framework for the synthesis, and preclinical evaluation of N-Ac-AmB.

Protocol 1: Synthesis and Formulation of N-Acetyl Amphotericin B

Objective: To synthesize N-Ac-AmB from commercial Amphotericin B and prepare a stock solution for biological assays. This protocol is based on standard amine acetylation methodologies.

Materials:

  • Amphotericin B (≥840 µg/mg potency)

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether, cold

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • HPLC system for purification and analysis

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve Amphotericin B in anhydrous DMF to a concentration of 10 mg/mL in a flask protected from light.

  • Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts as a proton scavenger.

  • Acetylation: Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirring solution.

  • Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Precipitation: Once the reaction is complete, pour the reaction mixture into a large volume of cold diethyl ether to precipitate the product.

  • Purification: Collect the crude product by centrifugation. Purify the N-Ac-AmB product using preparative reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final compound using mass spectrometry and NMR spectroscopy.

  • Formulation: Lyophilize the purified N-Ac-AmB to obtain a stable powder. For biological assays, prepare a 1600 µg/mL stock solution in 100% DMSO. Store this stock solution in small aliquots at -20°C, protected from light.

Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-Ac-AmB against resistant fungal strains, such as Candida auris and AmB-resistant Aspergillus species. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[11][12]

Materials:

  • N-Ac-AmB DMSO stock solution (1600 µg/mL)

  • Resistant fungal isolates (e.g., C. auris CDC AR Bank #0385)[13]

  • Susceptible control strains (e.g., C. parapsilosis ATCC 22019)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud Dextrose Agar for 24 hours (Candida) or 48-72 hours (Aspergillus).

    • Harvest colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

    • For the final working inoculum, dilute this suspension 1:1000 in RPMI medium to achieve a concentration of 0.5-2.5 x 10³ CFU/mL.[14]

  • Drug Dilution Plate:

    • In a separate 96-well plate, perform a 2-fold serial dilution of the N-Ac-AmB stock solution in RPMI medium to yield concentrations ranging from 16 µg/mL to 0.03 µg/mL at 2X the final desired concentration.

  • Test Plate Inoculation:

    • Transfer 100 µL of each 2X drug dilution to the corresponding wells of the final test plate.

    • Add 100 µL of the working fungal inoculum to each well. The final volume will be 200 µL, and drug concentrations will be 1X (ranging from 8 µg/mL to 0.015 µg/mL).

    • Include a drug-free well with inoculum (growth control) and an uninoculated, drug-free well (sterility control).

  • Incubation: Incubate the plates at 35°C for 24 hours for C. auris or 48 hours for Aspergillus species.[15]

  • MIC Determination: The MIC is defined as the lowest concentration of N-Ac-AmB that causes a complete inhibition of visual growth (for yeasts) or a prominent decrease in turbidity compared to the growth control.[15][16] For Candida species, this often corresponds to ≥90% inhibition.[17]

G A Prepare Fungal Inoculum (0.5 McFarland) B Dilute Inoculum 1:1000 in RPMI Medium A->B E Add 100 µL of Diluted Inoculum to Test Plate B->E C Prepare 2X Serial Dilutions of N-Ac-AmB in a separate plate D Transfer 100 µL of 2X Drug Dilutions to Test Plate C->D D->E F Incubate at 35°C (24-48h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Objective: To assess the in vitro toxicity of N-Ac-AmB against a human cell line and determine its 50% cytotoxic concentration (CC₅₀). Human kidney cells (e.g., HK-2) are particularly relevant given AmB's known nephrotoxicity.

Materials:

  • Human kidney cell line (e.g., HK-2)

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)

  • N-Ac-AmB DMSO stock solution (1600 µg/mL)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Sterile 96-well flat-bottom plates

  • 37°C, 5% CO₂ incubator

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the HK-2 cells.

    • Seed 1 x 10⁴ cells in 100 µL of complete medium into each well of a 96-well plate.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[14]

  • Drug Treatment:

    • Prepare 2-fold serial dilutions of N-Ac-AmB in complete medium, starting from a high concentration (e.g., 100 µg/mL).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various drug concentrations.

    • Include wells with untreated cells (100% viability control) and wells with medium only (background control).

    • Incubate for 24 to 48 hours.[14][18]

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will convert the yellow MTT tetrazolium salt into purple formazan crystals.[14]

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.

    • The CC₅₀ is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Data Presentation and Interpretation

The data generated from these protocols should be summarized for clear interpretation and comparison.

Table 1: Comparative In Vitro Activity of N-Ac-AmB and Amphotericin B

Fungal Strain N-Ac-AmB MIC (µg/mL) Amphotericin B MIC (µg/mL) Resistance Classification
C. auris (AmB-Resistant)
A. fumigatus (Azole-R)
C. albicans (Wild-Type)
C. parapsilosis (Control)

Resistance for AmB against C. auris is often considered at an MIC of ≥2 µg/mL.[11]

Table 2: Cytotoxicity and Selectivity Index

Compound CC₅₀ on HK-2 cells (µg/mL) MIC against C. auris (µg/mL) Selectivity Index (SI = CC₅₀/MIC)
N-Acetyl Amphotericin B
Amphotericin B

A higher Selectivity Index indicates greater selectivity for the fungal pathogen over mammalian cells.

Conclusion

N-Acetyl Amphotericin B is presented here as a promising candidate for overcoming the key limitations of conventional Amphotericin B therapy. The proposed structural modification is rationally designed to decrease host cell toxicity while retaining potent activity against resistant fungal pathogens. The detailed protocols provided in this application note offer a robust framework for researchers and drug development professionals to synthesize and rigorously evaluate the antifungal efficacy and safety profile of N-Ac-AmB. Successful validation through these methods would position N-Ac-AmB as a significant advancement in the critical fight against invasive fungal infections.

References

  • The mechanism of overcoming multidrug resistance (MDR) of fungi by amphotericin B and its derivatives - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • Ellis, D. (2002). Amphotericin B: spectrum and resistance. Journal of Antimicrobial Chemotherapy, 49 Suppl 1, 7–10. [Link]

  • Gale, E. F. (1974). The release of potassium ions from Candida albicans in the presence of polyene antibiotics. Journal of General Microbiology, 80(2), 451–465.
  • (PDF) Amphotericin B: Polyene Resistance Mechanisms - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American Journal of Medicine, 125(1 Suppl), S3–S13.
  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis - PubMed. (2020, August 1). PubMed. Retrieved January 16, 2026, from [Link]

  • Reduction of amphotericin B-induced renal tubular apoptosis by N-acetylcysteine - PubMed. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis | Request PDF. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Linares, C., et al. (2009). Reduction of Amphotericin B-Induced Renal Tubular Apoptosis by N-Acetylcysteine. Antimicrobial Agents and Chemotherapy, 53(7), 3100–3102. [Link]

  • University of Illinois Urbana-Champaign. (2023, November 8). New antifungal molecule kills fungi without toxicity in human cells, mice. Illinois News Bureau. Retrieved January 16, 2026, from [Link]

  • Verweij, P. E., et al. (2001). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species. Journal of Clinical Microbiology, 39(5), 1583–1587. [Link]

  • In vitro susceptibility testing of amphotericin B against Trichosporon asahii clinical isolates. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vaghela, S. H., et al. (2024). Amphotericin B: Insight into the advances in preclinical and clinical development. Emergent Life Sciences Research, 10(1), 55-71. [Link]

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  • Lass-Flörl, C., et al. (1998). In-vitro testing of susceptibility to amphotericin B is a reliable predictor of clinical outcome in invasive aspergillosis. Journal of Antimicrobial Chemotherapy, 42(4), 497–502. [Link]

  • Dannaoui, E., et al. (2022). In Vitro Activity of Amphotericin B in Combination with Colistin against Fungi Responsible for Invasive Infections. Journal of Fungi, 8(2), 118. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

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Method

Application Notes &amp; Protocols: N-Acetyl Amphotericin B for Fungal Biofilm Disruption

Introduction: The Challenge of Fungal Biofilms Fungal biofilms represent a significant and growing challenge in clinical and industrial settings. These structured communities of fungal cells, encased in a self-produced e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Fungal Biofilms

Fungal biofilms represent a significant and growing challenge in clinical and industrial settings. These structured communities of fungal cells, encased in a self-produced extracellular matrix (ECM), can adhere to both biological surfaces, like tissues, and abiotic surfaces, such as medical implants and catheters.[1] Pathogenic fungi, notably Candida albicans and Aspergillus fumigatus, are frequent culprits in forming these resilient structures.[2][3][4]

The clinical significance of fungal biofilms lies in their dramatically increased resistance to conventional antifungal therapies.[5][6] This recalcitrance is multifactorial, stemming from the protective ECM barrier that can sequester drugs, the high cell density, and the presence of metabolically inactive "persister" cells that are less susceptible to antimicrobial agents.[7][8]

Amphotericin B (AmB), a polyene macrolide, has long been a powerful, broad-spectrum antifungal agent used for severe fungal infections.[9][10][11] Its primary mechanism involves binding to ergosterol, the main sterol in fungal cell membranes. This interaction leads to the formation of transmembrane pores, causing leakage of essential ions and ultimately cell death.[9][12][13] AmB also contributes to fungal cell death by inducing oxidative damage through the formation of free radicals.[10][14] However, its clinical utility is hampered by significant toxicity, particularly nephrotoxicity, which arises from its off-target binding to cholesterol in mammalian cell membranes.[10][15]

To mitigate this toxicity, researchers have explored chemical modifications of the AmB molecule. N-Acetyl Amphotericin B (N-Ac-AmB) is a derivative in which the primary amine of the mycosamine sugar moiety is acetylated. This modification is hypothesized to alter the molecule's interaction with mammalian cell membranes, potentially reducing toxicity while retaining its core antifungal activity, making it a promising candidate for disrupting robust fungal biofilms.

Principle of Action: A Hypothesized Mechanism for N-Acetyl Amphotericin B

The therapeutic potential of N-Ac-AmB is rooted in a nuanced alteration of the parent molecule's activity. While retaining the fundamental ergosterol-binding capability, the N-acetylation is predicted to refine its selectivity and reduce collateral damage.

Core Antifungal Action: Like its parent compound, N-Ac-AmB's polyene structure maintains a high affinity for fungal ergosterol.[9] Upon penetrating the biofilm's ECM, N-Ac-AmB is proposed to integrate into the fungal cell membrane, leading to two primary fungicidal events:

  • Membrane Permeabilization: Binding to ergosterol disrupts the membrane's integrity, forming ion channels that lead to the fatal leakage of intracellular components.[9][10]

  • Oxidative Stress: The interaction may also induce the production of reactive oxygen species (ROS), causing widespread cellular damage.[10]

The Advantage of N-Acetylation: The mycosamine sugar on AmB is crucial for its direct binding to ergosterol.[16] The addition of an acetyl group to this sugar's amine is hypothesized to:

  • Reduce Mammalian Toxicity: The primary amine on AmB is implicated in its interaction with cholesterol in human cell membranes. By acetylating this group, N-Ac-AmB is expected to have a lower affinity for cholesterol, thereby reducing the primary cause of AmB's dose-limiting nephrotoxicity.[10]

  • Maintain Ergosterol Affinity: The modification is designed to be subtle enough not to abolish the critical interaction with fungal ergosterol, thus preserving its antifungal potency.

This refined selectivity could allow for higher effective concentrations at the biofilm site without inducing systemic toxicity, a critical factor for eradicating these persistent infections.

cluster_0 Fungal Biofilm Environment cluster_1 Comparison with Amphotericin B in Host NAcAmB N-Acetyl Amphotericin B ECM Extracellular Matrix (ECM) NAcAmB->ECM Penetrates Ergosterol Ergosterol (in Fungal Membrane) NAcAmB->Ergosterol Selectively Binds Cholesterol Cholesterol (in Mammalian Membrane) NAcAmB->Cholesterol Reduced Binding FungalCell Fungal Cell ECM->FungalCell Protects FungalCell->Ergosterol Contains Ergosterol->FungalCell Disrupts Membrane (Pore Formation) AmB Amphotericin B (Conventional) AmB->Cholesterol Binds (Off-Target) MammalianCell Mammalian Cell (e.g., Kidney) Cholesterol->MammalianCell Induces Toxicity (Nephrotoxicity)

Caption: Hypothesized mechanism of N-Ac-AmB action on fungal biofilms.

Experimental Protocols: Assessing Biofilm Disruption

The following protocols provide a framework for evaluating the efficacy of N-Ac-AmB against fungal biofilms, using Candida albicans as a model organism. These assays are designed for a 96-well plate format, suitable for high-throughput screening.[1][2][17]

Protocol 1: In Vitro Biofilm Formation

This protocol details the steps to grow robust and reproducible C. albicans biofilms.

Materials:

  • Candida albicans strain (e.g., SC5314)

  • Yeast Extract Peptone Dextrose (YPD) broth

  • RPMI-1640 medium buffered with MOPS

  • Phosphate-Buffered Saline (PBS), sterile

  • Flat-bottom, non-tissue culture-treated 96-well plates

  • Breathe-Easy® sealing membranes

  • Orbital shaker incubator

Procedure:

  • Culture Preparation: Inoculate a single colony of C. albicans into 10 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).[18]

  • Cell Harvesting and Washing: Pellet the cells by centrifugation (3000 x g, 5 min). Wash the pellet twice with sterile PBS to remove planktonic media.

  • Cell Standardization: Resuspend the washed cells in RPMI-1640 medium. Adjust the cell density to 1x10⁷ cells/mL using a hemocytometer or spectrophotometer (OD₆₀₀).[1]

  • Inoculation: Add 100 µL of the standardized cell suspension to each well of a 96-well plate. Include wells with media only as negative controls.

  • Adhesion Phase: Seal the plate with a Breathe-Easy® membrane and incubate at 37°C for 90 minutes in an orbital shaker (250 rpm) to allow cells to adhere to the well surface.[1]

  • Biofilm Growth: After the adhesion phase, carefully aspirate the media to remove non-adherent cells. Gently wash each well once with 150 µL of sterile PBS.

  • Add 200 µL of fresh RPMI-1640 medium to each well. Reseal the plate and incubate at 37°C for 24-48 hours without shaking to allow for mature biofilm formation.

Protocol 2: Biofilm Disruption Assay

This protocol describes the treatment of pre-formed biofilms with N-Ac-AmB.

Materials:

  • Mature biofilms in 96-well plate (from Protocol 1)

  • N-Acetyl Amphotericin B (N-Ac-AmB) stock solution (in DMSO)

  • Amphotericin B (AmB) stock solution (in DMSO, for comparison)

  • RPMI-1640 medium

Procedure:

  • Prepare Treatment Solutions: Prepare serial dilutions of N-Ac-AmB and AmB in RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a vehicle control (medium with DMSO only).

  • Remove Planktonic Cells: Carefully aspirate the medium from the wells containing the mature biofilms. Gently wash once with 150 µL of sterile PBS to remove any remaining planktonic cells.[19]

  • Apply Treatment: Add 200 µL of the prepared treatment solutions (N-Ac-AmB, AmB, vehicle control, media-only control) to the appropriate wells.

  • Incubation: Reseal the plate and incubate at 37°C for an additional 24 hours.[20]

Protocol 3: Quantification of Biofilm Disruption

Two complementary methods are provided to assess the impact of the treatment.

A. Metabolic Activity Quantification (XTT Assay) [18][21]

This assay measures the metabolic activity of viable cells remaining in the biofilm.

Materials:

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS

  • Microplate reader

Procedure:

  • Preparation: Prepare the XTT/menadione solution immediately before use.

  • Washing: Aspirate the treatment media from the wells. Wash the biofilms twice with 200 µL of sterile PBS to remove residual drug and planktonic cells.

  • Incubation with XTT: Add 100 µL of the XTT/menadione solution to each well.

  • Incubation: Cover the plate in foil (light-sensitive) and incubate at 37°C for 2-3 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The color intensity is proportional to the number of metabolically active cells.

B. Biomass Quantification (Crystal Violet Assay) [22]

This assay stains the total biofilm biomass (cells and matrix).

Materials:

  • Crystal Violet (CV) solution (0.1% w/v)

  • Ethanol (95%)

  • Acetic Acid (33%)

Procedure:

  • Washing: Aspirate the treatment media and wash the wells twice with PBS.

  • Fixation: Add 100 µL of 95% ethanol to each well and let it air dry completely.

  • Staining: Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the CV solution and wash the plate thoroughly with tap water until the runoff is clear. Air dry the plate.

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

  • Measurement: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 570 nm.

Workflow and Data Interpretation

cluster_quant Protocol 3: Quantification start Start: C. albicans Culture step1 Protocol 1: Inoculate 96-well Plate & Form Biofilm (24-48h) start->step1 step2 Protocol 2: Treat with N-Ac-AmB, AmB, and Controls (24h) step1->step2 step3 Wash to Remove Drug & Planktonic Cells step2->step3 quant_xtt XTT Assay (Metabolic Activity) step3->quant_xtt quant_cv Crystal Violet Assay (Total Biomass) step3->quant_cv read_xtt Read Absorbance (490 nm) quant_xtt->read_xtt read_cv Read Absorbance (570 nm) quant_cv->read_cv analysis Data Analysis: Calculate % Disruption vs. Control read_xtt->analysis read_cv->analysis

Sources

Application

Application Notes and Protocols: Enhancing the Solubility of N-Acetyl Amphotericin B for In Vitro Assays

Introduction: The Solubility Challenge of a Promising Antifungal Derivative N-Acetyl Amphotericin B, a derivative of the potent polyene antifungal agent Amphotericin B (AmB), offers a compelling avenue for research into...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge of a Promising Antifungal Derivative

N-Acetyl Amphotericin B, a derivative of the potent polyene antifungal agent Amphotericin B (AmB), offers a compelling avenue for research into new antifungal therapies with potentially reduced toxicity.[1] However, like its parent compound, N-Acetyl Amphotericin B is characterized by poor aqueous solubility, a significant hurdle for conducting reliable and reproducible in vitro assays.[2][3] This inherent hydrophobicity can lead to compound precipitation in aqueous culture media, resulting in inaccurate and misleading experimental outcomes.

The primary amine on the mycosamine sugar of Amphotericin B is acetylated in this derivative. This modification, while potentially altering the compound's biological activity and toxicity profile, also impacts its physicochemical properties, including solubility. The N-acetylation removes a primary amine group, which can affect the molecule's overall charge and hydrogen bonding capacity at different pH values.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on practical techniques to improve the solubility of N-Acetyl Amphotericin B for in vitro assays. We will delve into the mechanistic basis of each method and provide detailed, step-by-step protocols to empower researchers to overcome the solubility challenges associated with this promising compound.

Understanding the Physicochemical Landscape

Amphotericin B is an amphipathic molecule, possessing both a hydrophilic polyhydroxyl chain and a lipophilic polyene region. This dual nature drives its tendency to aggregate in aqueous solutions, further diminishing its effective concentration. While specific data for N-Acetyl Amphotericin B is less abundant, it is reasonable to infer a similar behavior. The primary known solubility characteristic is its very slight solubility in dimethyl sulfoxide (DMSO) and heated methanol.[3]

Core Solubilization Strategies and Protocols

The following sections detail several effective methods for enhancing the solubility of N-Acetyl Amphotericin B. The choice of method will depend on the specific requirements of the in vitro assay, including the target cell type, assay duration, and potential for interference from the solubilizing agent.

Organic Co-Solvents: The First Line of Approach

The most straightforward method for solubilizing highly lipophilic compounds is the use of an organic co-solvent. For N-Acetyl Amphotericin B, Dimethyl Sulfoxide (DMSO) is the recommended starting point.

Causality of Experimental Choice: DMSO is a powerful, water-miscible organic solvent capable of disrupting the intermolecular forces that lead to the aggregation of hydrophobic compounds like N-Acetyl Amphotericin B. By creating a non-aqueous microenvironment, DMSO can effectively solvate the molecule, allowing for the preparation of a concentrated stock solution that can then be diluted into aqueous assay media.

Materials:

  • N-Acetyl Amphotericin B powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of N-Acetyl Amphotericin B powder in a sterile microcentrifuge tube. Perform this in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 1-10 mg/mL). Note that the solubility in DMSO is described as "very slightly," so empirical testing of the desired concentration is crucial.[3]

  • Dissolution: Tightly cap the tube and vortex vigorously for 2-3 minutes. If necessary, gentle warming in a 37°C water bath can be applied to aid dissolution. Visually inspect the solution for any undissolved particulate matter. If particulates remain, centrifugation may be necessary to pellet the undissolved compound, and the supernatant used as the stock solution of known concentration (requires analytical validation).

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and moisture. Minimize freeze-thaw cycles.

Critical Consideration for In Vitro Assays: When diluting the DMSO stock into your aqueous assay medium, it is imperative to maintain a final DMSO concentration that is non-toxic to your cells and does not interfere with the assay. Typically, the final DMSO concentration should not exceed 0.5% (v/v), although this tolerance is cell-line dependent and should be empirically determined.

Surfactants: Micellar Encapsulation for Enhanced Aqueous Dispersibility

Surfactants, or surface-active agents, are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, creating a microenvironment that can encapsulate poorly soluble drugs and enhance their apparent water solubility.

Causality of Experimental Choice: The hydrophobic core of the micelle can sequester the lipophilic polyene region of N-Acetyl Amphotericin B, while the hydrophilic exterior of the micelle interacts favorably with the aqueous medium, keeping the entire complex in solution. Non-ionic surfactants like Tween® 20 and Tween® 80 are often preferred in biological assays due to their lower toxicity compared to ionic surfactants.[4]

Materials:

  • N-Acetyl Amphotericin B powder

  • Tween® 80 (Polysorbate 80)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile, amber glass vials

  • Sonicator (bath or probe)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Surfactant Solution: Prepare a 1-10% (w/v) stock solution of Tween® 80 in sterile PBS.

  • Dispersion: Add the weighed N-Acetyl Amphotericin B powder to the Tween® 80 solution.

  • Solubilization: Stir the mixture vigorously using a magnetic stirrer for 30-60 minutes.

  • Sonication: For enhanced dissolution, sonicate the mixture in a bath sonicator for 15-30 minutes. Monitor the temperature to avoid excessive heating.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any non-encapsulated aggregates. Note that some compound may be lost during this step.

  • Storage: Store the resulting solution at 4°C for short-term use or in aliquots at -20°C for long-term storage. Protect from light.

Data Presentation: Comparison of Solubilization Strategies

Solubilization TechniqueRecommended Starting ConcentrationAdvantagesDisadvantages
DMSO Co-Solvent 1-10 mg/mL stockSimple, rapid, widely usedPotential for cellular toxicity from DMSO, risk of precipitation upon dilution
Tween® 80 0.1-1 mg/mL in 1-5% Tween® 80Lower cellular toxicity, forms stable micellesPotential for interference with membrane-based assays, more complex preparation
Cyclodextrins (HP-β-CD) 0.5-5 mg/mL in 5-20% HP-β-CDLow toxicity, forms stable inclusion complexesCan be expensive, may interact with cell membrane components
Cyclodextrins: Host-Guest Complexation for True Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic portion of the drug and increasing its aqueous solubility.[5][6]

Causality of Experimental Choice: The hydrophobic cavity of cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), can accommodate the polyene region of N-Acetyl Amphotericin B. This host-guest complexation masks the hydrophobic nature of the drug, rendering the complex water-soluble. HP-β-CD is often favored in biological applications due to its high water solubility and low toxicity.[5]

Materials:

  • N-Acetyl Amphotericin B powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile deionized water or PBS

  • Shaking incubator or orbital shaker

  • Lyophilizer (optional)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water or PBS.

  • Complexation: Add N-Acetyl Amphotericin B powder to the HP-β-CD solution. The molar ratio of drug to cyclodextrin should be optimized, but a starting point of 1:10 is reasonable.

  • Incubation: Incubate the mixture at room temperature or 37°C with continuous shaking for 24-48 hours to allow for complex formation.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any uncomplexed drug.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble drug-cyclodextrin complex.

  • Sterilization: Sterilize the final solution by filtration through a 0.22 µm filter.

  • (Optional) Lyophilization: The aqueous complex can be lyophilized to a stable powder that can be readily reconstituted in water or assay media.

  • Storage: Store the aqueous complex at 4°C or the lyophilized powder at room temperature, protected from moisture.

Visualizing the Solubilization Workflow

The following diagram illustrates the decision-making process and workflow for solubilizing N-Acetyl Amphotericin B.

Solubilization_Workflow start Start: N-Acetyl Amphotericin B Powder dissolve_dmso Protocol 1: Dissolve in 100% DMSO (1-10 mg/mL stock) start->dissolve_dmso check_dmso_toxicity Determine max non-toxic DMSO concentration in assay (typically <0.5%) dissolve_dmso->check_dmso_toxicity dilute_in_media Dilute DMSO stock into aqueous assay medium check_dmso_toxicity->dilute_in_media Final DMSO % is safe precipitation_check Precipitation Observed? dilute_in_media->precipitation_check assay_ready Assay-Ready Solution precipitation_check->assay_ready No alternative_methods Alternative Methods precipitation_check->alternative_methods Yes surfactant_method Protocol 2: Surfactant (e.g., Tween® 80) alternative_methods->surfactant_method cyclodextrin_method Protocol 3: Cyclodextrin (e.g., HP-β-CD) alternative_methods->cyclodextrin_method surfactant_method->assay_ready cyclodextrin_method->assay_ready

Sources

Technical Notes & Optimization

Troubleshooting

N-Acetyl Amphotericin B Technical Support Center: A Guide to Overcoming Aqueous Instability

Welcome to the technical support center for N-Acetyl Amphotericin B (N-Ac-AmB). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl Amphotericin B (N-Ac-AmB). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this Amphotericin B derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you overcome the inherent instability of N-Ac-AmB in aqueous solutions.

The challenges you face with N-Ac-AmB—precipitation, aggregation, and degradation—are rooted in the fundamental physicochemical properties it shares with its parent compound, Amphotericin B (AmB). This guide will delve into these issues, offering a structured approach to troubleshooting and ensuring the integrity of your experiments.

Part 1: Fundamental Principles of N-Ac-AmB Instability

Understanding the "why" behind instability is critical. N-Ac-AmB, like its parent molecule, is amphipathic, possessing both a hydrophilic polyol region and a lipophilic polyene backbone. This dual nature drives its poor aqueous solubility and its strong tendency to self-aggregate.

The N-acetylation of the primary amine on the mycosamine sugar moiety of Amphotericin B neutralizes its positive charge at physiological pH. This modification can alter the molecule's aggregation behavior and solubility profile compared to the parent AmB, which is amphoteric.

The primary modes of instability for polyenes like N-Ac-AmB are:

  • Aggregation: In aqueous media, N-Ac-AmB molecules rapidly self-associate to form various states, from soluble oligomers to larger, non-soluble aggregates that precipitate out of solution.[1][2] This process is concentration-dependent and is the most common source of experimental variability.[3]

  • Oxidative Degradation: The conjugated polyene chain is highly susceptible to oxidation, which can be catalyzed by light, heat, and the presence of oxygen.[4][5] This degradation leads to a loss of antifungal activity.

  • Hydrolytic Degradation: The lactone ring in the macrolide structure can undergo hydrolysis, particularly at alkaline pH (pH > 9), leading to an inactive, ring-opened product.[1]

The aggregation state is not just a physical nuisance; it is directly linked to biological activity and toxicity. Monomeric or small oligomeric forms are generally considered the most effective against fungal cells, while larger aggregates are often associated with increased toxicity to mammalian cells.[6][7]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a direct Q&A to address the most frequent problems encountered in the lab.

Question 1: My N-Ac-AmB precipitated immediately after I added it to my aqueous buffer. What went wrong?

Answer: This is the most common issue and is almost always due to the compound's low aqueous solubility and rapid aggregation. Here’s a breakdown of the likely causes and solutions:

  • Causality: N-Ac-AmB has a very low intrinsic water solubility (estimated to be similar to AmB's <1 µg/mL).[8] When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted directly into an aqueous buffer, the solvent shift causes the compound to crash out of solution as it attempts to self-aggregate to minimize contact with water.[9]

  • Immediate Action: Do not use the solution with visible precipitate. The actual concentration of soluble N-Ac-AmB will be unknown and irreproducible.

  • Solutions & Protocol:

    • Optimize the Stock Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock of AmB and its derivatives.[10]

    • Refine the Dilution Technique: Never add the aqueous buffer to your N-Ac-AmB stock. Instead, add the stock solution drop-wise to the vigorously vortexing or stirring buffer. This rapid mixing helps to transiently keep the molecules dispersed and slows the kinetics of aggregation.

    • Work at Lower Concentrations: Attempt to work with the lowest effective concentration possible. The critical aggregation concentration for AmB is very low, and N-Ac-AmB is likely similar.[8]

    • Consider a Co-Solvent System: For some applications, a binary solvent system can be used. For instance, preparing a stock in DMSO and diluting it into a buffer that contains a small percentage of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can sometimes improve solubility.[11]

Question 2: I managed to get my N-Ac-AmB into solution, but it precipitates over time or after a freeze-thaw cycle. How can I improve its stability in solution?

Answer: This indicates that while your initial solubilization was successful, the solution is thermodynamically unstable. The N-Ac-AmB molecules are slowly aggregating over time.

  • Causality: The stability of a supersaturated N-Ac-AmB solution is tenuous. Factors like temperature changes, pH shifts, or the presence of salts can disrupt the delicate balance and promote aggregation.[3][12]

  • Solutions & Protocol:

    • pH Control: The stability of the parent AmB is optimal between pH 5 and 7.[13] While the N-acetylation removes the primary amine's pKa, the carboxylic acid group remains. It is advisable to maintain the pH of your aqueous solution within a neutral to slightly acidic range (pH 6.0-7.0) to start. Avoid saline or buffers with high electrolyte concentrations, as salts can promote precipitation.[14]

    • Temperature Management: Store stock solutions at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Once diluted in aqueous buffer, it is best to use the solution immediately. If short-term storage is necessary, keep it refrigerated at 2-8°C and protected from light.[15] However, be aware that refrigeration may not prevent eventual precipitation.

    • Light Protection: The polyene core of N-Ac-AmB is light-sensitive.[16][17] All stock and working solutions should be prepared in amber vials or tubes and protected from ambient light to prevent photo-oxidation.[4]

    • Formulation Strategies (Advanced): For drug development applications, incorporating N-Ac-AmB into delivery systems is the most robust solution. These include:

      • Liposomes: Encapsulating the molecule within a lipid bilayer.

      • Nanoparticles: Using polymers to create a stable nanoparticle formulation.[18]

      • Micellar Solutions: Similar to the commercial Fungizone® formulation of AmB, which uses the detergent sodium deoxycholate to form micelles that solubilize the drug.[11]

Question 3: How can I be sure that my N-Ac-AmB solution is monomeric and not aggregated? My solution is clear, but I'm getting inconsistent results.

Answer: A visually clear solution does not guarantee a lack of aggregation. Soluble oligomers and small aggregates can be present and can significantly impact your results.

  • Causality: The different aggregation states of AmB have distinct UV-Visible absorbance spectra.[3] This is the most direct way to assess the state of your solution.

  • Protocol for Assessing Aggregation State:

    • Acquire a UV-Vis Spectrum: Scan your N-Ac-AmB solution from approximately 300 nm to 450 nm.

    • Interpret the Spectrum:

      • Monomeric N-Ac-AmB: Should exhibit a primary absorbance peak around 409 nm with two smaller preceding peaks.

      • Aggregated N-Ac-AmB: The peak at 409 nm will decrease, and a new, broad peak will appear at a shorter wavelength (around 320-340 nm).

      • Super-aggregated N-Ac-AmB: This form, often induced by heating, shows a further blue shift in the main absorbance peak.[3]

    • Quantitative Assessment: The ratio of the absorbance at ~340 nm to 409 nm can be used as a quantitative measure of aggregation. A higher ratio indicates a greater degree of aggregation.

Part 3: Experimental Protocols & Data

Protocol 1: Recommended Solubilization of N-Ac-AmB for In Vitro Assays
  • Prepare Stock Solution: Weigh out N-Ac-AmB in a light-protected vial. Add pure, anhydrous DMSO to achieve a stock concentration of 5-10 mg/mL. Gently vortex until fully dissolved. This may require brief, gentle warming in a 37°C water bath.

  • Store Stock Solution: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C for long-term stability.

  • Prepare Working Solution: a. Bring the desired aqueous buffer (e.g., RPMI, PBS adjusted to pH 6.5) to room temperature. b. Vigorously vortex the buffer. c. While vortexing, slowly add the required volume of the N-Ac-AmB DMSO stock drop-wise into the buffer. The final concentration of DMSO should ideally be kept below 0.5% (v/v) to minimize solvent effects on cells. d. Use the final diluted solution immediately. Do not store.

Protocol 2: Stability Assessment by HPLC

A stability-indicating HPLC method is crucial for quantifying the intact N-Ac-AmB and observing the appearance of degradation products.

  • Chromatographic Conditions (Adapted from AmB methods): [19][20]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 2.5 mM disodium edetate, pH 5.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at one of the characteristic wavelengths, such as 383 nm or 406 nm.

    • Column Temperature: 30°C.

  • Forced Degradation Study: To validate that the method can separate degradants, expose N-Ac-AmB solutions to stress conditions (e.g., acid, base, heat, light, oxidation) and inject them into the HPLC to observe the appearance of new peaks relative to the main N-Ac-AmB peak.[20]

Data Summary: Factors Influencing Stability
ParameterConditionImpact on N-Ac-AmB StabilityRecommendation
pH Acidic (<4)Potential for acid-catalyzed degradation.[1]Avoid highly acidic conditions.
Neutral (6-7)Generally the most stable range for AmB.[13]Optimal. Buffer solutions to pH 6.0-7.0.
Alkaline (>9)Susceptible to hydroxide-catalyzed lactone hydrolysis.[1]Avoid alkaline conditions.
Temperature -20°CGood for long-term storage of DMSO stock.Store stock in single-use aliquots.
4°CSlows degradation but may not prevent aggregation.[21]Suitable for short-term (hours) storage of aqueous solutions.
Room Temp (23-25°C)Increased rate of degradation and aggregation.[12]Use aqueous solutions immediately after preparation.
Light UV / FluorescentCatalyzes photo-oxidation of the polyene chain.[4]Use light-protected vials and minimize exposure.
Solvent DMSOGood for high-concentration stock solutions.[10]Recommended for initial solubilization.
Aqueous BuffersProne to aggregation and precipitation.Use optimized dilution techniques; avoid high salt concentrations.[14]

Part 4: Visualization of Instability Pathways & Mitigation

Diagram 1: N-Ac-AmB Degradation Pathways

cluster_main Intact N-Ac-AmB (Aqueous Solution) N_Ac_AmB Soluble N-Ac-AmB (Monomer/Small Oligomer) Aggregation Insoluble Aggregates (Precipitate) N_Ac_AmB->Aggregation High Concentration, Salts, Time Oxidation Oxidized Products (Loss of Activity) N_Ac_AmB->Oxidation Light, O2, Heat Hydrolysis Ring-Opened Product (Inactive) N_Ac_AmB->Hydrolysis Alkaline pH (>9)

Caption: Key pathways of N-Ac-AmB instability in aqueous solutions.

Diagram 2: Troubleshooting Workflow for N-Ac-AmB Solubilization

Start Start: N-Ac-AmB Powder Stock Dissolve in 100% DMSO (5-10 mg/mL Stock) Start->Stock Dilute Add Stock to Vigorously Stirring Aqueous Buffer Stock->Dilute Check Observe Solution: Precipitate Formed? Dilute->Check Success Success: Use Immediately Protect from Light Check->Success No Troubleshoot Troubleshooting Steps Check->Troubleshoot Yes UV_Vis Optional: Confirm Monomeric State via UV-Vis Spectroscopy Success->UV_Vis T1 1. Lower Final Concentration Troubleshoot->T1 T2 2. Check Buffer pH (Aim for 6-7) T1->T2 T3 3. Ensure No High Salt Conc. T2->T3 T4 4. Re-evaluate Dilution Technique T3->T4 T4->Dilute

Caption: Step-by-step workflow for solubilizing N-Ac-AmB.

Part 5: Frequently Asked Questions (FAQs)

  • Q: Can I filter-sterilize my N-Ac-AmB solution?

    • A: It is generally not recommended to filter aqueous solutions of N-Ac-AmB, especially with 0.2 µm filters, due to the high risk of the compound binding to the filter membrane or removing soluble aggregates, thereby reducing the effective concentration.[10] If sterile filtration is absolutely necessary, use a low-protein-binding filter (e.g., PVDF) with the largest possible pore size (e.g., >1 µm) and validate the concentration post-filtration via HPLC or spectrophotometry.[22]

  • Q: What is the expected shelf-life of a prepared aqueous N-Ac-AmB solution?

    • A: For research purposes, aqueous solutions should be considered to have a shelf-life of only a few hours, even when protected from light and refrigerated.[15] For maximum reproducibility, always prepare fresh solutions for each experiment.

  • Q: Does N-acetylation make the compound more or less stable than Amphotericin B?

    • A: There is limited direct comparative data in the public domain. However, we can infer the following: By neutralizing the primary amine, N-acetylation removes a key site for protonation at acidic pH. This may alter its aggregation properties, potentially making it less soluble in acidic conditions where the parent AmB has some solubility.[10] The susceptibility of the polyene and lactone structures to oxidation and hydrolysis, respectively, is unlikely to be significantly changed.

  • Q: Can I use N-acetylcysteine (NAC) to stabilize my N-Ac-AmB?

    • A: N-acetylcysteine (NAC) has been studied as an adjuvant administered with Amphotericin B to reduce its kidney toxicity, likely through its antioxidant properties.[23] However, there is no evidence to suggest that adding NAC directly to an N-Ac-AmB solution will prevent its physical precipitation or chemical degradation.

References

  • Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. (2019). National Institutes of Health. [Link]

  • Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD. (n.d.). Scielo. [Link]

  • Delivery strategies of amphotericin B for invasive fungal infections. (n.d.). National Institutes of Health. [Link]

  • Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. (2022). ScienceDirect. [Link]

  • Formulation Strategies to Overcome Amphotericin B Induced Toxicity. (2024). PubMed. [Link]

  • Amphotericin B in Lipid Emulsion: Stability, Compatibility, and In Vitro Antifungal Activity. (n.d.). American Society for Microbiology. [Link]

  • Formulation Strategies to Overcome Amphotericin B Induced Toxicity. (2024). ACS Publications. [Link]

  • Stability of Amphotericin B in Infusion Bottles. (n.d.). National Institutes of Health. [Link]

  • Synthesis and in vitro biological properties of novel cationic derivatives of amphotericin B. (2008). PubMed. [Link]

  • A study of the solubility of amphotericin B in nonaqueous solvent systems. (n.d.). ResearchGate. [Link]

  • A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. (n.d.). ResearchGate. [Link]

  • [Stability testing of amphotericin B nasal spray solutions with chemical and biological analysis]. (n.d.). PubMed. [Link]

  • Synthesis of a Highly Water-Soluble Derivative of Amphotericin B with Attenuated Proinflammatory Activity. (n.d.). National Institutes of Health. [Link]

  • New N-alkyl derivatives of amphotericin B. Synthesis and biological properties. (1991). PubMed. [Link]

  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. (n.d.). PubMed. [Link]

  • Is Amphotericin B (an antifungal medication) sensitive to light?. (2025). Dr.Oracle. [Link]

  • Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions. (2020). PubMed. [Link]

  • A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations. (2020). PubMed. [Link]

  • Chemical stability of amphotericin B in lipid-based media. (n.d.). LUME UFRGS. [Link]

  • Synthesis and in Vitro Biological Properties of Novel Cationic Derivatives of Amphotericin B. (n.d.). ResearchGate. [Link]

  • Development and validation of a fast and selective HPLC method for the determination of amphotericin-B in nose to brain nanoliposome. (2020). Scielo. [Link]

  • Light sensitivity of prepared solutions of amphotericin B. (1973). PubMed. [Link]

  • Comparative stability of amphotericin B nanoformulations. (2022). Dove Medical Press. [Link]

  • Practical guidelines for preparing and administering amphotericin B. (n.d.). PubMed. [Link]

  • To heat or not to heat: the impact of temperature on the aggregation state of amphotericin B in drug delivery systems. (n.d.). National Institutes of Health. [Link]

  • Effects of the aggregation state of amphotericin B on its toxicity to mice. (n.d.). PubMed. [Link]

  • Dilution Amphotericin B. (2018). GlobalRPH. [Link]

  • The effect of aggregation state on the degradation kinetics of Amphotericin B in aqueous solution. (2018). University of Iowa. [Link]

  • Enhancing Safety and Efficacy by Altering the Toxic Aggregated State of Amphotericin B in Lipidic Nanoformulations. (2020). PubMed. [Link]

  • Long chain fatty acid conjugation remarkably decreases the aggregation induced toxicity of Amphotericin B. (2018). PubMed. [Link]

  • Unveiling the Amphotericin B Degradation Pathway and Its Kinetics in Lipid-Based Solutions. (n.d.). ResearchGate. [Link]

  • How to prevent of amphotericin B precipitation in culture media?. (2023). ResearchGate. [Link]

  • Amphotericin B. (n.d.). ASHP Publications. [Link]

  • The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. (n.d.). ResearchGate. [Link]

  • Amphotericin B Conventional. (2017). NeoMED consensus group. [Link]

Sources

Optimization

Technical Support Center: Mitigating Amphotericin B-Induced Nephrotoxicity in Experimental Settings

Welcome to the technical support center for researchers investigating Amphotericin B (AmB)-induced nephrotoxicity. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detaile...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating Amphotericin B (AmB)-induced nephrotoxicity. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and detailed protocols to navigate the complexities of your experiments. We will delve into the mechanisms of AmB-induced kidney injury and explore practical approaches to its reduction, with a focus on the co-administration of N-acetylcysteine (NAC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Amphotericin B-induced nephrotoxicity?

Amphotericin B-induced nephrotoxicity is a multifactorial process. The two main hypotheses for its pathogenesis are direct effects on epithelial cell membranes and vasoconstriction.[1] AmB can form pores in the renal tubular membranes, leading to increased permeability and tubular damage.[2][3] This direct action on renal tubules is a significant contributor to toxicity.[4] Additionally, AmB can induce renal vasoconstriction, which reduces renal blood flow and the glomerular filtration rate (GFR), ultimately causing ischemic injury.[3][5] Studies have also shown that AmB can induce dose-dependent apoptosis in renal tubular cells, which contributes to the overall nephrotoxic effect.[6][7]

Q2: Why am I seeing significant variability in nephrotoxicity between my in vivo subjects?

Variability in AmB-induced nephrotoxicity is a common challenge. Several factors can contribute to this:

  • Hydration Status: Salt depletion significantly enhances the development of nephrotoxicity.[2] Ensuring consistent and adequate hydration (e.g., through saline administration) can help mitigate this variability.[8]

  • Baseline Renal Function: Animals with pre-existing renal insufficiency, even if subclinical, will be more susceptible to AmB's toxic effects.[1]

  • Concomitant Medications: The use of other nephrotoxic agents will potentiate the renal injury caused by AmB.[1]

  • Genetic Predisposition: Underlying genetic differences between animals can influence their susceptibility to drug-induced kidney injury.

Q3: What is the rationale for using N-acetylcysteine (NAC) to mitigate AmB-induced nephrotoxicity?

N-acetylcysteine (NAC) is an antioxidant and anti-apoptotic agent.[6] Its protective effect against AmB-induced nephrotoxicity is thought to stem from its ability to counteract the oxidative stress and apoptosis that AmB induces in renal tubular cells.[6][9] By reducing apoptosis, NAC helps to preserve the integrity of the renal tubules and maintain renal function.[6] Clinical studies have shown that co-treatment with NAC can be associated with the prevention of AmB-induced nephrotoxicity.[10]

Q4: Are lipid-based formulations of Amphotericin B a better alternative to reduce nephrotoxicity in experimental models?

Yes, lipid-based formulations of AmB, such as liposomal AmB (L-AmB) and AmB lipid complex (ABLC), have been developed to reduce nephrotoxicity.[11][12] These formulations alter the drug's distribution, shifting it away from the kidneys, which can lead to a significant reduction in renal toxicity while maintaining antifungal efficacy.[13][14] However, these formulations are considerably more expensive, which can be a limiting factor in large-scale preclinical studies.[11] It is also important to note that while less nephrotoxic, they do not completely eliminate the risk of kidney injury.[6]

Troubleshooting Guide for In Vitro Experiments

Problem: High cell death and inconsistent results in my renal cell line model.

This is a frequent issue when establishing an in vitro model of AmB-induced nephrotoxicity. Here’s a systematic approach to troubleshoot this problem:

  • Optimize AmB Concentration and Incubation Time:

    • Rationale: AmB induces dose-dependent apoptosis in renal tubular cells.[6][7] Finding the right concentration and exposure time is critical to induce measurable toxicity without causing rapid, widespread cell death.

    • Action: Perform a dose-response and time-course experiment. A recommended starting range for AmB concentration is 2-30 µg/mL for cell lines like VERO and MDCK, with incubation times of 1, 18, and 24 hours.[15]

  • Ensure Proper AmB Solubilization:

    • Rationale: AmB is poorly soluble in aqueous solutions and can aggregate. The aggregated form is more likely to bind to mammalian cell membranes, increasing toxicity.[13]

    • Action: Reconstitute AmB in a small amount of DMSO before diluting it in your cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Control for Cell Density:

    • Rationale: Cell density can affect the cellular response to toxins. Over-confluent or sparsely populated cultures can exhibit different sensitivities to AmB.

    • Action: Seed your cells at a consistent density for all experiments. Allow the cells to form a stable monolayer before adding AmB.

Experimental Workflow for Assessing Nephrotoxicity In Vitro

Below is a generalized workflow for testing the protective effect of a compound, such as NAC, against AmB-induced nephrotoxicity in a renal cell line.

InVitro_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis start Seed renal cells (e.g., HK-2) in 96-well plates culture Culture cells to ~80% confluency start->culture pretreat Pre-treat with protective agent (e.g., NAC) or vehicle culture->pretreat treat Add Amphotericin B or vehicle pretreat->treat incubate Incubate for optimized time (e.g., 24h) treat->incubate viability Assess cell viability (e.g., MTT, LDH assay) incubate->viability apoptosis Measure apoptosis markers (e.g., Caspase-3/7) incubate->apoptosis data Analyze and compare data viability->data apoptosis->data

Caption: A typical workflow for an in vitro nephrotoxicity study.

Troubleshooting Guide for In Vivo Experiments

Problem: Difficulty in detecting significant nephrotoxicity or observing a protective effect.

This can be due to the choice of endpoints, the timing of measurements, or the experimental design.

  • Select Appropriate Biomarkers:

    • Rationale: Traditional markers like serum creatinine (SCr) and blood urea nitrogen (BUN) may not be sensitive enough to detect early kidney injury.

    • Action: In addition to SCr and BUN, consider using more sensitive, early-stage biomarkers of tubular injury such as Kidney Injury Molecule-1 (KIM-1) and N-acetyl-β-D-glucosaminidase (NAG).[16]

  • Optimize the Dosing and Administration Schedule:

    • Rationale: The nephrotoxic effects of AmB are cumulative.[1] A single dose may not be sufficient to induce measurable and consistent kidney injury.

    • Action: Administer AmB daily for a period of 5 to 14 days. A common dose in murine models is 5-10 mg/kg/day.[6] For protective agents like NAC, administration should precede or be concurrent with the AmB treatment. For example, NAC can be given at doses of 30, 60, or 120 mg/kg twice daily in rats.[6]

  • Implement Saline Loading:

    • Rationale: Dehydration exacerbates AmB nephrotoxicity.[2] Sodium supplementation has been shown to be a safe and effective way to reduce the risk of AmB-associated renal impairment.[8]

    • Action: Provide saline supplementation to all animal groups to minimize variability caused by dehydration and to isolate the specific effects of your test compounds.

Key Parameters for In Vivo AmB Nephrotoxicity Studies
ParameterRecommendationRationale
Animal Model Sprague-Dawley rats or C57BL/6 miceCommonly used models with well-characterized responses to nephrotoxins.
AmB Dose 5-10 mg/kg/day, intraperitoneally or intravenouslyInduces measurable nephrotoxicity over a 5-14 day period.[6][7]
NAC Dose 30-120 mg/kg, twice daily, intraperitoneallyShown to reduce AmB-induced renal tubular apoptosis in rats.[6]
Primary Endpoints Serum Creatinine (SCr), Blood Urea Nitrogen (BUN)Standard indicators of glomerular filtration rate.
Secondary Endpoints Urine KIM-1, Urine NAG, HistopathologySensitive markers of tubular injury.[16] Histology confirms structural damage.
Duration 5-14 daysAllows for the development of cumulative toxicity.

Mechanistic Pathway of AmB-Induced Apoptosis in Renal Tubules

Amphotericin B contributes to nephrotoxicity by inducing programmed cell death (apoptosis) in the epithelial cells of the renal tubules.[7] This process involves a cascade of signaling events that ultimately lead to cell demise. Antioxidants like N-acetylcysteine can interfere with this process.

Apoptosis_Pathway AmB Amphotericin B Membrane Renal Tubular Cell Membrane AmB->Membrane Pore Formation ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase Apoptosis Apoptosis & Tubular Damage Caspase->Apoptosis NAC N-Acetylcysteine (NAC) NAC->ROS Inhibits

Caption: AmB-induced apoptosis pathway in renal cells.

Step-by-Step Protocol: In Vivo Murine Model of AmB-Induced Nephrotoxicity

This protocol outlines a 7-day study to evaluate the protective effect of N-acetylcysteine (NAC) against Amphotericin B (AmB) deoxycholate-induced nephrotoxicity in rats.

Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Amphotericin B deoxycholate (AmB)

  • N-acetylcysteine (NAC)

  • Sterile saline (0.9% NaCl)

  • 5% Dextrose solution

  • Metabolic cages for urine collection

  • Assay kits for SCr, BUN, KIM-1

Procedure:

  • Acclimatization (7 days): House animals in a controlled environment (12h light/dark cycle, 22±2°C) with free access to food and water.

  • Group Allocation (n=8-10 per group):

    • Group 1: Vehicle control (Dextrose + Saline)

    • Group 2: AmB only (5 mg/kg/day AmB)

    • Group 3: AmB + NAC (5 mg/kg/day AmB + 100 mg/kg/day NAC)

    • Group 4: NAC only (100 mg/kg/day NAC)

  • Drug Preparation:

    • AmB: Reconstitute AmB deoxycholate in 5% Dextrose to a final concentration of 1 mg/mL. Prepare fresh daily.

    • NAC: Dissolve NAC in sterile saline to the desired concentration.

  • Daily Administration (Days 1-7):

    • Administer NAC (or saline vehicle) via intraperitoneal (IP) injection.

    • One hour later, administer AmB (or Dextrose vehicle) via IP injection.

    • Record animal body weight daily.

  • Sample Collection:

    • Baseline (Day 0): Collect blood via tail vein and urine from animals in metabolic cages for 24 hours.

    • Endpoint (Day 8): Collect terminal blood samples via cardiac puncture under anesthesia. Collect urine from metabolic cages for the final 24 hours. Perfuse and harvest kidneys for histopathology.

  • Biochemical Analysis:

    • Centrifuge blood to separate serum.

    • Measure serum creatinine (SCr) and blood urea nitrogen (BUN).

    • Measure urinary KIM-1 and normalize to urine creatinine.

  • Histopathology:

    • Fix one kidney in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).

    • Score sections for tubular injury (e.g., cast formation, tubular dilation, epithelial cell necrosis).

  • Data Analysis:

    • Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare between groups. A p-value < 0.05 is typically considered significant.

References

  • Laniado-Laborín, R., & Cabrales-Vargas, N. (2009). Amphotericin B: side effects and toxicity. Revista Iberoamericana de Micología, 26(4), 223-227.
  • Anaissie, E. J., et al. (1994). Reduction in the nephrotoxicity of amphotericin B when administered in 20% intralipid. Antimicrobial Agents and Chemotherapy, 38(11), 2533-2536.
  • Hiemenz, J. W., & Walsh, T. J. (1998). Lipid formulations of amphotericin B: recent progress and future directions. Clinical Infectious Diseases, 27(Supplement_1), S33-S44.
  • Ibrahim, F., et al. (2021). Formulation Strategies to Overcome Amphotericin B Induced Toxicity. Molecular Pharmaceutics, 18(10), 3613-3634.
  • Barrett, J. P., et al. (2003). A meta-analysis of the nephrotoxicity of amphotericin B formulations. Clinical Therapeutics, 25(5), 1599-1614.
  • Martinez, R., et al. (2004). Cytotoxicity of amphotericin B and its deoxycholate salt on VERO and MDCK cells. Brazilian Journal of Medical and Biological Research, 37(11), 1645-1650.
  • Ozkur, M., et al. (2009). Reduction of Amphotericin B-Induced Renal Tubular Apoptosis by N-Acetylcysteine. Antimicrobial Agents and Chemotherapy, 53(7), 3100-3102.
  • Branch, R. A. (1990). Amphotericin B nephrotoxicity. Nephron, 56(2), 113-117.
  • Fanos, V., & Cataldi, L. (2000). Amphotericin B-induced nephrotoxicity: a review. Journal of Chemotherapy, 12(6), 463-470.
  • Olivero, J. J., & Suki, W. N. (1977). Mitigation of amphotericin B nephrotoxicity by mannitol. British Medical Journal, 1(6069), 1151.
  • Pels, R. J., et al. (1989). N-acetylcysteine and contrast-induced nephropathy. The New England Journal of Medicine, 320(3), 183.
  • Branch, R. A. (1988). Prevention of amphotericin B-induced renal impairment. A review on the use of sodium supplementation. Archives of Internal Medicine, 148(11), 2389-2394.
  • Khalili, H., et al. (2015). A double-blinded, placebo-controlled, multicenter clinical trial of N-acetylcysteine for preventing amphotericin B-induced nephrotoxicity. Expert Opinion on Drug Safety, 14(8), 1185-1194.
  • Varlam, D. E., et al. (2001). Apoptosis contributes to amphotericin B-induced nephrotoxicity. Antimicrobial Agents and Chemotherapy, 45(3), 669-674.
  • Watters, A., et al. (2015). Pharmacokinetics and Nephrotoxicity of Amphotericin B-incorporated Poly(ethylene glycol)-block-poly(N-hexyl stearate L-aspartamide) Micelles. Journal of Pharmaceutical Sciences, 104(5), 1734-1741.
  • Fanos, V., & Cataldi, L. (2000). Amphotericin B-induced nephrotoxicity: a review. Journal of Chemotherapy, 12(6), 463-470. Available at: [Link]

  • Branch, R. A. (1991). Mechanisms of Amphotericin B Nephrotoxicity. Grantome. Available at: [Link]

  • Semis, R., et al. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. Medical Mycology, 58(6), 835-844.

Sources

Troubleshooting

Technical Support Center: Preventing Aggregation of N-Acetyl Amphotericin B in Experimental Setups

Welcome to the technical support guide for N-Acetyl Amphotericin B (N-Ac-AmB). This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the experimental...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Acetyl Amphotericin B (N-Ac-AmB). This resource is designed for researchers, scientists, and drug development professionals to address a critical challenge in the experimental use of N-Ac-AmB: its tendency to aggregate in aqueous solutions. Understanding and controlling this aggregation is paramount for obtaining reproducible and meaningful results. This guide provides in-depth, evidence-based troubleshooting advice and detailed protocols to ensure the successful use of N-Ac-AmB in your research.

Understanding the "Why": The Physicochemical Basis of N-Ac-AmB Aggregation

N-Acetyl Amphotericin B, like its parent compound Amphotericin B (AmB), is an amphipathic molecule. It possesses a rigid, hydrophobic polyene chain and a more flexible, hydrophilic polyol section. In aqueous environments, these molecules self-associate to minimize the unfavorable interaction between their hydrophobic segments and water, forming aggregates.[1][2] This process is concentration-dependent and influenced by several environmental factors.

The aggregation state is not merely a physical inconvenience; it critically impacts the compound's biological activity and toxicity.[2][3] While monomeric AmB is considered the most active form against fungal cells, certain aggregated forms are linked to the drug's notorious toxicity, particularly nephrotoxicity.[4][5][6] Therefore, controlling aggregation is essential for both experimental validity and the development of safer formulations.

Factors that heavily influence aggregation include:

  • Solvent Polarity: High concentrations of organic co-solvents disrupt hydrophobic interactions, favoring the monomeric state.[4][5][7]

  • pH: The ionization state of AmB's carboxyl and amino groups, dictated by pH, affects its self-association. Monomeric forms are more predominant in acidic (pH < 4) and alkaline (pH > 9) conditions, while aggregation is favored in the neutral pH range where the molecule is zwitterionic.[1][7][8]

  • Concentration: Above a certain point, known as the Critical Aggregation Concentration (CAC), self-assembly becomes thermodynamically favorable.[9]

  • Temperature and Ionic Strength: These factors can also modulate the stability of aggregates.[2][10]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when working with N-Ac-AmB.

Question 1: My N-Ac-AmB powder won't dissolve directly in my aqueous buffer (e.g., PBS, cell culture media). What am I doing wrong?

Answer: This is expected behavior due to the molecule's poor aqueous solubility.[11][12] Direct dissolution in aqueous buffers will almost certainly lead to immediate aggregation and precipitation.

The Causality: The powerful hydrophobic forces driving self-aggregation dominate when the molecule is introduced directly to a water-based environment.

Solution: You must first prepare a concentrated primary stock solution in a suitable organic solvent. The high concentration of the organic solvent keeps the N-Ac-AmB molecules in a monomeric, solubilized state.

Question 2: What is the best organic solvent for my primary stock solution, and what concentration can I achieve?

Answer: Dimethyl sulfoxide (DMSO) is the most commonly recommended and effective solvent for preparing high-concentration stock solutions of Amphotericin B and its derivatives.[11][12][13] Dimethylformamide (DMF) is another viable option.[12]

The Causality: These polar aprotic solvents are highly effective at disrupting the hydrophobic interactions between N-Ac-AmB molecules, preventing self-aggregation and allowing for true solubilization at high concentrations.

SolventTypical Max. Solubility (AmB)Key Considerations
DMSO ~30-40 mg/mL[12][13]Hygroscopic (absorbs water from air), can be toxic to some cell lines at >0.5% v/v.
DMF ~2-4 mg/mL[12]Less hygroscopic than DMSO but generally offers lower solubility for this compound class.

Protocol: Always use anhydrous, high-purity (e.g., cell culture grade) solvents to prepare your stock. Store the stock solution tightly sealed at -20°C, protected from light and moisture.[11]

Question 3: I successfully made a clear stock in DMSO, but it precipitated instantly when I diluted it into my cell culture medium. How do I prevent this?

Answer: This is the most common and critical failure point. It occurs when the concentration of the organic solvent drops too sharply upon dilution, causing the N-Ac-AmB to cross its critical aggregation concentration (CAC) in the now predominantly aqueous environment.

The Causality: The dilution pushes the equilibrium from a stable monomeric state (in high DMSO) to an unstable one, where aggregation is the thermodynamically favored state. This is a classic "crashing out" phenomenon for hydrophobic compounds.

Solutions:

  • Use a Protein-Containing Medium: If your experimental design allows, perform the final dilution in a medium containing serum (e.g., 10% FBS). Serum albumin can bind to N-Ac-AmB, stabilizing it and increasing the CAC.[9]

  • Employ a Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your final aqueous buffer (e.g., a 1:1 mixture of DMSO:PBS) to create an intermediate stock.[11] This intermediate can then be more safely diluted to the final working concentration. This gradual reduction in solvent strength is less likely to cause abrupt precipitation.

  • Work Quickly and Mix Vigorously: When adding the stock solution to the aqueous buffer, do so dropwise while vortexing or stirring the buffer vigorously. This rapid dispersion helps to prevent localized high concentrations of N-Ac-AmB from immediately aggregating before they can be diluted.

Question 4: Can I use excipients like cyclodextrins to improve solubility and prevent aggregation?

Answer: Yes, this is an advanced and highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.

The Causality: The hydrophobic polyene chain of N-Ac-AmB can form an "inclusion complex" with the cyclodextrin's inner cavity, effectively shielding it from the aqueous environment.[14] This molecular encapsulation prevents self-aggregation and dramatically increases the apparent water solubility of the compound.[14][15][16] γ-cyclodextrin has been reported as particularly suitable for complexing with AmB.[14][15][17]

Application: This is particularly useful for preparing formulations where the final concentration of organic solvent must be minimized. The cyclodextrin is first dissolved in the aqueous buffer, and then the N-Ac-AmB (often from a small amount of organic stock) is added to this solution.

Best Practices & Standard Protocols

Adherence to a validated protocol is the best way to prevent issues before they arise.

Protocol 1: Preparation of N-Ac-AmB Working Solution

This protocol outlines the standard procedure for preparing a stable, sub-micromolar working solution for cell-based assays.

dot

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Final Working Solution Preparation A Weigh N-Ac-AmB Powder B Add Anhydrous DMSO to desired conc. (e.g., 10 mg/mL) A->B C Vortex until Completely Clear B->C D Store at -20°C Protected from Light/Moisture C->D E Pre-warm Aqueous Buffer (e.g., Cell Culture Medium + 10% FBS) D->E Use Freshly Thawed Stock F Add Primary Stock Dropwise into Vigorously Vortexing Buffer E->F G Visually Inspect for Clarity F->G H Use Immediately (Do not store aqueous solutions) G->H

Caption: Workflow for preparing N-Ac-AmB working solutions.

Detailed Steps:

  • Primary Stock (e.g., 10 mg/mL): a. Accurately weigh the required amount of N-Ac-AmB powder in a sterile microfuge tube. b. Add the appropriate volume of anhydrous, sterile-filtered DMSO. c. Vortex vigorously until the solution is completely clear and free of any particulates. This may take several minutes. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. A desiccant box is recommended for long-term storage.

  • Working Solution (e.g., 1 µg/mL): a. Pre-warm your final experimental buffer (e.g., DMEM + 10% FBS) to 37°C. b. Vigorously vortex the tube of pre-warmed buffer. c. While vortexing, slowly add the required volume of the thawed primary stock solution drop-by-drop into the buffer. For a 1 µg/mL final concentration from a 10 mg/mL stock, this would be a 1:10,000 dilution. d. Continue vortexing for another 10-15 seconds to ensure complete dispersion. e. Visually inspect the solution against a dark background. It should remain clear. If any haziness or precipitate appears, the solution is aggregated and should be discarded. f. CRITICAL: Use the final aqueous working solution immediately. Do not store aqueous dilutions, as aggregation can occur over time even if the solution is initially clear.[11][18]

Logical Diagram: Monomer-Aggregate Equilibrium

The following diagram illustrates the central challenge: maintaining N-Ac-AmB in its monomeric, active state and preventing the shift towards the aggregated, problematic state in aqueous solutions.

dot

G cluster_0 High Organic Solvent (e.g., DMSO) cluster_1 Aqueous Buffer (e.g., PBS, Media) Monomer Monomer Biologically Active Soluble Aggregate Aggregate Precipitates Altered Activity/Toxicity Monomer->Aggregate Dilution Neutral pH High Concentration Aggregate->Monomer Add Co-solvent Add Cyclodextrin Adjust pH

Caption: Factors influencing N-Ac-AmB monomer-aggregate equilibrium.

References
  • The role of aggregation and ionization in the chemical instability of Amphotericin B in aqueous methanol. [Link]

  • The effect of aggregation state on the degradation kinetics of Amphotericin B in aqueous solution. University of Iowa. [Link]

  • Solubilization of amphotericin B with GAMMA-cyclodextrin. ResearchGate. [Link]

  • The role of aggregation and ionization in the chemical instability of Amphotericin B in aqueous methanol. PubMed. [Link]

  • New amphotericin B-gamma cyclodextrin formulation for topical use with synergistic activity against diverse fungal species and Leishmania spp. ResearchGate. [Link]

  • Aggregation of amphotericin B in the presence of gamma-cyclodextrin. PubMed. [Link]

  • Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes. PubMed. [Link]

  • Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes. Biochemistry. [Link]

  • How to prevent of amphotericin B precipitation in culture media? ResearchGate. [Link]

  • A novel formulation of solubilised amphotericin B designed for ophthalmic use. ResearchGate. [Link]

  • Design of amphotericin B oral formulation for antifungal therapy. PMC, NIH. [Link]

  • Formulation Strategies to Overcome Amphotericin B Induced Toxicity. ResearchGate. [Link]

  • The effect of serum albumin on the aggregation state and toxicity of amphotericin B. Wiley Online Library. [Link]

  • Formulation Strategies to Overcome Amphotericin B Induced Toxicity. PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC, PubMed Central. [Link]

  • Effect of aggregation state on the toxicity of different amphotericin B preparations. ResearchGate. [Link]

  • Effects of the aggregation state of amphotericin B on its toxicity to mice. PubMed. [Link]

  • Effect of aggregation state on the toxicity of different amphotericin B preparations. PubMed. [Link]

  • The effect of surfactants on the aggregation state of amphotericin B. PubMed. [Link]

  • Temperature effects on the aggregation state and activity of amphotericin B. PubMed. [Link]

  • How to reconstitute and prepare amphotericin B (antifungal medication) liposomal? PharmacistAnswers. [Link]

  • Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. NIH. [Link]

  • Amphotericin B. Japanese Pharmacopoeia. [Link]

  • Amphotericin B (AmBisome®) Protocol. Oklahoma State University. [Link]

  • Dilution Amphotericin B. GlobalRPH. [Link]

  • Practical guidelines for preparing and administering amphotericin B. PubMed. [Link]

  • (a) Critical aggregation concentrations (CACs), (b) ionization degree... ResearchGate. [Link]

  • The plot depicts the critical aggregation concentration (CAC) and... ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Amphotericin B Dosage for In Vivo Studies

A Senior Application Scientist's Guide to Mitigating Toxicity and Maximizing Efficacy with N-Acetylcysteine Co-administration Welcome to the technical support center for in vivo antifungal studies. This guide provides in...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Toxicity and Maximizing Efficacy with N-Acetylcysteine Co-administration

Welcome to the technical support center for in vivo antifungal studies. This guide provides in-depth troubleshooting advice and detailed protocols for researchers working to optimize Amphotericin B (AmB) dosage. A primary challenge in the pre-clinical evaluation of AmB is its narrow therapeutic window, dictated by significant dose-dependent nephrotoxicity[1][2].

This document focuses on a clinically relevant strategy: the co-administration of N-Acetylcysteine (NAC) to mitigate AmB-induced toxicity, thereby allowing for a more effective therapeutic dose. While the prompt mentions "N-Acetyl Amphotericin B," it is critical to clarify that the widely studied and clinically evaluated approach is the combination of Amphotericin B with N-Acetylcysteine, not a single acetylated AmB molecule[3][4]. This guide is structured to address the common questions and challenges researchers face during this optimization process.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Amphotericin B action and toxicity?

A1: Amphotericin B's antifungal activity stems from its high affinity for ergosterol, a key component of fungal cell membranes[5][6][7]. Upon binding, it forms pores or channels that disrupt membrane integrity, leading to the leakage of essential ions and ultimately, cell death[6][8][9]. The primary toxicological challenge arises because AmB can also bind to cholesterol in mammalian cell membranes, albeit with a lower affinity[5][6]. This interaction, particularly in the renal tubules, is the principal cause of its dose-limiting nephrotoxicity[6][10].

Q2: How does N-Acetylcysteine (NAC) reduce Amphotericin B-induced nephrotoxicity?

A2: N-Acetylcysteine is understood to exert its nephroprotective effects through several mechanisms. Primarily, it acts as a potent antioxidant by replenishing intracellular glutathione stores, which helps to neutralize the oxidative stress and free radicals generated by AmB in renal cells[3][8]. Studies have shown that NAC can reduce AmB-induced oxidative effects without impairing its antifungal activity[3][4]. Additionally, NAC may have vasodilatory properties that counteract the renal vasoconstriction caused by AmB, improving renal blood flow and glomerular filtration[11].

Q3: Should I use the conventional deoxycholate formulation (AmB-d) or a lipid-based formulation for my in vivo study?

A3: The choice depends on your experimental goals and budget.

  • Amphotericin B deoxycholate (AmB-d) : This is the conventional, more toxic formulation[12][13]. It is often used in early-stage research due to its lower cost and extensive historical data. It is an excellent candidate for studies evaluating nephroprotective agents like NAC.

  • Lipid Formulations (L-AmB, ABLC) : Formulations like liposomal AmB (e.g., AmBisome®) and AmB Lipid Complex (e.g., Abelcet®) were designed to reduce nephrotoxicity by altering the drug's biodistribution, sequestering it away from the kidneys[2][14][15]. While safer, they are significantly more expensive. If your primary goal is to test the efficacy of a novel compound against a fungal pathogen, a lipid formulation may be preferred to minimize toxicity-related confounding factors. If you are specifically studying mechanisms of drug toxicity or protection, AmB-d is the logical choice.

Q4: What are the critical parameters to monitor during an in vivo study with AmB and NAC?

A4: A robust study requires monitoring both efficacy and toxicity endpoints.

  • Toxicity Markers :

    • Primary : Serum creatinine and Blood Urea Nitrogen (BUN) are the gold standards for assessing nephrotoxicity[16].

    • Secondary : Daily body weight measurements (a sharp decrease indicates morbidity), clinical signs of distress, and electrolyte levels (hypokalemia is common with AmB)[8][11].

  • Efficacy Markers :

    • Primary : Fungal burden in target organs (e.g., kidneys, spleen, brain), typically quantified by counting Colony Forming Units (CFU) from homogenized tissue[17][18].

    • Secondary : Survival curves, changes in circulating biomarkers like galactomannan or (1→3)-β-d-glucan for aspergillosis models[19], and histopathological analysis of target organs.

Troubleshooting Guide
Issue 1: High mortality in the AmB-treated control group, even at low doses.
  • Probable Cause: The animal model (species, strain, age, immune status) may be particularly sensitive to AmB toxicity. For example, neutropenic models used for efficacy studies are often more fragile[17][20].

  • Troubleshooting Steps:

    • Run a Dose-Range Finding (DRF) / Toxicity Study: Before any efficacy experiment, determine the Maximum Tolerated Dose (MTD) of AmB-d in your specific model. Test a range of doses (e.g., 0.5, 1, 1.5, 2 mg/kg) administered daily for 5-7 days and monitor toxicity markers. The MTD is the highest dose that does not cause significant morbidity or mortality.

    • Check the Formulation: Ensure the AmB-d is correctly reconstituted in 5% Dextrose in Water (D5W), not saline, as saline will cause it to precipitate. Administer immediately after preparation. The aggregation state of AmB in solution can significantly impact its toxicity[21].

    • Slow the Infusion Rate: If administering intravenously, a slower infusion rate (e.g., over 20-30 minutes) can reduce acute infusion-related reactions[22].

Issue 2: The NAC co-administration group shows no reduction in nephrotoxicity compared to the AmB-only group.
  • Probable Cause: The dose or timing of NAC administration may be suboptimal.

  • Troubleshooting Steps:

    • Optimize NAC Dosing: While human clinical trial data exists, optimal pre-clinical dosing requires empirical validation. Studies in murine models have used various NAC regimens. It is often administered shortly before AmB.

    • Verify Route of Administration: Ensure consistent administration for all animals. Intraperitoneal (i.p.) or oral gavage are common for NAC in rodent studies.

    • Evaluate Baseline Renal Function: Ensure all animals have normal baseline renal function before starting the experiment, as pre-existing conditions can skew results.

Issue 3: Inconsistent fungal burden (CFU counts) within treatment groups.
  • Probable Cause: Variability in the inoculum preparation or administration.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the fungal culture is in the correct growth phase (e.g., log phase for yeast) and that the inoculum is washed and resuspended in sterile, pyrogen-free saline. Vortex vigorously before and between injections to prevent clumping.

    • Confirm Inoculum Viability: Plate a serial dilution of your starting inoculum to confirm the exact CFU count administered to each animal.

    • Ensure Consistent Injection: For intravenous tail vein injections, use a consistent technique and volume. Infiltration of the inoculum outside the vein can lead to variable systemic infection.

Visualized Experimental Workflow

The following diagram outlines a logical workflow for designing and executing an in vivo study to optimize AmB dosage with NAC.

G start Define In Vivo Model (Species, Strain, Infection Type) tox_study Phase 1: Toxicity Study (MTD) AmB-d Dose-Ranging start->tox_study nac_pilot Phase 2: NAC Pilot Study (Optional) Test NAC dose/timing tox_study->nac_pilot efficacy_study Phase 3: Definitive Efficacy Study tox_study->efficacy_study If NAC pilot skipped nac_pilot->efficacy_study groups Establish Treatment Groups: 1. Vehicle Control 2. Infection + Vehicle 3. Infection + AmB-d (MTD) 4. Infection + AmB-d + NAC efficacy_study->groups treatment Administer Treatment (e.g., Daily for 5-7 days) groups->treatment monitoring Daily Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoints Terminal Endpoint Analysis monitoring->endpoints efficacy_analysis Efficacy Assessment: - Organ CFU Counts - Survival Analysis - Histopathology endpoints->efficacy_analysis tox_analysis Toxicity Assessment: - Serum Creatinine/BUN - Body Weight Change - Electrolytes endpoints->tox_analysis conclusion Synthesize Data: Determine if NAC improves the therapeutic index of AmB efficacy_analysis->conclusion tox_analysis->conclusion

Caption: Workflow for AmB + NAC In Vivo Study Optimization.

Key Experimental Protocols
Protocol 1: Preparation and Administration of AmB-d and NAC

This protocol is designed for a murine model of systemic infection.

Materials:

  • Amphotericin B deoxycholate (powder for injection)

  • N-Acetylcysteine

  • Sterile 5% Dextrose in Water (D5W)

  • Sterile Water for Injection

  • Sterile 0.9% Saline

  • Sterile syringes and filters (0.22 µm)

Procedure:

  • AmB-d Reconstitution (Prepare Fresh Daily):

    • Reconstitute a 50 mg vial of AmB-d powder by adding 10 mL of Sterile Water for Injection to yield a 5 mg/mL concentrate. Do not use saline.

    • Shake the vial gently until the solution is clear.

    • For a target dose of 1 mg/kg in a 25g mouse, the required dose is 0.025 mg.

    • Withdraw the required volume of the 5 mg/mL concentrate (e.g., 5 µL for 0.025 mg).

    • Further dilute this concentrate in sterile D5W to a final injection volume of 100-200 µL. The recommended final concentration for infusion is 0.1 mg/mL[22].

    • Administer to the animal via the desired route (typically intravenous or intraperitoneal).

  • NAC Preparation:

    • Prepare a stock solution of NAC in sterile saline. For example, dissolve 200 mg of NAC in 10 mL of saline to get a 20 mg/mL solution.

    • Sterile filter the solution using a 0.22 µm syringe filter.

    • Dose according to your experimental design (a common starting point is 150-300 mg/kg).

  • Co-administration:

    • Administer the prepared NAC solution to the animal (e.g., via i.p. injection) approximately 30-60 minutes before administering the AmB-d solution. This timing allows for systemic absorption of NAC prior to the AmB challenge.

Protocol 2: Assessment of Renal Toxicity

Procedure:

  • Baseline Sample: Before the first treatment dose, collect a baseline blood sample from each animal (e.g., via submandibular or saphenous vein) to establish baseline creatinine and BUN levels.

  • Terminal Sample: At the study endpoint, collect a terminal blood sample via cardiac puncture under deep anesthesia.

  • Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes to separate the serum.

  • Analysis: Analyze serum samples for creatinine and BUN levels using a veterinary chemistry analyzer or commercially available ELISA kits.

  • Data Presentation: Record and compare the data as shown in the table below.

Table 1: Sample Data Table for Renal Toxicity Markers

GroupAnimal IDBaseline Creatinine (mg/dL)Endpoint Creatinine (mg/dL)Baseline BUN (mg/dL)Endpoint BUN (mg/dL)
Vehicle1010.210.2322.523.1
AmB-d2010.220.8523.095.4
AmB-d + NAC3010.200.3521.840.2
Protocol 3: Quantification of Fungal Burden in Kidneys

Procedure:

  • Aseptic Tissue Harvest: At the study endpoint, euthanize the animal and aseptically harvest the kidneys.

  • Weighing: Place each kidney in a pre-weighed sterile tube and record the wet weight.

  • Homogenization: Add a defined volume of sterile, cold PBS or saline (e.g., 1 mL per 100 mg of tissue). Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator) until no visible tissue fragments remain.

  • Serial Dilution: Perform a 10-fold serial dilution of the tissue homogenate in sterile saline (e.g., 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).

  • Plating: Plate 100 µL of each appropriate dilution onto fungal growth agar (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 30-37°C) for 24-48 hours.

  • CFU Counting: Count the colonies on the plates that have between 30-300 colonies.

  • Calculation: Calculate the final CFU per gram of tissue using the formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)

References
  • A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. (n.d.). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Amphotericin B - Wikipedia. (n.d.). Wikipedia. [Link]

  • Amphotericin B. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Hernandez, M. D., et al. (2012). Efficacy of Combination of N-acetylcysteine, Gentamicin, and Amphotericin B for Prevention of Microbial Colonization of Ventricular Assist Devices. Infection Control & Hospital Epidemiology, 33(10), 1053-1055. [Link]

  • Groll, A. H., et al. (2000). HPLC assay for determination of amphotericin B in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 875-881. [Link]

  • A Review on Analytical Methods for Quantification of Amphotericin-B in Marketed Dosage Form and Biological Samples. (2023). Research & Reviews: Journal of Pharmaceutical Analysis, 12(2). [Link]

  • Mullen, G. J., et al. (2004). Quantitation of free and total amphotericin B in human biologic matrices by a liquid chromatography tandem mass spectrometric method. Therapeutic Drug Monitoring, 26(3), 306-313. [Link]

  • Fekete, T., et al. (2022). In Vivo Efficacy of Amphotericin B against Four Candida auris Clades. Journal of Fungi, 8(11), 1149. [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. (n.d.). AmBisome. [Link]

  • de Oliveira, C. I., et al. (2020). Evaluation of in vitro and in vivo Efficacy of a Novel Amphotericin B-Loaded Nanostructured Lipid Carrier in the Treatment of Leishmania braziliensis Infection. International Journal of Nanomedicine, 15, 8743-8757. [Link]

  • Singh, G., et al. (2014). Analytical methods for determination of Amphotericin B in biological samples: a short review. Annals of Applied Bio-sciences, 1, R26-32. [Link]

  • What is the mechanism of Amphotericin B? (2024). Patsnap Synapse. [Link]

  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. (2020). Medical Mycology, 58(6). [Link]

  • Italia, J. L., et al. (2014). Design of amphotericin B oral formulation for antifungal therapy. Pharmaceutical Nanotechnology, 2(1), 26-40. [Link]

  • Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]

  • Asthana, S., et al. (2010). Optimizing efficacy of Amphotericin B through nanomodification. Journal of Biomedical Nanotechnology, 6(4), 305-322. [Link]

  • Efficacy, Safety, and Cost-Effectiveness of N-Acetylcysteine in Preventing Amphotericin B Nephrotoxicity in Egyptian Patients with Hematological Malignancies: A Randomized Controlled Trial. (2024). Journal of Pharmacy Practice. [Link]

  • Efficacy of N-acetylcysteine in preventing amphotericin B induced acute kidney injury. (2016). Le Infezioni in Medicina, 24(2), 124-130. [Link]

  • van Oers, J. A. H., et al. (2024). Pharmacokinetics of amphotericin B after accidental overdose in an adult critically ill patient treated with plasmapheresis. International Journal of Basic & Clinical Pharmacology, 13(1), 118. [Link]

  • Comparative efficacies of amphotericin B lipid complex and amphotericin B deoxycholate suspension against murine blastomycosis. (1991). Antimicrobial Agents and Chemotherapy, 35(9), 1888-1891. [Link]

  • Toxicological evaluation of amphotericin B and its synthetic analogue in mice. (2007). Toxicology Letters, 172, S198. [Link]

  • Wasan, E. K., et al. (2022). Review of Novel Oral Amphotericin B Formulations for the Treatment of Parasitic Infections. Pharmaceuticals, 15(11), 1335. [Link]

  • amphotericin B deoxycholate - YouTube. (2024). YouTube. [Link]

  • Asthana, S., et al. (2010). Optimizing efficacy of amphotericin B through nanomodification. Journal of Biomedical Nanotechnology, 6(4), 305-322. [Link]

  • Christian, S., et al. (2007). Amphotericin B dose optimization in children with malignant diseases. Chemotherapy, 53(2), 143-148. [Link]

  • Petraitis, V., et al. (2012). Pharmacodynamics of Amphotericin B Deoxycholate, Amphotericin B Lipid Complex, and Liposomal Amphotericin B against Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 56(8), 4347-4357. [Link]

  • Lewis, R. E., et al. (2003). Comparative Efficacies, Toxicities, and Tissue Concentrations of Amphotericin B Lipid Formulations in a Murine Pulmonary Aspergillosis Model. Antimicrobial Agents and Chemotherapy, 47(4), 1191-1197. [Link]

  • Liposomal Amphotericin B for Treatment of Leishmaniasis: From the Identification of Critical Physicochemical Attributes to the Design of Effective Topical and Oral Formulations. (2022). Pharmaceutics, 15(1), 75. [Link]

  • Lestner, J. M., et al. (2010). Pharmacokinetics and Pharmacodynamics of Amphotericin B Deoxycholate, Liposomal Amphotericin B, and Amphotericin B Lipid Complex in an In Vitro Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 54(8), 3432-3441. [Link]

  • Wasan, K. M., et al. (2010). A Novel Tropically Stable Oral Amphotericin B Formulation (iCo-010) Exhibits Efficacy against Visceral Leishmaniasis in a Murine Model. PLoS Neglected Tropical Diseases, 4(12), e913. [Link]

  • Legrand, P., et al. (1992). Effects of the aggregation state of amphotericin B on its toxicity to mice. Antimicrobial Agents and Chemotherapy, 36(12), 2518-2522. [Link]

  • Amphotericin B Dosage Guide + Max Dose, Adjustments. (2024). Drugs.com. [Link]

  • Lestner, J. M., et al. (2010). Pharmacokinetics and pharmacodynamics of amphotericin B deoxycholate, liposomal amphotericin B, and amphotericin B lipid complex in an in vitro model of invasive pulmonary aspergillosis. Antimicrobial Agents and Chemotherapy, 54(8), 3432-3441. [Link]

  • Botero, J. H., et al. (2014). Amphotericin B deoxycholate versus liposomal amphotericin B: effects on kidney function. Cochrane Database of Systematic Reviews, (1). [Link]

  • Andes, D., et al. (2001). Pharmacokinetic-Pharmacodynamic Comparison of Amphotericin B (AMB) and Two Lipid-Associated AMB Preparations, Liposomal AMB and AMB Lipid Complex, in Murine Candidiasis Models. Antimicrobial Agents and Chemotherapy, 45(3), 809-817. [Link]

  • Investigating the Pharmacodynamics of Antifungal Agents. (2023). American Journal of Pharmacy and Pharmacology. [Link]

  • Evaluation of toxicity & therapeutic efficacy of a new liposomal formulation of amphotericin B in a mouse model. (2013). The Indian Journal of Medical Research, 137(1), 161-168. [Link]

  • Liposomal and Deoxycholate Amphotericin B Formulations: Effectiveness against Biofilm Infections of Candida spp. (2022). Journal of Fungi, 8(8), 841. [Link]

  • The Antifungal Agents. (n.d.). In Understanding Pharmacology for Pharmacy Technicians. ASHP Publications. [Link]

  • Pharmacology of antifungal agents. (2023). Deranged Physiology. [Link]

  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. (2020). Medical Mycology, 58(6), 835-844. [Link]

  • Difficulties in antifungal therapy with amphotericin B and the continuous search for new formulations: A literature review. (2015). African Journal of Microbiology Research, 9(12), 803-812. [Link]

  • In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important? (1995). Clinical Infectious Diseases, 20(Supplement_3), S295-S300. [Link]

  • N-acetyl Cysteine in Prevention of Amphotericin- Induced Electrolytes Imbalances: A Randomized, Double-Blinded, Placebo-Controlled, Clinical Trial. (2014). Journal of Research in Pharmacy Practice, 3(1), 15-20. [Link]

  • Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B. (2019). Pharmaceutics, 11(11), 583. [Link]

Sources

Troubleshooting

troubleshooting inconsistent results in N-Acetyl Amphotericin B antifungal assays

Welcome to the technical support center for N-Acetyl Amphotericin B antifungal assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antifungal sus...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Acetyl Amphotericin B antifungal assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antifungal susceptibility testing and troubleshoot inconsistent results. By understanding the underlying scientific principles and potential pitfalls, you can enhance the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of N-Acetyl Amphotericin B and how does it relate to potential assay variability?

N-Acetyl Amphotericin B, a derivative of the polyene macrolide antibiotic Amphotericin B, functions by binding to ergosterol, a primary sterol in fungal cell membranes.[1][2][3] This binding disrupts the membrane's integrity, forming pores or channels that lead to leakage of essential intracellular ions and molecules, ultimately causing fungal cell death.[1][2][4] While it has a higher affinity for ergosterol, it can also interact with cholesterol in mammalian cell membranes, which is the basis for its toxicity.[1][3]

In an assay setting, the drug's physical state is critical. N-Acetyl Amphotericin B can exist in different aggregation states: monomeric, oligomeric, and non-water-soluble aggregates.[5][6] The monomeric and water-soluble oligomeric forms are generally considered the most active against fungal cells.[6][7] Inconsistent assay results can arise from uncontrolled aggregation of the compound in your test system, which can be influenced by factors like solvent, pH, and concentration.[5][8] Therefore, ensuring consistent solubilization and delivery of the active form of the drug to the fungal cells is paramount for reproducible results.

Troubleshooting Guide: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Inconsistent Minimum Inhibitory Concentration (MIC) values are a frequent challenge in antifungal susceptibility testing. The following sections address common sources of variability and provide actionable solutions.

Issue 1: Variability in Inoculum Preparation

The density and viability of the fungal inoculum are critical parameters that can significantly influence MIC values.[9][10]

Q2: My MIC values for N-Acetyl Amphotericin B are fluctuating between experiments. Could the inoculum be the cause?

A2: Absolutely. Inconsistent inoculum size is a primary driver of variable MICs. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for inoculum preparation to ensure reproducibility.[10][11]

Troubleshooting Steps:

  • Standardize Inoculum Density: The most reliable method is to use a spectrophotometer to adjust the turbidity of the fungal suspension to a 0.5 McFarland standard.[11][12] This corresponds to a specific cell density that should be verified with colony-forming unit (CFU) counts. For filamentous fungi, a hemocytometer can also be used for spore counting.[9][13]

  • Ensure Fungal Viability: Use fresh, actively growing cultures (typically 3-5 days old for filamentous fungi) to prepare your inoculum.[13] Subculturing the organism at least twice on an appropriate, antimicrobial-free medium like Sabouraud Dextrose Agar or Potato Dextrose Agar before testing ensures purity and viability.[11]

  • Homogenize the Suspension: For filamentous fungi that produce spores, ensure a homogenous suspension by vortexing and, if necessary, filtering through sterile gauze to remove large hyphal fragments.[9]

Experimental Workflow: Standardized Inoculum Preparation (CLSI M38-A2 Guideline Adaptation)

G cluster_prep Fungal Culture Preparation cluster_suspension Inoculum Suspension cluster_standardization Standardization & Dilution C1 Subculture fungus on Sabouraud Dextrose Agar C2 Incubate at 35°C for 3-5 days C1->C2 S1 Harvest conidia/spores with sterile saline + Tween 20 C2->S1 S2 Vortex vigorously (15 seconds) S1->S2 S3 Allow heavy particles to settle S2->S3 T1 Adjust suspension to 0.5 McFarland Standard (spectrophotometer at 530 nm) S3->T1 T2 Perform serial dilutions in RPMI-1640 medium T1->T2 T3 Final inoculum concentration: 0.4 x 10^4 to 5 x 10^4 CFU/mL T2->T3 Inoculate Inoculate T3->Inoculate

Caption: Standardized inoculum preparation workflow.

Issue 2: Influence of Assay Medium

The composition of the culture medium can significantly impact the activity of N-Acetyl Amphotericin B and the growth of the fungus.[14][15][16]

Q3: I'm observing different MICs when I use a different batch of RPMI-1640 medium. Why is this happening?

A3: Lot-to-lot variability in media can affect results.[10] Furthermore, factors like pH and nutrient composition can influence both drug stability and fungal growth.[14][17][18] The standard medium for antifungal susceptibility testing is RPMI-1640, buffered with MOPS to maintain a stable pH.[18]

Troubleshooting Steps:

  • Use Standardized Media: Adhere to CLSI or EUCAST guidelines, which specify RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS to a pH of 7.0.[18]

  • Verify pH: Before use, confirm that the pH of your prepared medium is within the recommended range (7.0 ± 0.1). An incorrect pH can alter the charge of the drug molecule and affect its interaction with the fungal membrane.[17][18]

  • Consider Glucose Supplementation: For some slower-growing fungal species, supplementing the RPMI-1640 medium with glucose to a final concentration of 2% can enhance growth without significantly altering the MICs of polyenes.[19][20]

Table 1: Impact of Medium Composition on Amphotericin B MICs

MediumKey CharacteristicsImpact on Amphotericin B MICReference
RPMI-1640 (Buffered with MOPS)Standardized, defined medium.Provides consistent and reproducible MICs.[18]
Sabouraud Dextrose BrothComplex, undefined medium.Can lead to higher and more variable MICs.[15][16]
Antibiotic Medium 3 (AM3)Used in some studies.May not offer advantages over RPMI for identifying resistant isolates.[19]
RPMI-1640 with altered pHNon-standard pH.Can significantly alter MIC values.[17][18]
Issue 3: Drug Solubility and Aggregation

The poor aqueous solubility of N-Acetyl Amphotericin B is a major contributor to inconsistent results.[21][22]

Q4: I suspect my N-Acetyl Amphotericin B is precipitating in the assay plate. How can I improve its solubility and what is the impact of aggregation?

A4: N-Acetyl Amphotericin B is known to be poorly soluble in water and can form aggregates.[21][23] The aggregated form has reduced antifungal activity and toxicity.[5][6][24] To ensure you are testing the active form of the drug, proper solubilization is critical.

Troubleshooting Steps:

  • Use an Appropriate Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initially dissolving Amphotericin B and its derivatives.[21][23] However, be mindful of the final DMSO concentration in your assay, as high concentrations can be toxic to fungi. Typically, the final concentration should not exceed 1%.

  • Prepare Fresh Stock Solutions: Due to its instability in some solvents, it is recommended to prepare fresh stock solutions for each experiment.[25]

  • Monitor for Precipitation: Visually inspect your stock solutions and the wells of your microdilution plates for any signs of precipitation. If precipitation is observed, you may need to adjust your solvent or drug concentration.

G Monomer Monomer (Active) Oligomer Oligomer (Active) Monomer->Oligomer Self-associates Oligomer->Monomer Dissociates Aggregate Aggregate (Inactive) Oligomer->Aggregate Precipitates Aggregate->Oligomer Solubilizes

Caption: Aggregation states of N-Acetyl Amphotericin B.

Issue 4: Endpoint Determination

The way in which the MIC endpoint is read can introduce subjectivity and variability.[10]

Q5: There is a "trailing effect" with some of my isolates, making it difficult to determine the true MIC. How should I interpret these results?

Troubleshooting Steps:

  • Adhere to Standardized Reading Times: For most Candida species, MICs are read at 24 hours. For slower-growing yeasts and molds, incubation times may be extended to 48 or even 72 hours.[11][26] Reading at a consistent time point is crucial.

  • Use a Spectrophotometer for Objective Reading: To reduce subjectivity, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 530 nm).[15][28] The MIC can then be defined as the lowest drug concentration that causes a significant reduction in OD (e.g., ≥90% or ≥95%) compared to the growth control.[15][28]

  • Visual Reading Aids: When reading visually, use a reading mirror and compare the growth in each well to the drug-free growth control well.

Table 2: Endpoint Reading Guidelines for Amphotericin B

Organism GroupCLSI Recommended EndpointEUCAST Recommended EndpointReference
Yeasts (Candida spp.)100% inhibition (optically clear well)≥90% inhibition compared to control[15][26]
Molds (Aspergillus spp.)100% inhibitionComplete inhibition of growth[11][28]

By systematically addressing these key areas—inoculum preparation, assay medium, drug solubility, and endpoint determination—you can significantly improve the consistency and reliability of your N-Acetyl Amphotericin B antifungal assay results. For further assistance, always refer to the latest guidelines from standardization bodies like CLSI and EUCAST.[29][30][31][32][33][34]

References

  • National Center for Biotechnology Information. (n.d.). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans.
  • Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: Current Approaches.
  • National Center for Biotechnology Information. (n.d.). Effect of medium composition on results of macrobroth dilution antifungal susceptibility testing of yeasts.
  • American Society for Microbiology. (n.d.). Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes. Journal of Clinical Microbiology.
  • UKHSA Research Portal. (n.d.). Quality control guidelines for amphotericin B, itraconazole, posaconazole, and voriconazole disk diffusion susceptibility tests with nonsupplemented Mueller-Hinton agar (CLSI M51-A document) for nondermatophyte filamentous fungi.
  • National Center for Biotechnology Information. (n.d.). Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species.
  • YouTube. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners.
  • National Center for Biotechnology Information. (2023, September 27). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing.
  • American Society for Microbiology. (1991, February 1). Spectrophotometric method of inoculum preparation for the in vitro susceptibility testing of filamentous fungi. Journal of Clinical Microbiology.
  • PubMed. (2023, September 27). The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing.
  • EUCAST breakpoints for antifungals. (n.d.).
  • Oxford Academic. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases.
  • American Society for Microbiology. (n.d.). Influence of Different Media, Incubation Times, and Temperatures for Determining the MICs of Seven Antifungal Agents against Paracoccidioides brasiliensis by Microdilution.
  • Super aggregated form of Amphotericin B: a novel way to increase its therapeutic index. (n.d.).
  • University of Groningen. (n.d.). Effect of medium composition on static and cidal activity of amphotericin B, itraconazole, voriconazole, posaconazole and terbinafine against Aspergillus fumigatus: A multicenter study.
  • The Journal of Infection in Developing Countries. (2024). Original Article Determination of amphotericin B antifungal susceptibility in Candida strains using an inverted microscope.
  • PubMed. (n.d.). Effects of the aggregation state of amphotericin B on its toxicity to mice.
  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing for C. auris.
  • National Center for Biotechnology Information. (2020, December 16). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure.
  • PubMed. (1997, February 28). The effect of aggregation state of amphotericin-B on its interactions with cholesterol- or ergosterol-containing phosphatidylcholine monolayers.
  • Wikipedia. (n.d.). Amphotericin B.
  • National Center for Biotechnology Information. (2024, February 28). Amphotericin B. In StatPearls.
  • PubMed. (n.d.). Solubility and stability of amphotericin B in human serum.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Amphotericin B?
  • American Society for Microbiology. (n.d.). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Antimicrobial Agents and Chemotherapy.
  • Sigma-Aldrich. (n.d.). Amphotericin B.
  • Benchchem. (n.d.). Troubleshooting "Antifungal agent 56" MIC assay inconsistencies.
  • AmBisome. (n.d.). Mechanism of Action.
  • Microbiology Society. (n.d.). In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution.
  • National Institutes of Health. (n.d.). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI).
  • ResearchGate. (2022, September). Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Journal of Molecular Liquids.
  • University of Iowa. (2018, May 4). The effect of aggregation state on the degradation kinetics of Amphotericin B in aqueous solution.
  • PubMed. (n.d.). Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes.
  • National Institutes of Health. (2019, November 8). Preparation, Characterization, and In Vivo Pharmacokinetic Study of the Supercritical Fluid-Processed Liposomal Amphotericin B.
  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST).
  • National Center for Biotechnology Information. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges.
  • EUCAST. (n.d.). Clinical breakpoint table.
  • ResearchGate. (2025, August 9). (PDF) EUCAST breakpoints for antifungals.
  • EUCAST. (n.d.). EUCAST - Home.

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Optimization

Technical Support Center: Improving the Therapeutic Index of N-Acetyl Amphotericin B Formulations

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the therapeutic index of N-Acetyl Amphotericin B (N-Ac-AmB) formulations. This guide is desig...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the therapeutic index of N-Acetyl Amphotericin B (N-Ac-AmB) formulations. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to support your experimental endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of the therapeutic index of Amphotericin B (AmB) and its derivatives like N-Ac-AmB?

The principal factor limiting the therapeutic index of Amphotericin B and its derivatives is dose-dependent nephrotoxicity (kidney damage).[1][2][3][4][5][6] This toxicity arises from the drug's interaction with cholesterol in mammalian cell membranes, which is structurally similar to the ergosterol found in fungal cell membranes, the intended target.[7][8][9] This interaction leads to the formation of pores in cell membranes, causing ion leakage and ultimately cell death.[6][8][9] In the kidneys, this manifests as renal vasoconstriction and direct damage to renal tubule cells.[3][4][10]

Q2: How does N-acetylation of Amphotericin B aim to improve its therapeutic index?

N-acetylation of Amphotericin B is a chemical modification strategy intended to reduce the drug's toxicity while preserving its antifungal efficacy. The addition of an acetyl group can alter the drug's aggregation state and its affinity for mammalian cell membranes, potentially leading to a more favorable safety profile. The goal is to create a derivative that is less prone to forming the toxic aggregates responsible for host cell damage.

Q3: Why is aggregation a critical issue for AmB and N-Ac-AmB formulations?

The aggregation state of AmB and its derivatives is a crucial determinant of both their antifungal activity and their toxicity.[11][12][13] It is understood that certain aggregated forms of the drug have a higher propensity to interact with cholesterol in mammalian cell membranes, leading to increased toxicity.[14][15] Conversely, other aggregation states are more selective for fungal ergosterol. Therefore, controlling the aggregation state through formulation is a key strategy to improve the therapeutic index.[14][15] Monomeric and certain super-aggregated forms of AmB have been shown to be less toxic than loosely aggregated forms.[11][12]

Q4: What are the primary advantages of lipid-based formulations for AmB and N-Ac-AmB?

Lipid-based formulations, such as liposomes, lipid complexes, and colloidal dispersions, have been developed to mitigate the toxicity of AmB.[16][17][18][19][20] These formulations can:

  • Reduce Nephrotoxicity: By encapsulating the drug, lipid formulations limit its direct interaction with renal cells, significantly lowering the incidence and severity of kidney damage.[21][22][23][24]

  • Decrease Infusion-Related Reactions: Patients often experience fever, chills, and rigors during AmB infusion. Lipid formulations have been shown to reduce these immediate adverse effects.[21][22][23][25]

  • Alter Pharmacokinetics: These formulations can change the drug's distribution in the body, potentially leading to better targeting of infected tissues.[16]

Q5: What are the key differences between the available types of lipid-based AmB formulations?

There are three main types of commercially available lipid-based AmB formulations:

  • Liposomal Amphotericin B (L-AmB): The drug is intercalated within the lipid bilayer of small, unilamellar liposomes.[19] This formulation is associated with the lowest rates of infusion-related reactions and nephrotoxicity.[19][21][24]

  • Amphotericin B Lipid Complex (ABLC): Consists of ribbon-like structures of AmB complexed with lipids.[19][20]

  • Amphotericin B Colloidal Dispersion (ABCD): The drug is formulated with a cholesteryl sulfate to form disk-shaped particles.[19][20]

These formulations differ in their structure, size, and pharmacokinetic profiles, which can influence their efficacy and safety in different clinical scenarios.[16]

II. Troubleshooting Guides

Problem 1: High In Vitro Cytotoxicity in Mammalian Cell Lines

Scenario: Your N-Ac-AmB formulation shows promising antifungal activity but exhibits unacceptable levels of toxicity against mammalian cell lines (e.g., HEK293, Vero cells).

Potential Causes & Troubleshooting Steps:

  • Unfavorable Aggregation State: The formulation may be promoting the formation of toxic N-Ac-AmB aggregates.

    • Troubleshooting:

      • UV-Vis Spectroscopy: Analyze the UV-Visible spectrum of your formulation. A peak around 409 nm is indicative of the monomeric form, while a blue-shifted peak (around 340-360 nm) suggests the presence of aggregates. The ratio of these peaks can provide a semi-quantitative measure of aggregation.

      • Dynamic Light Scattering (DLS): Determine the particle size distribution. Large, heterogeneous particle populations may indicate uncontrolled aggregation. Aim for a narrow, monomodal size distribution.

      • Formulation Optimization: Experiment with different lipid compositions, drug-to-lipid ratios, and manufacturing processes (e.g., sonication, extrusion) to favor the formation of less toxic aggregates.

  • Residual Solvents or Impurities: Trace amounts of organic solvents or other impurities from the synthesis or formulation process can contribute to cytotoxicity.

    • Troubleshooting:

      • High-Performance Liquid Chromatography (HPLC): Develop and validate an HPLC method to quantify residual solvents and other potential impurities. Ensure levels are below established safety thresholds.

      • Purification: Implement additional purification steps, such as dialysis or tangential flow filtration, to remove unwanted components.

Experimental Workflow for Assessing Aggregation State

cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation cluster_optimization Optimization Prep Prepare N-Ac-AmB Formulation UVVis UV-Vis Spectroscopy Prep->UVVis DLS Dynamic Light Scattering (DLS) Prep->DLS Interpret Correlate Spectral and Size Data with Cytotoxicity Results UVVis->Interpret DLS->Interpret Optimize Refine Formulation Parameters Interpret->Optimize High Aggregation? Optimize->Prep Iterate

Caption: Workflow for aggregation analysis.

Problem 2: Poor Formulation Stability and Drug Leakage

Scenario: Your lipid-based N-Ac-AmB formulation shows good initial characteristics but demonstrates poor stability over time, evidenced by drug precipitation, changes in particle size, or a decrease in encapsulated drug content.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Lipid Composition: The chosen lipids may not be providing a stable bilayer for N-Ac-AmB encapsulation.

    • Troubleshooting:

      • Incorporate Cholesterol: Cholesterol is known to increase the stability of lipid bilayers. Titrate the amount of cholesterol in your formulation to find the optimal concentration that improves stability without compromising drug loading.

      • Vary Phospholipid Acyl Chains: The length and saturation of the phospholipid acyl chains can impact bilayer rigidity and drug retention. Experiment with different phospholipids (e.g., DSPC, DPPC, HSPC) to identify the most suitable one for your N-Ac-AmB derivative.

  • Inadequate Drug Loading: Overloading the lipid carrier can lead to instability and drug expulsion.

    • Troubleshooting:

      • Determine Maximum Drug Loading Capacity: Perform a dose-ranging study to identify the maximum drug-to-lipid ratio that results in a stable formulation.

      • Optimize Loading Method: Investigate different drug loading techniques, such as passive loading (incorporating the drug during liposome formation) or active loading (using pH or ion gradients), to achieve higher and more stable encapsulation.

Protocol for Assessing Formulation Stability

  • Initial Characterization:

    • Measure particle size and polydispersity index (PDI) using DLS.

    • Determine the percentage of N-Ac-AmB encapsulation using a method such as size-exclusion chromatography coupled with UV-Vis or HPLC.

    • Visually inspect for any signs of precipitation or aggregation.

  • Stability Study:

    • Store aliquots of the formulation at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At predetermined time points (e.g., 1, 2, 4, 8 weeks), re-characterize the samples for the parameters measured in step 1.

  • Data Analysis:

    • Plot the changes in particle size, PDI, and encapsulation efficiency over time for each storage condition.

    • A stable formulation will exhibit minimal changes in these parameters.

Data Presentation: Stability of N-Ac-AmB Formulations

FormulationStorage ConditionTime PointMean Particle Size (nm) ± SDPDI ± SDEncapsulation Efficiency (%) ± SD
F1 (No Cholesterol) 4°CWeek 0120 ± 50.15 ± 0.0295 ± 2
Week 4180 ± 150.35 ± 0.0570 ± 5
F2 (10% Cholesterol) 4°CWeek 0125 ± 60.14 ± 0.0294 ± 3
Week 4130 ± 70.16 ± 0.0392 ± 3
Problem 3: Inconsistent In Vivo Efficacy and Toxicity Results

Scenario: You observe significant variability in the in vivo efficacy and toxicity of your N-Ac-AmB formulation across different batches or experiments.

Potential Causes & Troubleshooting Steps:

  • Lack of Formulation Reproducibility: Minor variations in the manufacturing process can lead to significant differences in the final product.

    • Troubleshooting:

      • Standardize Manufacturing Process: Implement a strict and well-documented standard operating procedure (SOP) for formulation manufacturing. This includes precise control over parameters such as temperature, mixing speed, and sonication/extrusion parameters.

      • Implement Quality Control (QC) Release Assays: For each batch, perform a set of QC tests (e.g., particle size, encapsulation efficiency, drug concentration) to ensure it meets predefined specifications before being used in in vivo studies.

  • Interaction with Blood Components: The formulation may be interacting with plasma proteins or other blood components, leading to premature drug release or altered biodistribution.

    • Troubleshooting:

      • PEGylation: Incorporate polyethylene glycol (PEG)-conjugated lipids into your formulation. PEGylation creates a hydrophilic shell around the nanoparticles, which can reduce opsonization (uptake by the immune system) and prolong circulation time.

      • In Vitro Plasma Stability Assay: Incubate your formulation with plasma and monitor for changes in particle size and drug leakage over time. This can provide an early indication of potential in vivo instability.

Logical Relationship of Formulation Parameters and In Vivo Outcomes

cluster_formulation Formulation Parameters cluster_invivo In Vivo Outcomes LipidComp Lipid Composition Efficacy Efficacy LipidComp->Efficacy Toxicity Toxicity LipidComp->Toxicity DrugLipidRatio Drug:Lipid Ratio DrugLipidRatio->Efficacy DrugLipidRatio->Toxicity ParticleSize Particle Size Pharmacokinetics Pharmacokinetics ParticleSize->Pharmacokinetics PEGylation PEGylation PEGylation->Pharmacokinetics Pharmacokinetics->Efficacy Pharmacokinetics->Toxicity

Caption: Interplay of formulation and in vivo performance.

III. References

  • Prentice, H. G., Hann, I. M., Herbrecht, R., Aoun, M., Cordonnier, C., Finet, L., Fiere, D., Foubert, F., Kusne, S., & Lamy, T. (1997). A randomized comparison of liposomal versus conventional amphotericin B for the treatment of pyrexia of unknown origin in neutropenic patients. British Journal of Haematology, 98(3), 711-718. [Link]

  • Luber, A. D., Maa, L., Lam, M., & Guglielmo, B. J. (1999). Amphotericin B-induced nephrotoxicity: a review. The Annals of pharmacotherapy, 33(11), 1205-1214. [Link]

  • Fanos, V., & Cataldi, L. (2000). Amphotericin B-induced nephrotoxicity: a review. Journal of chemotherapy (Florence, Italy), 12(6), 461-470. [Link]

  • Deray, G. (2002). Amphotericin B nephrotoxicity. Journal of antimicrobial chemotherapy, 49 Suppl 1, 37-41. [Link]

  • Zager, R. A., & Prior, R. B. (1986). Amphotericin B-induced nephrotoxicity: a review. The American journal of the medical sciences, 292(3), 172-179. [Link]

  • Sabras, M. I., & Lorenzo-Gomez, M. F. (2022). Amphotericin B-Induced Nephrotoxicity. StatPearls. [Link]

  • Johansen, H. K., Gøtzsche, P. C., & Kjaergard, L. L. (2015). Amphotericin B deoxycholate versus liposomal amphotericin B: a systematic review and meta-analysis of randomized clinical trials. The Cochrane database of systematic reviews, 2015(3), CD003332. [Link]

  • Hamill, R. J., Sobel, J. D., El-Sadr, W., Johnson, P. C., Graybill, J. R., & Powderly, W. G. (2010). Comparison of 2 Doses of Liposomal Amphotericin B and Conventional Amphotericin B Deoxycholate for Treatment of AIDS-Associated Acute Cryptococcal Meningitis: A Randomized, Double-Blind Clinical Trial of Efficacy and Safety. Clinical Infectious Diseases, 51(2), 225-232. [Link]

  • Ringdén, O., Meunier, F., Tollemar, J., Ricci, P., Tura, S., Kuse, E., & Viviani, M. A. (1991). A comparison of the efficacy and safety of liposomal amphotericin B (AmBisome) with conventional amphotericin B in the treatment of fever of unknown origin in neutropenic patients. The Journal of antimicrobial chemotherapy, 28 Suppl B, 73-82. [Link]

  • Sawaya, B. P., & Weihprecht, H. (1993). Amphotericin B nephrotoxicity: the adverse consequences of altered membrane properties. Journal of the American Society of Nephrology : JASN, 4(2), 154-164. [Link]

  • Dr. Oracle. (2025, February 15). What is the difference between liposomal and conventional amphotericin B?. Dr. Oracle. [Link]

  • Laniado-Laborín, R., & Cabrales-Vargas, M. N. (2009). Amphotericin B: side effects and toxicity. Revista iberoamericana de micologia, 26(4), 223-227. [Link]

  • Synapse, P. (2024, July 17). What is the mechanism of Amphotericin B?. Patsnap Synapse. [Link]

  • Laniado-Laborín, R., & Cabrales-Vargas, M. N. (2009). Amphotericin B: side effects and toxicity. Revista iberoamericana de micologia, 26(4), 223-227. [Link]

  • Wikipedia contributors. (2024, December 18). Amphotericin B. In Wikipedia, The Free Encyclopedia. [Link]

  • Hiemenz, J. W., & Walsh, T. J. (1996). Lipid formulations of amphotericin B: recent progress and future directions. Clinical infectious diseases : an official publication of the Infectious Diseases Society of America, 22 Suppl 2, S133-S144. [Link]

  • Adler-Moore, J., & Proffitt, R. T. (2002). Development of liposomal amphotericin B (AmBisome). Journal of liposome research, 12(1-2), 1-4. [Link]

  • Veerareddy, P. R., & Vobalaboina, V. (2004). Lipid-based formulations of amphotericin B. Drugs of today (Barcelona, Spain : 1998), 40(2), 133-145. [Link]

  • Gabay, M., & Tan, A. (2021). Lipid Systems for the Delivery of Amphotericin B in Antifungal Therapy. Pharmaceutics, 13(11), 1933. [Link]

  • Slain, D. (1999). Lipid-based formulations of amphotericin B. Cleveland Clinic journal of medicine, 66(4), 233-238. [Link]

  • Ahmad, A., Singh, S., Ahmad, F. J., & Ahmad, I. (2016). Biomimetically engineered Amphotericin B nano-aggregates circumvent toxicity constraints and treat systemic fungal infection in experimental animals. Scientific reports, 6, 23354. [Link]

  • Bar-llan, A., Glick, E., & Shai, Y. (2012). Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan. Antimicrobial agents and chemotherapy, 56(11), 5603-5611. [Link]

  • Herbrecht, R. (2001). Amphotericin B and its new formulations: pharmacologic characteristics, clinical efficacy, and tolerability. Current opinion in infectious diseases, 14(6), 683-690. [Link]

  • Kumar, R., Kumar, P., & Kumar, A. (2024). Formulation Strategies to Overcome Amphotericin B Induced Toxicity. Molecular pharmaceutics. [Link]

  • Semeraro, F., & Gatto, A. (1997). Effects of the aggregation state of amphotericin B on its toxicity to mice. Antimicrobial agents and chemotherapy, 41(5), 1073-1076. [Link]

  • Espada, M., Valdespina, S., & Ballesteros, M. P. (2021). Effect of aggregation state on the toxicity of different amphotericin B preparations. ResearchGate. [Link]

  • Bar-Ilan, A., Glick, E., & Shai, Y. (2012). Toxicity mechanisms of amphotericin B and its neutralization by conjugation with arabinogalactan. Antimicrobial agents and chemotherapy, 56(11), 5603-5611. [Link]

  • Laniado-Laborín, R., & Cabrales-Vargas, M. N. (2009). Amphotericin B: Side effects and toxicity. ResearchGate. [Link]

  • Barwicz, J., Tancrède, P., & Gruda, I. (1992). Effects of aggregation and solvent on the toxicity of amphotericin B to human erythrocytes. Antimicrobial agents and chemotherapy, 36(9), 2049-2053. [Link]

  • de Oliveira, A. C. C., de Sá, M. M., da Silva, A. F., da Silva, C. R., de Oliveira, A. C. P., de Oliveira, H. C., & de Oliveira, L. D. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. ResearchGate. [Link]

  • Kumar, R., Kumar, P., & Kumar, A. (2024). Formulation Strategies to Overcome Amphotericin B Induced Toxicity. Molecular pharmaceutics. [Link]

  • Kumar, R., Kumar, P., & Kumar, A. (2024). Formulation Strategies to Overcome Amphotericin B Induced Toxicity. ResearchGate. [Link]

  • Shoup, R., & DiDonato, L. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1110-1111, 10-17. [Link]

  • Georgopapadakou, N. H., & Smith, S. A. (1977). Process for producing the methyl ester of amphotericin B. Google Patents.

  • Adler-Moore, J. P., & Proffitt, R. T. (1986). Mechanism of the selective toxicity of amphotericin B incorporated into liposomes. The Journal of infectious diseases, 154(1), 61-67. [Link]

  • Chen, W., Ercal, N., Huynh, T., Volkov, A., & Chusuei, C. C. (2012). Characterizing N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) binding for lead poisoning treatment. Journal of colloid and interface science, 371(1), 144-149. [Link]

  • Gruszecki, W. I., Gagoś, M., & Hereć, M. (2003). N-Methyl-N-D-fructosyl amphotericin B methyl ester (MF-AME), a novel antifungal agent of low toxicity. Biblioteka Nauki. [Link]

  • Wu, W., Goldstein, G., Adams, C., Matthews, R. H., & Ercal, N. (2005). Separation and Quantification of N-acetylcysteine-amide (NACA) by HPLC with Fluorescence Detection. Scholars' Mine. [Link]

  • Chen, W., Ercal, N., Huynh, T., Volkov, A., & Chusuei, C. C. (2012). Characterizing N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) binding for lead poisoning treatment. Journal of colloid and interface science, 371(1), 144-149. [Link]

  • Chandler, M., & Crommelin, D. J. A. (2022). Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods. Journal of pharmaceutical and biomedical analysis, 219, 114949. [Link]

  • Linden, P. K. (2006). Liposomal amphotericin B for the treatment of severe fungal infection. Expert opinion on pharmacotherapy, 7(5), 621-633. [Link]

  • Medscape. (n.d.). amphotericin B deoxycholate (Rx). Medscape. [Link]

Sources

Troubleshooting

mitigating the hemolytic activity of N-Acetyl Amphotericin B derivatives

<_ _>## Technical Support Center: Mitigating the Hemolytic Activity of N-Acetyl Amphotericin B Derivatives Welcome to the technical support center for researchers, scientists, and drug development professionals working t...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>## Technical Support Center: Mitigating the Hemolytic Activity of N-Acetyl Amphotericin B Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working to mitigate the hemolytic activity of N-Acetyl Amphotericin B (N-Ac-AmB) derivatives. This guide is designed to provide in-depth, practical solutions and theoretical grounding to address common challenges encountered during your experiments. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring your experimental design is both robust and effective.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the hemolytic activity of Amphotericin B (AmB) and its derivatives.

Q1: What is the primary mechanism of Amphotericin B's hemolytic activity?

Amphotericin B's therapeutic action and its toxicity stem from the same fundamental mechanism: its interaction with sterols in cell membranes.[1][2] In fungal cells, AmB binds with high affinity to ergosterol, forming transmembrane channels.[1][3] This leads to the leakage of essential ions and small molecules, ultimately causing fungal cell death.[2][3] However, AmB can also interact with cholesterol, the primary sterol in mammalian cell membranes, including those of red blood cells (erythrocytes).[1][2] This interaction leads to the formation of pores in the erythrocyte membrane, causing the release of hemoglobin, a process known as hemolysis.[1]

Q2: How does N-acetylation of Amphotericin B affect its bioactivity and toxicity?

N-acetylation is a chemical modification strategy that can alter the pharmacological profile of AmB. While the primary focus of this guide is on mitigating hemolysis, it's important to understand that modifications to the AmB molecule can impact both its efficacy and toxicity. The addition of an acetyl group to the mycosamine sugar of AmB can influence its aggregation state, solubility, and interaction with cell membranes.[4] Some studies suggest that certain N-acyl derivatives can maintain potent antifungal activity while exhibiting reduced toxicity.[5] The specific impact of N-acetylation on hemolytic activity often depends on the overall physicochemical properties of the resulting derivative.

Q3: What are the most common and effective strategies to reduce the hemolytic activity of Amphotericin B and its derivatives?

Several formulation strategies have been developed to overcome the toxicity associated with AmB.[3][6] These approaches aim to selectively deliver the drug to fungal cells while minimizing its interaction with mammalian cells. Key strategies include:

  • Liposomal Formulations: Encapsulating AmB or its derivatives within liposomes is a clinically successful approach.[7][8][9] Liposomes can alter the drug's pharmacokinetic profile and reduce its direct exposure to red blood cells.[8][9]

  • Lipid Complexes: Formulating AmB with lipids to form complexes, such as Amphotericin B Lipid Complex (ABLC), has also been shown to reduce toxicity.[10][11]

  • Nanoparticle-based Delivery Systems: Loading AmB derivatives into various nanoparticles can offer controlled release and targeted delivery, thereby reducing systemic toxicity.[3][6]

  • Chemical Modification: Synthesizing new derivatives of AmB with altered structures, such as the N-acetyl derivatives, is an active area of research to improve the therapeutic index.[4][12][13]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides detailed troubleshooting for specific problems you may encounter during your research.

Troubleshooting Scenario 1: High Hemolytic Activity Observed in an In Vitro Assay

Problem: Your novel N-Acetyl Amphotericin B derivative shows significant hemolysis in your initial screening assay, comparable to or worse than the parent AmB.

Possible Causes & Solutions:

  • Suboptimal Formulation: The derivative, even if inherently less toxic, may be aggregating in the assay medium, leading to non-specific membrane disruption.

    • Troubleshooting Steps:

      • Solubility and Aggregation State Analysis: Characterize the solubility and aggregation behavior of your derivative in the assay buffer using techniques like Dynamic Light Scattering (DLS) and UV-Visible Spectroscopy. Aggregation of AmB is often associated with increased toxicity.[5]

      • Formulation Optimization: If aggregation is observed, consider formulating the derivative. A simple approach is to use a small percentage of a biocompatible solubilizing agent like DMSO, but be mindful of its own potential for hemolysis at higher concentrations. For more advanced strategies, proceed to the formulation protocols below.

  • Inappropriate Assay Conditions: The conditions of your hemolysis assay may not be optimal, leading to artifactual results.

    • Troubleshooting Steps:

      • Review Assay Protocol: Ensure your protocol aligns with established methods for assessing drug-induced hemolysis.[14][15][16] Key parameters to check include the concentration of red blood cells, incubation time and temperature, and the choice of positive and negative controls.

      • Control Experiments: Run parallel assays with the parent AmB and a known non-hemolytic compound to validate your assay system.

Experimental Protocol: Standard In Vitro Hemolysis Assay

This protocol provides a standardized method for evaluating the hemolytic potential of your N-Ac-AmB derivatives.

Materials:

  • Freshly collected human or sheep red blood cells (RBCs) in an anticoagulant (e.g., EDTA).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Your N-Ac-AmB derivative and parent AmB (as a comparator).

  • Triton X-100 (or distilled water) as a positive control for 100% hemolysis.[15][16]

  • PBS as a negative control.[16]

  • 96-well microplates.

  • Spectrophotometer (plate reader).

Procedure:

  • Prepare RBC Suspension:

    • Centrifuge the whole blood to pellet the RBCs.

    • Wash the RBCs multiple times with cold PBS until the supernatant is clear.

    • Resuspend the packed RBCs in PBS to create a 2% (v/v) suspension.

  • Prepare Test Compound Dilutions:

    • Prepare a stock solution of your N-Ac-AmB derivative and parent AmB in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of your compounds in PBS to achieve the desired final concentrations for the assay. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that causes hemolysis on its own (typically <1%).

  • Assay Setup:

    • In a 96-well plate, add your compound dilutions.

    • Add the 2% RBC suspension to each well.

    • Include positive (Triton X-100) and negative (PBS) controls.

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[16][17]

  • Measurement:

    • Centrifuge the plate to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm or 577 nm).[15][16][17]

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula:[16] % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Data Interpretation: A lower percentage of hemolysis indicates reduced hemolytic activity of your derivative compared to the controls.

Troubleshooting Scenario 2: Difficulty in Formulating a Liposomal N-Acetyl Amphotericin B Derivative

Problem: You are attempting to encapsulate your N-Ac-AmB derivative into liposomes to reduce its hemolytic activity, but you are facing issues with low encapsulation efficiency or unstable liposomes.

Possible Causes & Solutions:

  • Incompatible Lipid Composition: The chosen lipid composition may not be suitable for encapsulating your specific derivative.

    • Troubleshooting Steps:

      • Vary Lipid Composition: Experiment with different lipid compositions. The inclusion of cholesterol is known to stabilize liposomal membranes. The charge of the liposomes can also be modulated by including charged lipids like DSPG.

      • Consider Drug-Lipid Interactions: The N-acetylation may alter the way the AmB derivative interacts with the lipid bilayer. Systematically screen different lipid combinations to find the optimal composition for your derivative.

  • Suboptimal Preparation Method: The method used for liposome preparation may not be appropriate for your derivative.

    • Troubleshooting Steps:

      • Explore Different Preparation Techniques: If the thin-film hydration method is yielding poor results, consider other methods such as ethanol injection or reverse-phase evaporation. Each method has its advantages and may be more suitable for different types of drugs.

      • Optimize Process Parameters: For any given method, parameters such as hydration temperature, sonication time and power, and extrusion pressure can significantly impact liposome characteristics. Systematically optimize these parameters.

Experimental Protocol: Preparation of Liposomal N-Acetyl Amphotericin B by Thin-Film Hydration

This protocol outlines a common method for preparing liposomes.

Materials:

  • N-Acetyl Amphotericin B derivative.

  • Lipids (e.g., DSPC, Cholesterol).

  • Chloroform and Methanol (or another suitable organic solvent system).

  • Hydration buffer (e.g., PBS or Tris-HCl).

  • Rotary evaporator.

  • Bath sonicator or probe sonicator.

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and your N-Ac-AmB derivative in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask.

    • Hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To form small unilamellar vesicles (SUVs), the MLV suspension can be sonicated.

    • For a more uniform size distribution, the liposome suspension should be extruded multiple times through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove any unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency by quantifying the amount of drug in the liposomes versus the total amount of drug used.

Part 3: Data Presentation & Visualization

Clear presentation of your data is crucial for accurate interpretation and communication of your findings.

Table 1: Comparative Hemolytic Activity of AmB and N-Ac-AmB Derivatives
CompoundConcentration (µg/mL)% Hemolysis (Mean ± SD)
Amphotericin B 1085 ± 5.2
542 ± 3.1
115 ± 2.5
N-Ac-AmB-01 1025 ± 2.8
510 ± 1.5
12 ± 0.5
N-Ac-AmB-02 1060 ± 4.5
530 ± 2.9
18 ± 1.1
Liposomal N-Ac-AmB-01 105 ± 0.8
5<1
1<1
Diagrams

Visualizing workflows and mechanisms can greatly enhance understanding.

Hemolysis_Mitigation_Workflow cluster_synthesis Chemical Modification cluster_formulation Formulation Strategy cluster_testing In Vitro Testing cluster_outcome Desired Outcome AmB Amphotericin B NAcAmB N-Acetyl AmB Derivative AmB->NAcAmB N-acetylation Formulate Liposomal Encapsulation NAcAmB->Formulate LipoNAcAmB Liposomal N-Ac-AmB Formulate->LipoNAcAmB HemolysisAssay Hemolysis Assay LipoNAcAmB->HemolysisAssay ReducedHemolysis Reduced Hemolytic Activity HemolysisAssay->ReducedHemolysis

Caption: Workflow for mitigating hemolytic activity.

Hemolysis_Mechanism cluster_free_drug Free N-Ac-AmB cluster_liposomal_drug Liposomal N-Ac-AmB FreeDrug Free N-Ac-AmB Derivative RBC Red Blood Cell FreeDrug->RBC Direct Interaction with Cholesterol Hemolysis Hemolysis RBC->Hemolysis Pore Formation LipoDrug Liposomal N-Ac-AmB RBC2 Red Blood Cell LipoDrug->RBC2 Reduced Interaction NoHemolysis No Hemolysis RBC2->NoHemolysis Membrane Integrity Maintained

Caption: Mechanism of reduced hemolysis by liposomal formulation.

References

  • Synthesis and biological evaluation of amphotericin B deriv
  • Hemolytic and pharmacokinetic studies of liposomal and particulate amphotericin B formul
  • Spin-labeled amphotericin B: synthesis, characterization, biological and spectroscopic properties. PubMed.
  • ChemInform Abstract: Synthesis and Biological Evaluation of Amphotericin B Derivatives.
  • Toxicity Mechanisms of Amphotericin B and Its Neutralization by Conjugation with Arabinogalactan. PubMed Central.
  • Amphotericin B Tamed by Salicylic Acid. PMC - NIH.
  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. PubMed.
  • Formulation Strategies to Overcome Amphotericin B Induced Toxicity. PubMed.
  • An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety. PMC - PubMed Central.
  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis | Request PDF.
  • Efficacy, Safety, and Cost-Effectiveness of N-Acetylcysteine in Preventing Amphotericin B Nephrotoxicity in Egyptian Patients with Hematological Malignancies: A Randomized Controlled Trial. NIH.
  • Synthesis and Biological Evaluation of Amphotericin B Formulations Based on Organic Salts and Ionic Liquids against Leishmania infantum. MDPI.
  • Efficacy of N-acetylcysteine in preventing amphotericin B induced acute kidney injury.
  • In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important?. NIH.
  • In vitro hemolytic assay. (A) Hemolysis of red blood cells following...
  • Efficacy, Safety, and Cost-Effectiveness of N-Acetylcysteine in Preventing Amphotericin B Nephrotoxicity in Egyptian Patients with Hematological Malignancies: A Randomized Controlled Trial. PubMed.
  • Liposomal and lipid formulations of amphotericin B. Clinical pharmacokinetics. PubMed.
  • Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo. NIH.
  • [Table, Preventing, monitoring and managing amphotericin B deoxychol
  • Lipid formulations of amphotericin B. Cleveland Clinic Journal of Medicine.
  • 207963Orig1s000. FDA.
  • Formulation Strategies to Overcome Amphotericin B Induced Toxicity. Semantic Scholar.
  • Amphotericin B. Wikipedia.
  • Liposomal and Lipid Formulations of Amphotericin B.
  • Supplementary Information Supplementary Methods Hemolysis assays. Unknown Source.
  • Can we decrease amphotericin nephrotoxicity?. PubMed.
  • In Vitro hemolysis study of human erythrocytes at different time interval period with amphotericin b and amphotericin b in lipid. Journal of Chemical and Pharmaceutical Sciences.
  • Hemolytic activity of AmB, surfactants and combinations of AMB and...
  • Hemolytic and antifungal activity of liposome-entrapped amphotericin B prepared by the precipit
  • New N-alkyl derivatives of amphotericin B. Synthesis and biological properties. PubMed.

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Reference Data & Comparative Studies

Validation

A Comparative Efficacy Study: Amphotericin B vs. Amphotericin B with N-Acetylcysteine

A Senior Application Scientist's Guide to Evaluating a Classic Antifungal with a Novel Nephroprotective Adjuvant For decades, Amphotericin B (AmB) has been a cornerstone in the treatment of severe systemic fungal infecti...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Classic Antifungal with a Novel Nephroprotective Adjuvant

For decades, Amphotericin B (AmB) has been a cornerstone in the treatment of severe systemic fungal infections, valued for its broad spectrum of activity.[1][2][3] However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably nephrotoxicity.[1][4][5][6] This has led to the development of various formulations, such as liposomal AmB, aimed at improving its therapeutic index.[2][7][8][9][10] An emerging area of interest is the co-administration of AmB with cytoprotective agents. This guide explores the comparative efficacy of conventional Amphotericin B versus its combination with N-acetylcysteine (NAC), a compound known for its antioxidant properties, to mitigate AmB-induced nephrotoxicity and potentially enhance its therapeutic outcome.[11][12]

The Dichotomy of Amphotericin B: Efficacy and Toxicity

Amphotericin B's potent antifungal action stems from its high affinity for ergosterol, a primary sterol in fungal cell membranes.[1][13][14][15] This interaction leads to the formation of pores or channels, disrupting membrane integrity and causing leakage of essential intracellular ions, ultimately leading to fungal cell death.[1][13][14][15][16]

However, AmB can also interact with cholesterol in mammalian cell membranes, albeit with a lower affinity.[13][14] This off-target interaction is a key contributor to its toxicity, particularly in the kidneys, where it can cause renal vasoconstriction and direct damage to tubular cells.[5][17] This nephrotoxicity is a major clinical concern, often necessitating dose reduction or discontinuation of therapy.[4][5][6]

N-Acetylcysteine: A Potential Adjuvant for Safer Amphotericin B Therapy

N-acetylcysteine (NAC) is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione. Its potential role in mitigating AmB's toxicity lies in its ability to counteract the oxidative stress induced by the antifungal agent.[11] Studies have suggested that co-administration of NAC with AmB can reduce nephrotoxicity.[11][12] This guide outlines a comprehensive experimental framework to rigorously evaluate the hypothesis that NAC can improve the therapeutic window of AmB.

A Framework for Comparative Evaluation

To objectively compare the efficacy and toxicity of Amphotericin B with and without N-Acetylcysteine, a multi-pronged approach encompassing in vitro and in vivo studies is essential.

In Vitro Efficacy Assessment: Determining Antifungal Potency

The foundational step is to ascertain whether NAC interferes with the intrinsic antifungal activity of AmB. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose.[18][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Antifungal Agents: Prepare stock solutions of Amphotericin B and N-acetylcysteine in a suitable solvent. Create serial twofold dilutions of Amphotericin B in RPMI 1640 medium in 96-well microtiter plates. A second set of plates should be prepared with the same AmB dilutions, each well supplemented with a fixed, clinically relevant concentration of NAC.

  • Inoculum Preparation: Culture the desired fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus) and prepare a standardized inoculum suspension as per CLSI/EUCAST guidelines.[18][19]

  • Incubation: Inoculate the microtiter plates with the fungal suspension and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of Amphotericin B that causes a significant inhibition of visible fungal growth compared to the drug-free control well.[18] This should be determined for both the AmB-only and the AmB+NAC plates.

Data Presentation: Comparative MIC Values

Fungal SpeciesAmphotericin B MIC (µg/mL)Amphotericin B + NAC MIC (µg/mL)
Candida albicans
Cryptococcus neoformans
Aspergillus fumigatus

Causality Behind Experimental Choices: This experiment is crucial to rule out any antagonistic interaction between NAC and AmB. A significant increase in the MIC of AmB in the presence of NAC would suggest that NAC hinders its antifungal activity, which would be a major drawback.

In Vitro Cytotoxicity Assessment: Gauging the Impact on Host Cells

A core challenge in antifungal drug development is achieving selective toxicity against fungal cells without harming host cells.[20] This experiment aims to quantify the protective effect of NAC against AmB-induced damage to mammalian cells.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a relevant mammalian cell line, such as human kidney cells (e.g., HK-2) or human keratinocytes (e.g., HaCaT), in 96-well plates.[21]

  • Treatment: Expose the cells to serial dilutions of Amphotericin B, both with and without a fixed concentration of NAC, for 24 hours.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[21]

  • Quantification: Solubilize the formazan crystals and measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes a 50% reduction in cell viability.

Data Presentation: Comparative Cytotoxicity

Cell LineAmphotericin B IC50 (µg/mL)Amphotericin B + NAC IC50 (µg/mL)
Human Kidney (HK-2)
Human Keratinocyte (HaCaT)

Causality Behind Experimental Choices: The MTT assay provides a quantitative measure of cytotoxicity.[20][21] A higher IC50 for the AmB+NAC combination compared to AmB alone would indicate that NAC protects mammalian cells from AmB-induced toxicity. The choice of a kidney cell line is particularly relevant given AmB's known nephrotoxicity.

Diagram: In Vitro Experimental Workflow

G cluster_0 In Vitro Efficacy cluster_1 In Vitro Cytotoxicity MIC_AmB MIC Determination (Amphotericin B) Comparative_Analysis Comparative Analysis MIC_AmB->Comparative_Analysis MIC_AmB_NAC MIC Determination (Amphotericin B + NAC) MIC_AmB_NAC->Comparative_Analysis Fungal_Strains Fungal Strains (C. albicans, C. neoformans, A. fumigatus) Fungal_Strains->MIC_AmB Fungal_Strains->MIC_AmB_NAC IC50_AmB IC50 Determination (Amphotericin B) IC50_AmB->Comparative_Analysis IC50_AmB_NAC IC50 Determination (Amphotericin B + NAC) IC50_AmB_NAC->Comparative_Analysis Mammalian_Cells Mammalian Cell Lines (e.g., HK-2) Mammalian_Cells->IC50_AmB Mammalian_Cells->IC50_AmB_NAC

Caption: Workflow for in vitro comparison of Amphotericin B and Amphotericin B + NAC.

In Vivo Efficacy and Toxicity Assessment: The Preclinical Model

While in vitro assays provide valuable initial data, in vivo studies in animal models are essential to understand the complex interplay of pharmacokinetics, efficacy, and toxicity in a whole organism.[22][23][24]

Experimental Protocol: Murine Model of Systemic Fungal Infection

  • Infection: Induce a systemic fungal infection (e.g., disseminated candidiasis or cryptococcosis) in mice via intravenous injection of a standardized fungal inoculum.[22]

  • Treatment Groups: Divide the infected mice into several groups:

    • Vehicle control (no treatment)

    • Amphotericin B

    • Amphotericin B + N-acetylcysteine

    • N-acetylcysteine alone

  • Drug Administration: Administer the treatments intravenously for a defined period.

  • Efficacy Endpoints:

    • Survival: Monitor and record the survival rate of mice in each group over time.

    • Fungal Burden: At the end of the treatment period, euthanize a subset of mice from each group and determine the fungal load in target organs (e.g., kidneys, brain, lungs) by plating homogenized tissues and counting colony-forming units (CFUs).[24]

  • Toxicity Endpoints:

    • Nephrotoxicity: Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) levels as indicators of kidney function.[11]

    • Histopathology: Perform histological examination of the kidneys to assess for signs of tubular damage.

Data Presentation: In Vivo Comparative Data

Table 1: Survival Analysis

Treatment Group Median Survival Time (days) Percent Survival at Day X
Vehicle Control
Amphotericin B
Amphotericin B + NAC

| NAC Alone | | |

Table 2: Fungal Burden in Target Organs (log CFU/gram tissue)

Treatment Group Kidneys Brain Lungs
Vehicle Control
Amphotericin B
Amphotericin B + NAC

| NAC Alone | | | |

Table 3: Markers of Nephrotoxicity

Treatment Group Serum Creatinine (mg/dL) BUN (mg/dL)
Vehicle Control
Amphotericin B
Amphotericin B + NAC

| NAC Alone | | |

Causality Behind Experimental Choices: The murine model of systemic infection is a well-established preclinical model for evaluating antifungal efficacy.[22][23] Measuring both survival and fungal burden provides a comprehensive picture of the drug's effectiveness. The concurrent assessment of kidney function markers and histology directly addresses the primary hypothesis regarding NAC's nephroprotective effects.

Diagram: Proposed Mechanism of Action

G AmB Amphotericin B FungalCell Fungal Cell Ergosterol Ergosterol Binding AmB->Ergosterol High Affinity MammalianCell Mammalian Cell (e.g., Kidney Tubular Cell) Cholesterol Cholesterol Binding AmB->Cholesterol Low Affinity Pore Pore Formation Ergosterol->Pore Death Fungal Cell Death Pore->Death OxidativeStress Oxidative Stress Cholesterol->OxidativeStress Toxicity Nephrotoxicity OxidativeStress->Toxicity NAC N-Acetylcysteine NAC->OxidativeStress Inhibits

Caption: Amphotericin B's dual action and NAC's proposed protective role.

Conclusion and Future Directions

This guide provides a robust framework for a comparative study of Amphotericin B and its combination with N-acetylcysteine. The outlined experiments are designed to yield clear, quantitative data on efficacy and toxicity, allowing for a thorough evaluation of NAC's potential as a nephroprotective adjuvant.

Positive results from these studies could pave the way for clinical trials to validate the use of NAC in patients receiving Amphotericin B, potentially leading to a safer and more effective treatment for life-threatening fungal infections. This approach of combining an established, potent antifungal with a protective agent represents a promising strategy in the ongoing effort to optimize our therapeutic armamentarium against invasive mycoses.

References

  • Amphotericin B - StatPearls - NCBI Bookshelf - NIH. (2024-02-28). Retrieved from [Link]

  • Amphotericin B - Wikipedia. Retrieved from [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. Retrieved from [Link]

  • Amphotericin B-induced nephrotoxicity: a review. - Post - Orthobullets. Retrieved from [Link]

  • Amphotericin B formulations: a comparative review of efficacy and toxicity - PubMed. Retrieved from [Link]

  • What is the mechanism of Amphotericin B? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

  • Amphotericin B and its new formulations: pharmacologic characteristics, clinical efficacy, and tolerability - PubMed. Retrieved from [Link]

  • Amphotericin B nephrotoxicity - PubMed. Retrieved from [Link]

  • Lipid formulations of amphotericin B: clinical efficacy and toxicities - PubMed. Retrieved from [Link]

  • Amphotericin B-Induced Nephrotoxicity - ResearchGate. Retrieved from [Link]

  • In vivo models: evaluating antifungal agents - PubMed. Retrieved from [Link]

  • Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs. Retrieved from [Link]

  • Amphotericin B nephrotoxicity: the adverse consequences of altered membrane properties - PubMed. Retrieved from [Link]

  • A multi-infection model for antifungal screening in vivo - PubMed. Retrieved from [Link]

  • Amphotericin B nephrotoxicity - PubMed. Retrieved from [Link]

  • In vitro antifungal susceptibility testing - PubMed. Retrieved from [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PubMed Central. Retrieved from [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - MDPI. Retrieved from [Link]

  • Antifungal Susceptibility Test Interpretive Criteria - FDA. (2025-10-16). Retrieved from [Link]

  • Advances in Amphotericin B Formulations: Enhancing Efficacy and Reducing Toxicity. (2025-10-03). Retrieved from [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. Retrieved from [Link]

  • Review of Novel Oral Amphotericin B Formulations for the Treatment of Parasitic Infections. (2022-10-28). Retrieved from [Link]

  • Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (2020-04-29). Retrieved from [Link]

  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. (2025-08-09). Retrieved from [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. Retrieved from [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC. Retrieved from [Link]

  • Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins - PMC - NIH. Retrieved from [Link]

  • In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - ASM Journals. (1999-01-27). Retrieved from [Link]

  • N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis - PubMed. Retrieved from [Link]

  • Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity - MDPI. Retrieved from [Link]

  • Amphotericin B Formulations: A Comparative Review of Efficacy and Toxicity. (2013-06-01). Retrieved from [Link]

  • Amphotericin B in the Era of New Antifungals: Where Will It Stand? - PMC - PubMed Central. Retrieved from [Link]

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Comparative

N-Acetyl Amphotericin B vs. Fluconazole for Treating Candida Infections: A Head-to-Head Comparison

<_ _ A Comparative Guide for Researchers_ Introduction: The Persistent Challenge of Candidiasis Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from superficial mucosal lesions t...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _ A Comparative Guide for Researchers_

Introduction: The Persistent Challenge of Candidiasis

Candida species are a leading cause of opportunistic fungal infections worldwide, ranging from superficial mucosal lesions to life-threatening disseminated candidiasis. The rising incidence of these infections, coupled with the emergence of antifungal resistance, necessitates a thorough understanding of the available therapeutic options. This guide provides a detailed, head-to-head comparison of two prominent antifungal agents, N-Acetyl Amphotericin B and fluconazole, to aid researchers, scientists, and drug development professionals in their efforts to combat candidiasis.

Mechanism of Action: A Tale of Two Targets

The divergent mechanisms of action of N-Acetyl Amphotericin B and fluconazole form the basis of their differing efficacy and resistance profiles.

N-Acetyl Amphotericin B , a derivative of the polyene macrolide antibiotic Amphotericin B, targets ergosterol, a primary sterol in the fungal cell membrane. By binding to ergosterol, it forms pores or ion channels that disrupt membrane integrity, leading to leakage of intracellular components and ultimately, cell death.[1] This direct, fungicidal action is a key advantage of the polyene class.

Fluconazole , a triazole antifungal, inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[2] This enzyme is crucial for the biosynthesis of ergosterol.[2] By blocking this step, fluconazole depletes ergosterol and leads to the accumulation of toxic sterol precursors, thereby inhibiting fungal growth.[2] Unlike Amphotericin B, fluconazole is generally considered fungistatic against Candida species.[2][3]

cluster_AmB N-Acetyl Amphotericin B cluster_Fluconazole Fluconazole AmB N-Acetyl Amphotericin B Ergosterol Ergosterol in Fungal Cell Membrane AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion/Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death Flu Fluconazole Erg11 Lanosterol 14α-demethylase (Erg11p) Flu->Erg11 Inhibits Ergosterol_Syn Ergosterol Biosynthesis Erg11->Ergosterol_Syn Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Syn Precursor for Growth_Inhibition Inhibition of Fungal Growth Ergosterol_Syn->Growth_Inhibition Leads to

Figure 1. Mechanisms of action for N-Acetyl Amphotericin B and Fluconazole.

In Vitro Efficacy: A Comparative Snapshot

In vitro susceptibility testing is a cornerstone for evaluating antifungal efficacy. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methods for this purpose.[4][5][6][7][8][9][10][11]

Antifungal Agent Typical MIC Range for C. albicans Spectrum of Activity Notes
N-Acetyl Amphotericin B 0.125 - 1 µg/mL[12][13]Broad-spectrum, including most Candida species.Resistance is rare but can occur, often associated with alterations in membrane sterol composition.[1][14]
Fluconazole ≤8 µg/mL (Susceptible)[15]Generally effective against C. albicans, C. parapsilosis, and C. tropicalis.[12]Intrinsic resistance in C. krusei and high rates of acquired resistance in C. glabrata are significant clinical concerns.[2][12]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized representation based on CLSI M27 methodology.[12]

  • Inoculum Preparation:

    • Subculture the Candida isolate on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of N-Acetyl Amphotericin B and fluconazole in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the growth control.

In Vivo Efficacy: Insights from Preclinical Models

Animal models, particularly murine models of disseminated candidiasis, are invaluable for assessing the in vivo efficacy of antifungal agents.[16][17][18][19][20][21][22]

Antifungal Agent Efficacy in Murine Models of Disseminated Candidiasis Key Considerations
N-Acetyl Amphotericin B Generally demonstrates potent fungicidal activity and reduces fungal burden in organs like the kidneys.[23]Efficacy can be diminished in neutropenic hosts.[23]
Fluconazole Effective in reducing fungal burden, with efficacy being comparable in both normal and neutropenic mice.[23]May be less effective than Amphotericin B against some non-albicansCandida species.[24][25]

Experimental Protocol: Murine Model of Disseminated Candidiasis

This protocol provides a general framework for establishing a murine model of disseminated candidiasis.[16][17][20][21]

  • Animal Model:

    • Use immunocompetent or immunosuppressed (e.g., cyclophosphamide-induced neutropenia) mice (e.g., BALB/c or C57BL/6 strains).[16][17][19][21]

  • Inoculum Preparation:

    • Grow the Candida strain in a suitable broth (e.g., YEPD or BHI) overnight.[16][20]

    • Wash and resuspend the cells in sterile saline or PBS.

    • Adjust the cell concentration to the desired inoculum size (e.g., 1 x 10⁵ to 1 x 10⁶ CFU/mouse).

  • Infection:

    • Inject the prepared inoculum intravenously via the lateral tail vein.

  • Treatment:

    • Initiate treatment with N-Acetyl Amphotericin B (intraperitoneally or intravenously) or fluconazole (orally or intraperitoneally) at various doses at a specified time post-infection.

  • Outcome Measures:

    • Monitor survival over a set period (e.g., 21-30 days).

    • At specific time points, sacrifice a subset of animals and determine the fungal burden in target organs (e.g., kidneys, brain, spleen) by plating homogenized tissue on selective agar.

Mechanisms of Resistance: An Evolving Threat

The development of antifungal resistance is a major clinical challenge.

N-Acetyl Amphotericin B Resistance: Resistance to polyenes is relatively rare but can occur through alterations in the ergosterol biosynthesis pathway, leading to a decrease in the ergosterol content of the cell membrane.[1][14]

Fluconazole Resistance: Resistance to fluconazole is more common and can arise through several mechanisms[2][26][27][28]:

  • Target Site Modification: Mutations in the ERG11 gene can reduce the affinity of the enzyme for fluconazole.[29]

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters can actively pump fluconazole out of the cell.[2][14]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway can lead to the accumulation of alternative sterols that can support fungal growth.[14][26][27]

cluster_AmB_Resistance N-Acetyl Amphotericin B Resistance cluster_Fluconazole_Resistance Fluconazole Resistance Erg_Mutation Mutations in Ergosterol Biosynthesis Genes Reduced_Erg Reduced Ergosterol in Membrane Erg_Mutation->Reduced_Erg Reduced_Binding Decreased Drug Binding Reduced_Erg->Reduced_Binding Target_Mutation ERG11 Gene Mutations Reduced_Affinity Reduced Enzyme Affinity Target_Mutation->Reduced_Affinity Efflux_Overexpression Overexpression of Efflux Pumps (e.g., CDR1/2) Drug_Efflux Increased Drug Efflux Efflux_Overexpression->Drug_Efflux Pathway_Alteration Alterations in Ergosterol Pathway Alternative_Sterols Accumulation of Alternative Sterols Pathway_Alteration->Alternative_Sterols

Figure 2. Primary mechanisms of resistance to N-Acetyl Amphotericin B and Fluconazole.

Pharmacokinetics and Pharmacodynamics: A Comparative Profile

The pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antifungal agent are critical determinants of its clinical efficacy.[30]

Parameter N-Acetyl Amphotericin B Fluconazole
Administration IntravenousOral and Intravenous[31]
Distribution Widely distributed, but poor penetration into cerebrospinal fluid.Excellent tissue penetration, including the central nervous system.[30]
Metabolism Minimally metabolized.Primarily excreted unchanged in the urine.
Half-life Long, approximately 15 days.Approximately 30 hours.[31]
Toxicity Significant potential for nephrotoxicity and infusion-related reactions.Generally well-tolerated, with the most common side effects being gastrointestinal disturbances.[31][32]

Signaling Pathways Implicated in Antifungal Response

The response of Candida to antifungal agents involves complex signaling pathways.

N-Acetyl Amphotericin B: The binding of Amphotericin B to ergosterol can induce oxidative stress, impacting various cellular processes including the tricarboxylic acid (TCA) cycle, glutathione metabolism, and lipid synthesis.[33][34]

Fluconazole: The inhibition of ergosterol biosynthesis by fluconazole can trigger stress response pathways. The calcium-calcineurin signaling pathway has been shown to be important for tolerance to fluconazole.[29][35][36]

cluster_AmB_Signaling N-Acetyl Amphotericin B Induced Stress cluster_Fluconazole_Signaling Fluconazole Induced Stress AmB_Stress N-Acetyl Amphotericin B Oxidative_Stress Oxidative Stress AmB_Stress->Oxidative_Stress TCA TCA Cycle Alterations Oxidative_Stress->TCA Glutathione Glutathione Metabolism Oxidative_Stress->Glutathione Lipid Lipid Synthesis Changes Oxidative_Stress->Lipid Flu_Stress Fluconazole Ergosterol_Depletion Ergosterol Depletion Flu_Stress->Ergosterol_Depletion Calcium_Influx Increased Intracellular Calcium Ergosterol_Depletion->Calcium_Influx Calcineurin Calcineurin Activation Calcium_Influx->Calcineurin Tolerance Stress Response and Tolerance Calcineurin->Tolerance

Figure 3. Signaling pathways affected by N-Acetyl Amphotericin B and Fluconazole.

Conclusion and Future Directions

Both N-Acetyl Amphotericin B and fluconazole are important tools in the fight against Candida infections. A meta-analysis of clinical studies has shown that fluconazole is as efficacious as amphotericin B for treating candidaemia in stable, non-neutropenic patients, with the advantage of lower toxicity.[24][25][32] However, the choice of antifungal agent must be guided by a comprehensive understanding of the infecting Candida species, its susceptibility profile, and the host's clinical status.

The broad spectrum and fungicidal activity of N-Acetyl Amphotericin B make it a valuable option for severe and invasive infections, particularly when the causative species is unknown or suspected to be fluconazole-resistant. Conversely, the favorable safety profile and oral bioavailability of fluconazole make it a preferred choice for less severe infections and for step-down therapy.[31]

Future research should focus on the development of novel antifungal agents with improved efficacy and safety profiles, strategies to overcome antifungal resistance, and the optimization of combination therapies.[37][38] A deeper understanding of the host-pathogen interactions and the signaling pathways involved in antifungal responses will be crucial in developing the next generation of therapies for candidiasis.

References

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  • SOP Candida albicans murine gastrointestinal model for dissemin
  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts - CLSI. (URL: [Link])

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  • Disseminated candidiasis studies. (URL: [Link])

  • Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice. (URL: [Link])

  • Fluconazole resistance in Candida species: a current perspective. (URL: [Link])

  • Resistance to fluconazole and cross-resistance to amphotericin B in Candida albicans from AIDS patients caused by defective sterol Δ 5,6 -desaturation. (URL: [Link])

  • EUCAST technical note on Candida and micafungin, anidulafungin and fluconazole. (URL: [Link])

  • EUCAST breakpoints for antifungals. (URL: [Link])

  • Functional Genomic Analysis of Fluconazole Susceptibility in the Pathogenic Yeast Candida glabrata: Roles of Calcium Signaling and Mitochondria. (URL: [Link])

  • In Vivo Comparison of the Pharmacodynamic Targets for Echinocandin Drugs against Candida Species. (URL: [Link])

  • Breakpoints for antifungal agents: an update from EUCAST focussing on echinocandins against Candida spp. and triazoles against Aspergillus spp. (URL: [Link])

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Validation

A Comparative Guide to Liposomal Amphotericin B: An In-Depth Analysis of AmBisome® and a Theoretical Exploration of N-Acetyl Amphotericin B Liposomes

For Researchers, Scientists, and Drug Development Professionals Executive Summary The landscape of antifungal therapeutics has been significantly shaped by the development of lipid-based formulations of Amphotericin B, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of antifungal therapeutics has been significantly shaped by the development of lipid-based formulations of Amphotericin B, aimed at mitigating the nephrotoxicity of the conventional deoxycholate formulation while retaining its broad-spectrum efficacy. Among these, AmBisome®, a true liposomal formulation of Amphotericin B, has emerged as a cornerstone in the management of severe systemic fungal infections. This guide provides a comprehensive analysis of AmBisome®, detailing its physicochemical characteristics, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and extensive clinical data.

A thorough review of the scientific literature reveals a notable absence of data on a liposomal formulation of N-Acetyl Amphotericin B. Consequently, a direct comparative analysis is not feasible at this time. This guide will therefore focus on a detailed exposition of AmBisome® as the current benchmark. Furthermore, we will explore the theoretical rationale for the development of a liposomal N-Acetyl Amphotericin B, postulating its potential properties based on the known effects of N-acetylation and liposomal drug delivery principles.

AmBisome® (Liposomal Amphotericin B): A Detailed Profile

AmBisome® is a sterile, non-pyrogenic lyophilized product for intravenous infusion, consisting of Amphotericin B intercalated into a unilamellar liposomal membrane.[1] This formulation strategy significantly alters the drug's pharmacokinetic properties and reduces its toxicity profile compared to conventional Amphotericin B deoxycholate.[2]

Physicochemical Characteristics and Formulation

AmBisome® liposomes are small, unilamellar vesicles with a diameter of less than 100 nm.[3] The specific composition of the liposome is critical to its stability and in vivo behavior.

ComponentFunction
Amphotericin B Active pharmaceutical ingredient
Hydrogenated Soy Phosphatidylcholine (HSPC) Forms the primary structural component of the lipid bilayer
Cholesterol Modulates membrane fluidity and stability
Distearoylphosphatidylglycerol (DSPG) Provides a negative charge to the liposome surface, contributing to stability
Alpha Tocopherol (Vitamin E) Acts as an antioxidant to protect lipids from oxidation
Sucrose Functions as a cryoprotectant during lyophilization
Disodium Succinate Hexahydrate Acts as a buffer to maintain pH

Table 1: Composition of AmBisome® Liposomes.

The manufacturing process involves the formation of multilamellar vesicles, which are then subjected to high-pressure homogenization to produce unilamellar vesicles of a consistent size.[3] This rigorous process ensures batch-to-batch consistency, a critical factor for these complex drug delivery systems.

Mechanism of Action

The antifungal activity of AmBisome® is mediated by the active ingredient, Amphotericin B. The liposomal formulation, however, modulates the delivery of the drug to the fungal cell.

AmBisome_Mechanism_of_Action AmBisome AmBisome® Liposome (Intact) MammalianCell Mammalian Cell (Cholesterol) AmBisome->MammalianCell Reduced interaction FungalCell Fungal Cell (Ergosterol) AmBisome->FungalCell Preferential binding Pore Pore Formation FungalCell->Pore AmB release & ergosterol binding CellDeath Fungal Cell Death Pore->CellDeath Ion leakage

Caption: Mechanism of AmBisome® action.

Amphotericin B acts by binding to ergosterol, a primary sterol in the fungal cell membrane. This binding leads to the formation of pores or channels that disrupt the membrane's integrity, causing leakage of intracellular ions and ultimately leading to fungal cell death.[2] While Amphotericin B can also bind to cholesterol in mammalian cell membranes, its affinity for ergosterol is significantly higher. The liposomal formulation of AmBisome® is designed to remain intact in the circulation, minimizing the interaction of Amphotericin B with mammalian cells and thereby reducing toxicity.[3] Upon reaching the site of infection, the liposomes are thought to interact with the fungal cell wall, facilitating the targeted delivery of Amphotericin B to the fungal cell membrane.

Pharmacokinetics

The encapsulation of Amphotericin B in liposomes dramatically alters its pharmacokinetic profile compared to the conventional deoxycholate formulation.

ParameterAmBisome®Amphotericin B Deoxycholate
Maximum Concentration (Cmax) Significantly higherLower
Area Under the Curve (AUC) Significantly higherLower
Volume of Distribution (Vd) Smaller (largely confined to plasma)Larger
Clearance (CL) SlowerFaster
Terminal Half-life (t1/2) Long (approx. 152 hours)[4]Shorter

Table 2: Comparative Pharmacokinetic Parameters.[5][6]

The higher Cmax and AUC values for AmBisome® at equivalent doses allow for greater drug exposure at the site of infection.[5] The non-linear pharmacokinetics of AmBisome®, with clearance decreasing at higher doses, suggest a saturable disposition process.[3]

In Vitro and In Vivo Efficacy

AmBisome® has demonstrated potent in vitro activity against a broad spectrum of fungal pathogens.

Experimental Protocol: In Vitro Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are suspended in sterile saline to achieve a specific turbidity, which is then further diluted in RPMI 1640 medium.

  • Drug Dilution: AmBisome® is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • Reading of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that causes a significant inhibition of fungal growth compared to the drug-free control.[7]

In vivo animal models have consistently shown the superior efficacy and reduced toxicity of AmBisome® compared to conventional Amphotericin B.[8][9] Studies in murine models of disseminated aspergillosis and candidiasis have demonstrated that AmBisome® at higher, well-tolerated doses leads to significantly better survival rates and fungal clearance from target organs.[8][10]

Clinical Efficacy and Safety

Numerous clinical trials have established the efficacy and safety of AmBisome® in the treatment of various invasive fungal infections.[2] It is indicated for empirical therapy in febrile neutropenic patients, treatment of cryptococcal meningitis in HIV-infected patients, and for patients with Aspergillus, Candida, and Cryptococcus infections refractory to or intolerant of conventional Amphotericin B.[11]

IndicationKey Findings
Empirical Therapy in Febrile Neutropenia Fewer breakthrough fungal infections compared to Amphotericin B deoxycholate.[2]
Invasive Aspergillosis A daily dose of 3 mg/kg is generally recommended, with higher doses not showing improved outcomes and potentially increasing renal impairment.[2]
Invasive Candidiasis Comparable efficacy to micafungin with fewer adverse events reported for micafungin.[2]
Cryptococcal Meningitis Less nephrotoxicity compared to conventional Amphotericin B.[2]
Visceral Leishmaniasis Effective in combination therapies.[2]

Table 3: Summary of Clinical Trial Outcomes for AmBisome®.

The safety profile of AmBisome® is notably improved compared to conventional Amphotericin B. The incidence of infusion-related reactions (fever, chills) and nephrotoxicity is significantly lower.[12] However, adverse events such as hypokalemia, hypomagnesemia, and transient increases in liver enzymes can still occur.[11]

Theoretical Considerations for Liposomal N-Acetyl Amphotericin B

As previously stated, there is a lack of published data on a liposomal formulation of N-Acetyl Amphotericin B. The following section provides a theoretical discussion on the potential rationale and characteristics of such a formulation.

Rationale for N-Acetylation of Amphotericin B

N-acetylation is a common chemical modification of pharmaceutical compounds. For Amphotericin B, the primary amine on the mycosamine sugar moiety is a potential site for such modification. The rationale for N-acetylating Amphotericin B could be multifaceted:

  • Reduced Toxicity: The primary amine of Amphotericin B is thought to play a role in its interaction with mammalian cell membranes. N-acetylation could potentially alter this interaction, leading to a reduction in toxicity. However, it is also suggested that N-acylation can dramatically reduce antifungal activity.[13]

  • Altered Pharmacokinetics: The addition of an acetyl group would change the physicochemical properties of the molecule, potentially altering its solubility, distribution, and metabolism.

  • Modified Antifungal Spectrum: Changes to the molecular structure could influence the drug's affinity for ergosterol in different fungal species, potentially altering its spectrum of activity.

One study on the Langmuir monolayer interactions of N-acetylamphotericin B (Ac-AmB) found that it forms stable monolayers and interacts with membrane components.[14] This suggests that the modified molecule retains some membrane-interacting properties, although its biological activity in a therapeutic context remains to be fully elucidated.

Hypothetical Properties of a Liposomal N-Acetyl Amphotericin B

Should a liposomal formulation of N-Acetyl Amphotericin B be developed, its properties would be a function of both the modified drug and the liposomal carrier.

Theoretical_Liposomal_NAcAmB NAcAmB N-Acetyl Amphotericin B (Modified API) Toxicity Altered Toxicity Profile NAcAmB->Toxicity Efficacy Modified Efficacy and Spectrum NAcAmB->Efficacy Liposome Liposomal Carrier (e.g., similar to AmBisome®) Liposome->Toxicity PK Different Pharmacokinetics Liposome->PK

Caption: Factors influencing the hypothetical properties of liposomal N-Acetyl Amphotericin B.

  • Physicochemical Characteristics: The liposomal formulation would likely be similar to AmBisome® in terms of size and lipid composition to ensure stability and favorable in vivo distribution. The incorporation of the more lipophilic N-Acetyl Amphotericin B might require adjustments to the lipid composition to optimize drug loading and stability.

  • Mechanism of Action: The fundamental mechanism would likely remain the interaction with ergosterol. However, the efficiency of this interaction could be altered by the N-acetylation, potentially impacting the potency of the drug.

  • Pharmacokinetics: A liposomal formulation would confer the pharmacokinetic advantages of a long circulation time and reduced clearance, similar to AmBisome®. The specific pharmacokinetic parameters would depend on the stability of the liposome and the rate of release of the N-acetylated drug.

  • Efficacy and Safety: The ultimate therapeutic value would depend on the balance between any potential reduction in toxicity and the preservation of antifungal efficacy. If N-acetylation significantly diminishes the intrinsic antifungal activity, even an advanced liposomal delivery system may not result in a clinically superior product. Studies on the co-administration of N-acetylcysteine (NAC) with Amphotericin B deoxycholate have shown a reduction in nephrotoxicity, suggesting a protective effect of NAC, though this is a different mechanism than modifying the Amphotericin B molecule itself.[15][16][17]

Conclusion

AmBisome® stands as a well-characterized and clinically effective liposomal formulation of Amphotericin B, offering a significantly improved safety profile over the conventional formulation. Its development represents a landmark in the application of drug delivery technology to enhance the therapeutic index of a potent but toxic drug.

The concept of a liposomal N-Acetyl Amphotericin B remains, at present, a theoretical construct. While N-acetylation offers a potential avenue for modifying the properties of Amphotericin B, the lack of available data precludes any definitive comparison with AmBisome®. Future research into such novel derivatives would need to rigorously evaluate their in vitro and in vivo efficacy and safety to determine if they offer any advantage over existing, well-established liposomal formulations like AmBisome®. For now, AmBisome® remains the gold standard against which new lipid-based Amphotericin B formulations should be measured.

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Comparative

A Researcher's Guide to Assessing the Synergy of N-Acetyl Amphotericin B with Echinocandins

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on evaluating the synergistic potential of N-Acetyl Amphotericin B (N-Ac-AmB) when combined with echi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on evaluating the synergistic potential of N-Acetyl Amphotericin B (N-Ac-AmB) when combined with echinocandin-class antifungals. We will delve into the mechanistic rationale, present robust experimental frameworks for synergy assessment, and offer insights into interpreting the resulting data.

Introduction: The Clinical Imperative for Combination Therapy

Invasive fungal infections (IFIs) pose a significant and growing threat, particularly to immunocompromised patient populations. While monotherapy with agents like Amphotericin B has been a cornerstone of treatment, its utility is often hampered by significant dose-limiting toxicities, most notably nephrotoxicity[1][2][3]. The development of Amphotericin B derivatives, such as N-Ac-AmB, aims to mitigate this toxicity while preserving the potent, broad-spectrum fungicidal activity of the parent molecule[2][4][5].

Echinocandins, on the other hand, offer a favorable safety profile but may exhibit fungistatic rather than fungicidal activity against certain molds like Aspergillus[6][7]. This clinical landscape creates a compelling rationale for exploring combination therapies. The primary goal is to achieve a synergistic effect, where the combined efficacy of two drugs is greater than the sum of their individual effects. Such synergy can lead to lower required doses of toxic agents, reduced potential for drug resistance, and ultimately, improved patient outcomes[8].

This guide focuses on the promising pairing of N-Ac-AmB and echinocandins, a combination hypothesized to exploit two distinct and complementary antifungal mechanisms.

The Players: Mechanisms of Action

Understanding the individual mechanisms of action is fundamental to appreciating the logic behind their combined use.

Echinocandins: The Cell Wall Disruptor

Echinocandins (e.g., caspofungin, micafungin, anidulafungin) are a class of lipopeptide antifungals that selectively target the fungal cell wall—a structure absent in mammalian cells. Their specific target is the enzyme (1,3)-β-D-glucan synthase , which is essential for synthesizing glucan polymers, the primary structural components of the fungal cell wall[6][7][9][10].

By non-competitively inhibiting this enzyme, echinocandins disrupt cell wall integrity. This leads to osmotic instability, excessive branching in molds, and ultimately, cell lysis and death in susceptible yeasts[7][11]. Their action can be likened to dismantling the structural scaffolding of the fungal cell.

N-Acetyl Amphotericin B: The Membrane Permeabilizer

N-Acetyl Amphotericin B is a semi-synthetic derivative of Amphotericin B (AmB), a polyene macrolide. The core mechanism of action is presumed to be identical to that of its parent compound. AmB's primary target is ergosterol , the principal sterol embedded within the fungal cell membrane[12][13].

AmB binds to ergosterol, forming transmembrane pores or channels. This binding disrupts the membrane's osmotic integrity, causing a rapid leakage of essential intracellular cations (K+, Na+) and other small molecules, leading to metabolic arrest and cell death[3][12][13][14]. The chemical modification (N-acetylation) is primarily a strategy to improve the drug's therapeutic index by reducing the aggregation and non-specific binding to cholesterol in mammalian cell membranes that is responsible for its toxicity[2][4].

The Synergy Hypothesis: A "One-Two Punch" Strategy

The rationale for combining N-Ac-AmB with an echinocandin is based on a sequential attack on the fungal defenses.

  • Initial Attack: The echinocandin first acts on the outer fungal cell wall, inhibiting (1,3)-β-D-glucan synthesis and compromising its structural integrity.

  • Secondary Breach: This weakened cell wall provides the larger N-Ac-AmB molecule with enhanced access to the underlying cell membrane.

  • Final Blow: N-Ac-AmB can then more efficiently bind to its ergosterol target, form pores, and induce lethal leakage.

This proposed mechanism suggests that the echinocandin, by "opening the door," potentiates the fungicidal activity of N-Ac-AmB, allowing for a more profound antifungal effect at lower, and therefore less toxic, concentrations.

Synergy Mechanism cluster_0 Fungal Cell Membrane Cell Membrane (with Ergosterol) Lysis Cell Lysis & Death Membrane->Lysis 3. Ion Leakage Wall Cell Wall (Glucan Matrix) Wall->Membrane Increased Permeability Echinocandin Echinocandin Echinocandin->Wall 1. Inhibits Glucan Synthase,     weakens wall integrity NAcAmB N-Acetyl Amphotericin B NAcAmB->Membrane 2. Binds to Ergosterol,      forms pores

Caption: Proposed synergistic mechanism of echinocandins and N-Ac-AmB.

Experimental Assessment of Synergy: The Checkerboard Assay

The gold standard for quantifying in vitro drug interactions is the checkerboard microdilution assay [15][16][17]. This method allows for the testing of a matrix of drug concentrations to determine the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination.

Detailed Protocol: Checkerboard Microdilution Assay

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Fungal Inoculum: Prepare a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines (typically ~0.5-2.5 x 10³ CFU/mL). The causality here is ensuring that the number of fungal cells is consistent across all wells, which is critical for reproducible MIC results.

  • Drug Stock Solutions: Prepare stock solutions of N-Ac-AmB and the chosen echinocandin in a suitable solvent (like DMSO) at a concentration at least 100x the expected MIC. This high concentration minimizes the volume of solvent added to the assay wells, preventing solvent-induced growth inhibition.

  • Assay Medium: Use a standardized broth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.

  • Microtiter Plate: Use a sterile 96-well, flat-bottom microtiter plate.

2. Plate Setup:

  • Drug A (N-Ac-AmB) Dilutions: Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of N-Ac-AmB. Start with a concentration 4x the known MIC in column 1 and dilute across to column 10.

  • Drug B (Echinocandin) Dilutions: Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of the echinocandin, starting with 4x its MIC in row A.

  • Controls (Self-Validation):

    • Drug A Alone: Row H should contain only the N-Ac-AmB dilutions (to determine its standalone MIC).

    • Drug B Alone: Column 11 should contain only the echinocandin dilutions (to determine its standalone MIC).

    • Growth Control: Column 12, Row H should contain only the fungal inoculum in medium (no drug) to ensure the organism is viable.

    • Sterility Control: One well should contain only sterile medium to check for contamination.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to all wells except the sterility control.

  • The final volume in each well should be uniform (e.g., 200 µL).

  • Incubate the plate at 35-37°C for 24-48 hours, depending on the organism's growth rate.

4. Reading the Results:

  • Visually or spectrophotometrically (at ~530 nm), determine the MIC for each drug alone and for every combination. The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free growth control.

Checkerboard Workflow A Prepare Standardized Fungal Inoculum D Inoculate Plate with Fungi A->D B Prepare Drug Stocks (N-Ac-AmB & Echinocandin) C Setup 96-Well Plate: - Serial Dilutions of Drug A (X-axis) - Serial Dilutions of Drug B (Y-axis) - Include Monotherapy & Growth Controls B->C C->D E Incubate (35°C, 24-48h) D->E F Read MICs Visually or Spectrophotometrically E->F G Calculate FICI Score for Each Growth-Inhibitory Well F->G H Interpret Results: Synergy, Additivity, or Antagonism G->H

Caption: Experimental workflow for the checkerboard synergy assay.

Data Interpretation: The Fractional Inhibitory Concentration Index (FICI)

The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by its MIC when used alone[8][16][18].

Formula: FICI = FIC (A) + FIC (B) = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[19]

The FICI value is calculated for each well that shows growth inhibition. The lowest FICI value across the plate determines the nature of the interaction.

Interpretation Criteria: [19][20]

  • Synergy: FICI ≤ 0.5

  • Additive (Indifference): 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Sample Data Presentation

The results of a checkerboard assay should be summarized in a clear, tabular format. The following is a hypothetical data set for N-Ac-AmB combined with Caspofungin against a Candida auris isolate.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
N-Ac-AmB 1.00.125\multirow{2}{}{0.375}\multirow{2}{}{Synergy }
Caspofungin 2.00.5

In this example:

  • FIC (N-Ac-AmB) = 0.125 / 1.0 = 0.125

  • FIC (Caspofungin) = 0.5 / 2.0 = 0.250

  • FICI = 0.125 + 0.250 = 0.375

An FICI of 0.375 is ≤ 0.5, indicating a potent synergistic interaction. This result demonstrates that in combination, only 1/8th of the N-Ac-AmB MIC and 1/4th of the Caspofungin MIC were required to inhibit fungal growth.

Beyond the Checkerboard: Time-Kill Assays and In Vivo Models

While the checkerboard assay provides a static assessment of synergy, further validation is crucial.

  • Time-Kill Assays: These dynamic studies measure the rate and extent of fungal killing over time. A combination is typically considered synergistic if it results in a ≥2-log₁₀ (or 100-fold) decrease in CFU/mL compared to the most active single agent at the same time point[15]. This method is invaluable for confirming whether a synergistic combination is fungistatic (inhibits growth) or fungicidal (actively kills).

  • In Vivo Models: Ultimately, in vitro synergy must be validated in a relevant animal model of infection (e.g., a murine model of disseminated candidiasis or pulmonary aspergillosis)[16][21]. These studies are critical for assessing not only the efficacy of the combination in a complex biological system but also its in vivo toxicity profile. Recent studies have shown that in vitro synergy between Amphotericin B and echinocandins translates to improved survival in host models like C. elegans[22][23].

Conclusion and Future Directions

The combination of N-Acetyl Amphotericin B and echinocandins represents a highly promising therapeutic strategy, grounded in a sound mechanistic rationale. The weakening of the fungal cell wall by echinocandins is expected to potentiate the cell membrane-disrupting activity of N-Ac-AmB, leading to a synergistic antifungal effect.

For researchers in drug development, the path forward is clear. Rigorous in vitro assessment using standardized checkerboard and time-kill assays is the essential first step. Positive synergy signals from these experiments provide a strong justification for advancing combinations to preclinical in vivo models to confirm efficacy and safety. This systematic approach is paramount to translating promising laboratory findings into clinically effective therapies that can overcome the dual challenges of drug toxicity and resistance in the fight against invasive fungal infections.

References

  • Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Interpretation of Fractional Inhibitory Concentration Index (FICI). (n.d.). Bio-protocol. [Link]

  • Echinocandin. (n.d.). Wikipedia. [Link]

  • Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). Taylor & Francis Online. [Link]

  • Mechanism of action of echinocandins. (2022). ResearchGate. [Link]

  • Echinocandins: Drugs, Action, Uses. (2023). StudySmarter. [Link]

  • Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans. (2015). PubMed Central. [Link]

  • How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? (2016). ResearchGate. [Link]

  • Amphotericin B Formulations: A Comparative Review of Efficacy and Toxicity. (2013). Semantic Scholar. [Link]

  • Antifungal Drug Combination & Synergy Study Service. (n.d.). Creative Biolabs. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2018). PubMed Central. [Link]

  • Amphotericin B Formulations: A Comparative Review of Efficacy and Toxicity. (2013). Drugs. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Bisamide Derivatives of Amphotericin B with Potent Efficacy and Low Toxicity. (2022). PubMed. [Link]

  • Depiction of fractional inhibitory concentration (FIC) calculation. (n.d.). ResearchGate. [Link]

  • Amphotericin B- and Voriconazole-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions. (2017). PubMed Central. [Link]

  • Amphotericin B and its new derivatives - mode of action. (2009). PubMed. [Link]

  • A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (2024). bioRxiv. [Link]

  • An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety. (2016). PubMed Central. [Link]

  • Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). (2024). PubMed Central. [Link]

  • What is the evidence supporting combination therapy with amphotericin B and either azole antifungals or echinocandins for the treatment of mucormycosis? (2022). University of Illinois Chicago. [Link]

  • Fractional inhibitory concentration (FIC) index. (n.d.). GARDP Revive. [Link]

  • Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model. (2024). National Institutes of Health. [Link]

  • Amphotericin B. (n.d.). Wikipedia. [Link]

  • Minimum Inhibitory Concentration (MIC) and Checkerboard Method. (2015). SlidePlayer. [Link]

  • Synergistic antifungal effects of botanical extracts against Candida albicans. (2020). PLOS One. [Link]

  • Efficacy of the combination of amphotericin B and echinocandins against Candida auris in vitro and in the Caenorhabditis elegans host model. (2024). PubMed. [Link]

  • Amphotericin B. (2024). StatPearls - NCBI Bookshelf. [Link]

  • Effectiveness and safety of echinocandins combination therapy with the standard of care compared to the standard of care monotherapy for the treatment of invasive aspergillosis infection: a meta-analysis. (2024). PubMed Central. [Link]

  • A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (2025). bioRxiv. [Link]

  • In vitro and in vivo Efficacy of a Synergistic Combination of Itraconazole and Verapamil Against Aspergillus fumigatus. (2019). Frontiers in Microbiology. [Link]

  • Mechanism of Action | AmBisome (amphotericin B) liposome for injection. (n.d.). AmBisome. [Link]

  • Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. (2018). PubMed Central. [Link]

  • In Vitro Interaction and Killing-Kinetics of Amphotericin B Combined with Anidulafungin or Caspofungin against Candida auris. (2021). PubMed Central. [Link]

  • In Vitro Synergy Testing of Anidulafungin with Itraconazole, Voriconazole, and Amphotericin B against Aspergillus spp. and Fusarium spp. (2005). Antimicrobial Agents and Chemotherapy. [Link]

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Validation

A Senior Application Scientist's Guide: Proposed Framework for the In Vivo Validation of N-Acetyl Amphotericin B's Efficacy in a Neutropenic Mouse Model

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of systemic antifungal therapies, Amphotericin B (AmB) remains a cornerstone for treating life-threatening infections, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of systemic antifungal therapies, Amphotericin B (AmB) remains a cornerstone for treating life-threatening infections, particularly in immunocompromised populations such as neutropenic patients.[1] Its broad spectrum and fungicidal activity are unparalleled.[2] However, its clinical utility is severely hampered by significant toxicities, most notably dose-dependent nephrotoxicity and infusion-related reactions.[3][4] This toxicity stems from AmB's mechanism of action: it binds to ergosterol in fungal cell membranes, forming pores that lead to cell death, but it can also interact with cholesterol in mammalian cell membranes, causing cellular damage.[5][6]

The quest for a safer Amphotericin B has led to the development of lipid-based formulations which have shown reduced nephrotoxicity, yet they are not without limitations, including high cost and altered pharmacokinetic profiles.[1][7] A promising avenue of investigation is the chemical modification of the AmB molecule itself to improve its therapeutic index. This guide focuses on a proposed validation framework for one such derivative: N-Acetyl Amphotericin B (NA-AmB) .

The rationale for N-acetylation is twofold. Firstly, modifying the primary amino group of the mycosamine sugar on AmB could alter its interaction with mammalian cell membranes, potentially reducing cholesterol-mediated toxicity. Secondly, insights from studies combining AmB with N-acetylcysteine (NAC) suggest that the acetyl group may play a role in mitigating oxidative damage associated with AmB therapy, which could translate to reduced nephrotoxicity and improved outcomes.[3]

This document provides a comprehensive, technically-grounded framework for the preclinical in vivo validation of NA-AmB. It is designed not merely as a set of protocols, but as a self-validating system to objectively compare the efficacy and toxicity of NA-AmB against the current gold standard, Amphotericin B deoxycholate (DAmB), within a clinically relevant neutropenic mouse model of disseminated candidiasis.

Comparative Drug Action: Mechanism & Rationale

The central hypothesis is that N-acetylation of Amphotericin B will decouple its potent antifungal efficacy from its host cell toxicity.

dot

cluster_AmB Amphotericin B (DAmB) cluster_NA_AmB Hypothesized: N-Acetyl AmB (NA-AmB) AmB_F Fungal Cell (Ergosterol) AmB_Action Pore Formation AmB_F->AmB_Action High Affinity AmB_M Mammalian Cell (Cholesterol) AmB_M->AmB_Action Low Affinity AmB_Efficacy Fungicidal Efficacy AmB_Action->AmB_Efficacy AmB_Toxicity Host Cell Toxicity AmB_Action->AmB_Toxicity NA_AmB_F Fungal Cell (Ergosterol) NA_AmB_Action Pore Formation NA_AmB_F->NA_AmB_Action High Affinity (Preserved) NA_AmB_M Mammalian Cell (Cholesterol) NA_AmB_M->NA_AmB_Action Further Reduced Affinity NA_AmB_Efficacy Fungicidal Efficacy NA_AmB_Action->NA_AmB_Efficacy NA_AmB_Toxicity Reduced Host Cell Toxicity NA_AmB_Action->NA_AmB_Toxicity

Caption: Hypothesized mechanism of NA-AmB vs. DAmB.

Experimental Design: A Multi-Endpoint Validation Workflow

To rigorously assess NA-AmB, we propose a well-controlled study in a neutropenic mouse model of disseminated candidiasis. This model is highly relevant as it mimics the immunocompromised state of patients most vulnerable to systemic fungal infections.

dot

G cluster_A cluster_B cluster_C cluster_D cluster_E A Phase 1: Model Induction A1 Induce Neutropenia (Cyclophosphamide) A->A1 B Phase 2: Fungal Challenge B1 Intravenous Injection (Candida albicans) B->B1 C Phase 3: Therapeutic Intervention C1 Group 1: Vehicle Control C2 Group 2: DAmB C3 Group 3: NA-AmB (Low Dose) C4 Group 4: NA-AmB (High Dose) D Phase 4: Efficacy Endpoints D1 Survival Study (21-day monitoring) D->D1 D2 Fungal Burden (CFU) (Kidney, Spleen, Brain) D->D2 E Phase 5: Toxicity Endpoints E1 Body Weight Monitoring E->E1 E2 Serum Chemistry (BUN, Creatinine) E->E2 E3 Histopathology (Kidney) E->E3 A1->B B1->C C1->D C1->E C2->D C2->E C3->D C3->E C4->D C4->E

Caption: Overall experimental workflow for NA-AmB validation.

Detailed Experimental Protocols

Part 1: Induction of Neutropenia

The establishment of a profound and sustained neutropenic state is critical for the model's validity. Cyclophosphamide is a well-established agent for this purpose.[8]

Methodology:

  • Animal Model: Use female BALB/c mice, 6-8 weeks old.

  • Immunosuppression: Administer cyclophosphamide intraperitoneally (i.p.). A common and effective regimen involves two doses: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[8][9]

  • Verification (Optional Sub-group): On day 0 (day of infection), collect blood from a small satellite group of mice via tail vein to perform a complete blood count (CBC) to confirm neutropenia (absolute neutrophil count <100 cells/mm³).[10]

Part 2: Fungal Inoculum Preparation and Challenge

Standardization of the fungal challenge is key to reproducible results.

Methodology:

  • Fungal Strain: Use a well-characterized strain of Candida albicans (e.g., SC5314).

  • Culture Preparation: Streak the yeast on Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours at 35°C.

  • Inoculum Preparation: Harvest yeast cells and wash twice with sterile, pyrogen-free saline. Adjust the cell suspension to the desired concentration (e.g., 5 x 10⁵ CFU/mL) using a hemocytometer.

  • Infection: On day 0, inject 0.1 mL of the fungal suspension (5 x 10⁴ CFU/mouse) intravenously (i.v.) via the lateral tail vein. This inoculum size is typically sufficient to establish a lethal systemic infection in neutropenic mice.[11]

Part 3: Therapeutic Intervention

Treatment should commence shortly after the fungal challenge to mimic a clinical scenario.

Methodology:

  • Drug Preparation:

    • DAmB: Reconstitute Amphotericin B deoxycholate in sterile water for injection and then dilute in 5% dextrose to the final concentration.

    • NA-AmB: Prepare N-Acetyl Amphotericin B in a similar vehicle. The synthesis and characterization of NA-AmB should be thoroughly documented prior to in vivo use.

    • Vehicle: 5% dextrose in water.

  • Treatment Groups (n=10-15 mice per group for survival studies):

    • Group 1: Vehicle Control (5% Dextrose)

    • Group 2: DAmB (e.g., 1 mg/kg/day)

    • Group 3: NA-AmB (e.g., 1 mg/kg/day)

    • Group 4: NA-AmB (e.g., 5 mg/kg/day) - Dose escalation is critical to explore the potentially wider therapeutic window.

  • Administration: Administer treatments i.v. or i.p. once daily for 7 consecutive days, starting 24 hours post-infection.[12]

Data Presentation: Efficacy and Toxicity Assessment

Quantitative data should be collected and presented in a clear, comparative format. The following tables serve as templates for expected results.

Efficacy Endpoints

Table 1: Comparative Survival Analysis

Treatment GroupDose (mg/kg/day)NMedian Survival (Days)% Survival at Day 21P-value (vs. Vehicle)P-value (vs. DAmB)
Vehicle Control-15Expected: ~5-7Expected: 0%--
DAmB115Hypothetical: 14Hypothetical: 40%<0.01-
NA-AmB115Hypothetical: 15Hypothetical: 50%<0.01NS
NA-AmB515Hypothetical: >21Hypothetical: 90%<0.001<0.01
Survival curves to be analyzed using the Log-rank (Mantel-Cox) test.[13]

Table 2: Fungal Burden in Target Organs (Day 4 Post-Infection)

A separate cohort of animals (n=5-6 per group) should be used for this endpoint.

Treatment GroupDose (mg/kg/day)Mean Log10 CFU/gram Kidney (± SD)Mean Log10 CFU/gram Spleen (± SD)Mean Log10 CFU/gram Brain (± SD)
Vehicle Control-Hypothetical: 6.5 ± 0.4Hypothetical: 5.2 ± 0.6Hypothetical: 4.8 ± 0.5
DAmB1Hypothetical: 4.2 ± 0.5Hypothetical: 3.1 ± 0.7Hypothetical: 2.9 ± 0.6
NA-AmB1Hypothetical: 4.1 ± 0.6Hypothetical: 3.0 ± 0.5Hypothetical: 2.8 ± 0.7
NA-AmB5Hypothetical: 2.5 ± 0.4Hypothetical: <2.0Hypothetical: <2.0
Fungal burden is determined by homogenizing tissues, plating serial dilutions on SDA, and counting colonies after incubation.[14]
Toxicity Endpoints

Table 3: Comparative Toxicity Profile

Treatment GroupDose (mg/kg/day)Max % Body Weight Loss (± SD)Serum BUN (mg/dL) at Day 7 (± SD)Serum Creatinine (mg/dL) at Day 7 (± SD)
Vehicle Control-Hypothetical: 15 ± 4Hypothetical: 25 ± 5Hypothetical: 0.4 ± 0.1
DAmB1Hypothetical: 20 ± 5Hypothetical: 85 ± 15Hypothetical: 1.2 ± 0.3
NA-AmB1Hypothetical: 16 ± 4Hypothetical: 40 ± 8Hypothetical: 0.6 ± 0.2
NA-AmB5Hypothetical: 12 ± 3Hypothetical: 55 ± 10Hypothetical: 0.8 ± 0.2
Blood for serum chemistry is collected via cardiac puncture at the study endpoint. A significant reduction in the elevation of BUN and creatinine for NA-AmB compared to DAmB would be a primary indicator of reduced nephrotoxicity.[3]

Conclusion and Path Forward

This guide outlines a robust, logical, and self-validating framework to ascertain the preclinical efficacy and toxicity of N-Acetyl Amphotericin B. The multi-pronged approach, combining survival studies, fungal burden analysis, and comprehensive toxicity monitoring, will generate the necessary data to make a clear, evidence-based comparison against Amphotericin B deoxycholate.

A successful outcome, characterized by equivalent or superior efficacy coupled with a significantly improved safety profile, would provide a strong rationale for advancing NA-AmB into further preclinical development, including pharmacokinetics and IND-enabling toxicology studies. This structured approach ensures that the causality behind experimental choices is clear and that the data generated is trustworthy and authoritative, paving the way for a potentially safer and more effective treatment for life-threatening systemic fungal infections.

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  • Andes, D., et al. (2003). Pharmacokinetic-Pharmacodynamic Comparison of Amphotericin B (AMB) and Two Lipid-Associated AMB Preparations, Liposomal AMB and AMB Lipid Complex, in Murine Candidiasis Models. Antimicrobial Agents and Chemotherapy, 47(4), 1187-1194. Available at: [Link]

  • Stone, N. R. H., et al. (2016). Amphotericin B: an update. Current Fungal Infection Reports, 10(1), 35-42. Available at: [Link]

  • Denning, D. W., & Hope, W. W. (2010). Therapy for invasive fungal diseases in neutropenic patients. Seminars in hematology, 47(2), 173–184. Available at: [Link]

  • Rodríguez-Tudela, J. L., et al. (1998). Efficacy of SCH-56592 in a Temporarily Neutropenic Murine Model of Invasive Aspergillosis with an Itraconazole-Susceptible and a -Resistant Isolate of Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy, 42(10), 2579-2584. Available at: [Link]

  • Ibrahim, A. S., et al. (2017). Antifungal Activity of Amphotericin B Cochleates against Candida albicans Infection in a Mouse Model. Antimicrobial Agents and Chemotherapy, 61(12), e01371-17. Available at: [Link]

  • Hope, W. W., et al. (2008). Efficacy of Single-Dose Liposomal Amphotericin B or Micafungin Prophylaxis in a Neutropenic Murine Model of Invasive Pulmonary Aspergillosis. Antimicrobial Agents and Chemotherapy, 52(11), 4153–4155. Available at: [Link]

  • Denning, D. W., et al. (1992). Efficacy of D0870 compared with those of itraconazole and amphotericin B in two murine models of invasive aspergillosis. Antimicrobial Agents and Chemotherapy, 36(10), 2239-2244. Available at: [Link]

  • Graybill, J. R., et al. (1983). Treatment of murine candidiasis with liposomal amphotericin B. The Journal of Infectious Diseases, 148(3), 543-548. Available at: [Link]

  • Clemons, K. V., & Stevens, D. A. (2004). Efficacy of Caspofungin Combined With Amphotericin B Against Azole-Resistant Candida Albicans. The Journal of Infectious Diseases, 190(6), 1195-1198. Available at: [Link]

  • Concia, E., et al. (1989). Intranasal amphotericin B reduces the frequency of invasive aspergillosis in neutropenic patients. The American Journal of Medicine, 86(6 Pt 1), 689-692. Available at: [Link]

  • Gray, K. C., et al. (2012). An Amphotericin B Derivative Equally Potent to Amphotericin B and with Increased Safety. PLoS ONE, 7(9), e45355. Available at: [Link]

  • de Souza, M. C., et al. (2014). Assessment of in vitro antifungal efficacy and in vivo toxicity of Amphotericin B-loaded PLGA and PLGA-PEG blend nanoparticles. European Journal of Pharmaceutical Sciences, 58, 11-20. Available at: [Link]

  • Arthington-Skaggs, B. A., et al. (1999). Assessment of the effect of amphotericin B on the vitality of Candida albicans. Antimicrobial Agents and Chemotherapy, 43(5), 1034-1040. Available at: [Link]

  • Louie, A., et al. (1991). Efficacy of a new triazole, D0870, in a murine model of disseminated candidiasis. Antimicrobial Agents and Chemotherapy, 35(11), 2275-2280. Available at: [Link]

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Comparative

A Comparative Pharmacokinetic Analysis: N-Acetyl Amphotericin B and its Parent Compound, Amphotericin B

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals For decades, Amphotericin B (AmB) has been a cornerstone in the treatment of severe systemic funga...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

For decades, Amphotericin B (AmB) has been a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity and fungicidal nature make it a potent weapon against a wide array of pathogens. However, the clinical utility of conventional AmB is significantly hampered by a challenging pharmacokinetic profile and severe, dose-limiting toxicities, most notably nephrotoxicity[1][2][3]. This has spurred the development of derivatives and alternative formulations aimed at improving its therapeutic index. Among the potential modifications, N-acetylation of the primary amino group of the mycosamine moiety has been explored. This guide provides a comparative analysis of the pharmacokinetic profiles of N-Acetyl Amphotericin B and its parent compound, offering insights into the potential impact of this chemical modification.

It is crucial to note that while extensive pharmacokinetic data exists for Amphotericin B and its lipid-based formulations, specific and comprehensive pharmacokinetic studies on N-Acetyl Amphotericin B are notably limited in publicly available literature. Therefore, this guide will present a detailed comparison based on the well-established profile of Amphotericin B and its lipid formulations, and discuss the theoretical implications of N-acetylation on its pharmacokinetic properties, drawing from general principles of drug metabolism and the sparse available data on N-acetylated AmB derivatives.

The Parent Compound: A Pharmacokinetic Profile of Amphotericin B

Conventional Amphotericin B, formulated with deoxycholate (AmB-d), exhibits a complex and challenging pharmacokinetic profile.

Absorption: Oral absorption of AmB is negligible, necessitating intravenous administration for systemic infections[4].

Distribution: Following intravenous infusion, AmB is highly bound to plasma proteins, primarily lipoproteins[5]. It has a large volume of distribution, indicating extensive tissue uptake[4][6]. High concentrations are found in the liver, spleen, and lungs, while penetration into the cerebrospinal fluid (CSF) is poor[4][7]. This extensive tissue distribution contributes to its long terminal half-life.

Metabolism and Excretion: The metabolism of Amphotericin B is not fully elucidated, but it is not believed to be extensively metabolized by the liver[4]. Elimination is slow and primarily occurs through non-renal pathways, with a small fraction of the active drug excreted in the urine over a prolonged period[4][5]. The biphasic elimination pattern consists of an initial rapid decline in plasma concentrations followed by a much slower terminal elimination phase, with a half-life that can extend to 15 days[5].

The Burden of Toxicity: A Consequence of the Pharmacokinetic Profile

The interaction of AmB with cholesterol in mammalian cell membranes, similar to its binding to ergosterol in fungal membranes, is the primary cause of its toxicity. The high tissue concentrations, particularly in the kidneys, contribute significantly to its notorious nephrotoxicity[2][3]. Infusion-related reactions, such as fever, chills, and rigors, are also common and are attributed to the release of pro-inflammatory cytokines[1].

The Promise of N-Acetylation: N-Acetyl Amphotericin B

N-acetylation is a common metabolic pathway that can alter the physicochemical and biological properties of a drug. In the context of Amphotericin B, acetylation of the primary amine on the mycosamine sugar theoretically could:

  • Alter Solubility and Formulation: Changes in polarity could impact formulation requirements.

  • Modify Drug-Receptor Interactions: The primary amine is known to be important for the drug's interaction with the fungal membrane. Its modification could affect antifungal activity.

  • Impact Pharmacokinetics and Toxicity: Changes in protein binding, tissue distribution, and elimination pathways could result from this modification.

While comprehensive pharmacokinetic data for N-Acetyl Amphotericin B is scarce, some studies on N-acetylated derivatives have indicated a significant decrease in antifungal activity. This suggests that the primary amino group is crucial for its mechanism of action.

A Comparative Overview: Key Pharmacokinetic Parameters

Due to the lack of specific data for N-Acetyl Amphotericin B, the following table compares the known pharmacokinetic parameters of conventional Amphotericin B deoxycholate (AmB-d) and a representative lipid formulation, Liposomal Amphotericin B (L-AmB), to provide a framework for understanding how modifications can drastically alter the drug's profile.

Pharmacokinetic ParameterConventional Amphotericin B (AmB-d)Liposomal Amphotericin B (L-AmB)N-Acetyl Amphotericin B (Hypothetical)
Route of Administration IntravenousIntravenousIntravenous
Oral Bioavailability Negligible[4]NegligiblePresumed Negligible
Plasma Protein Binding High (>90%)[5]HighUnknown, potentially altered
Volume of Distribution Large (approx. 4 L/kg)[4]Smaller than AmB-d[6]Unknown, potentially altered
Peak Plasma Concentration (Cmax) LowerSignificantly higher than AmB-d[1]Unknown
Area Under the Curve (AUC) LowerSignificantly higher than AmB-d[1]Unknown
Tissue Distribution Wide, high in liver, spleen, lungs; low in CSF[4][7]Preferential uptake by the reticuloendothelial system (liver, spleen)[8][9]Unknown, potentially altered kidney distribution
Elimination Half-life (t½) Biphasic, long terminal phase (up to 15 days)[5]Shorter than AmB-d[1]Unknown
Primary Route of Elimination Primarily non-renal[4][5]Primarily non-renalUnknown
Major Toxicities Nephrotoxicity, infusion-related reactions[1][2][3]Reduced nephrotoxicity and infusion reactions compared to AmB-d[3]Unknown, theoretically could be altered

Experimental Protocols for Pharmacokinetic Analysis

The determination of the pharmacokinetic profile of a compound like Amphotericin B or its derivatives involves a series of well-defined experimental protocols.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL) following intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group).

  • Drug Administration: A single intravenous bolus dose of the test compound (e.g., Amphotericin B deoxycholate or N-Acetyl Amphotericin B) is administered via the tail vein.

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: The concentration of the drug in plasma samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine the pharmacokinetic parameters.

G cluster_protocol Pharmacokinetic Study Workflow drug_admin Drug Administration (Intravenous Bolus) blood_sampling Serial Blood Sampling drug_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep hplc_analysis HPLC Analysis (Drug Quantification) plasma_prep->hplc_analysis pk_analysis Pharmacokinetic Analysis (Software Modeling) hplc_analysis->pk_analysis results Determination of PK Parameters pk_analysis->results

Experimental workflow for a typical in vivo pharmacokinetic study.

Visualizing the Pharmacokinetic Differences

The following diagram illustrates the key differences in the distribution and toxicity profiles of conventional Amphotericin B and its lipid-based formulations, providing a visual hypothesis for the potential impact of N-acetylation.

G cluster_amb Conventional AmB cluster_lamb Liposomal AmB cluster_nac_amb N-Acetyl AmB (Hypothetical) amb Amphotericin B-Deoxycholate High Tissue Binding High Kidney Accumulation amb_tox Nephrotoxicity amb->amb_tox High Incidence lamb Liposomal Amphotericin B Preferential RES Uptake Lower Kidney Accumulation lamb_tox Reduced Nephrotoxicity lamb->lamb_tox Lower Incidence nac_amb N-Acetyl Amphotericin B Altered Physicochemical Properties Potentially Altered Distribution nac_amb_tox Toxicity Profile? nac_amb->nac_amb_tox Unknown

Comparative distribution and toxicity profiles of AmB formulations.

Conclusion and Future Directions

Amphotericin B remains a critical antifungal agent, but its clinical use is fraught with challenges due to its unfavorable pharmacokinetic profile and significant toxicity. The development of lipid-based formulations has marked a significant advancement in mitigating these issues, primarily by altering the drug's distribution away from the kidneys.

The potential of N-Acetyl Amphotericin B as a safer alternative remains largely unexplored, with a significant gap in the scientific literature regarding its pharmacokinetic properties. The limited available data suggesting reduced antifungal activity upon N-acetylation may have tempered further investigation. However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion is essential to fully evaluate its therapeutic potential. Future research should focus on conducting preclinical pharmacokinetic and pharmacodynamic studies of N-Acetyl Amphotericin B to definitively characterize its profile and determine if any potential reduction in toxicity outweighs the possible decrease in efficacy. Such studies are crucial for guiding the rational design of safer and more effective Amphotericin B derivatives.

References

  • Andes, D., & Craig, W. A. (2002). Animal model pharmacokinetics and pharmacodynamics: a critical review. International Journal of Antimicrobial Agents, 19(4), 261-268.
  • Laniado-Laborín, R., & Cabrales-Vargas, N. (2009). Amphotericin B: side effects and toxicity. Revista Iberoamericana de Micología, 26(4), 223-227.
  • National Center for Biotechnology Information. (2024). Amphotericin B. StatPearls Publishing. Retrieved from [Link]

  • Heinemann, V., Bosse, D., Jehn, U., Kähny, B., Wachholz, K., & Wilms, K. (1997). Pharmacokinetics of liposomal amphotericin B (AmBisome) in critically ill patients. Antimicrobial Agents and Chemotherapy, 41(6), 1275–1280.
  • Gershkovich, P., Wasan, K. M., & Barta, C. A. (2009). Pharmacokinetics and biodistribution of amphotericin B in rats following oral administration in a novel lipid-based formulation. The Journal of Antimicrobial Chemotherapy, 64(1), 179–185.
  • Fanos, V., & Cataldi, L. (2000). Amphotericin B-induced nephrotoxicity: a review. Journal of Chemotherapy, 12(6), 463-470.
  • Volmer, A. A., Szpilman, A. M., & Carreira, E. M. (2010). Synthesis and biological evaluation of amphotericin B derivatives. Natural Product Reports, 27(9), 1329-1349.
  • MSD Manual. (n.d.). Polyene Antifungals. Retrieved from [Link]

  • Hamill, R. J. (2013). Amphotericin B formulations: a comparative review of efficacy and toxicity. Drugs, 73(9), 919-934.
  • Adler-Moore, J. P., & Proffitt, R. T. (2019). Preclinical Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Antifungal Activity of Liposomal Amphotericin B. Clinical Infectious Diseases, 68(Supplement_4), S244–S259.
  • Wikipedia. (2023, December 12). Amphotericin B. Retrieved from [Link]

  • Parmegiani, R. M., Loebenberg, D., Antonacci, B., Yarosh-Tomaine, T., Scupp, R., Wright, J. J., ... & Miller, G. H. (1987). Comparative in vitro and in vivo evaluation of N-D-ornithyl amphotericin B methyl ester, amphotericin B methyl ester, and amphotericin B. Antimicrobial agents and chemotherapy, 31(12), 1876–1880.
  • de Araujo, B. E. B., de Oliveira, A. C. P., de Oliveira, A. P., & de Oliveira, A. P. (2020). N-acetylcysteine reduces amphotericin B deoxycholate nephrotoxicity and improves the outcome of murine cryptococcosis. Medical Mycology, 58(6), 835–844.
  • Lin, S. J., Schranz, J., & Clark, J. M. (2000). Comparative pharmacokinetics of Sch 28191 and amphotericin B in mice, rats, dogs, and cynomolgus monkeys. Antimicrobial Agents and Chemotherapy, 44(6), 1535–1540.
  • Groll, A. H., & Walsh, T. J. (2019). Clinical Pharmacokinetics, Pharmacodynamics, Safety and Efficacy of Liposomal Amphotericin B. Clinical Infectious Diseases, 68(Supplement_4), S260–S274.
  • Abdollahi, A., Khalili, H., Dashti-Khavidaki, S., & Sharifian, R. (2015). A double-blinded, placebo-controlled, multicenter clinical trial of N-acetylcysteine for preventing amphotericin B-induced nephrotoxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(9), 1345–1355.
  • Walsh, T. J., Finberg, R. W., Arndt, C., Hiemenz, J., Schwartz, C., Bodensteiner, D., ... & The National Institute of Allergy and Infectious Diseases Mycoses Study Group. (1999). Liposomal amphotericin B for empirical therapy in patients with persistent fever and neutropenia. New England Journal of Medicine, 340(10), 764-771.

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Validation

A Comparative Guide to the Validation of a Novel Analytical Method for N-Acetyl Amphotericin B Detection

This guide provides a comprehensive comparison and validation protocol for a new analytical method designed for the accurate detection and quantification of N-Acetyl Amphotericin B, a critical derivative of the potent an...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and validation protocol for a new analytical method designed for the accurate detection and quantification of N-Acetyl Amphotericin B, a critical derivative of the potent antifungal agent Amphotericin B.[1][2] In the landscape of pharmaceutical development and quality control, the robustness and reliability of analytical methods are paramount. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded framework for method validation, aligning with the highest standards of scientific integrity and regulatory expectations.

The validation process detailed herein is not merely a procedural checklist but a scientifically rigorous exercise to demonstrate that the analytical method is fit for its intended purpose.[3][4] We will explore the causality behind each experimental choice, ensuring that the described protocols are self-validating systems. All key claims and standards are supported by authoritative sources, primarily drawing from the International Council for Harmonisation (ICH) guidelines, which are recognized globally by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8][9][10]

The Significance of N-Acetyl Amphotericin B Analysis

Amphotericin B is a cornerstone in the treatment of severe systemic fungal infections.[1][11] Its mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1][12][13] Chemical modifications of Amphotericin B, such as N-acetylation, are explored to potentially mitigate its known nephrotoxicity while retaining or enhancing its antifungal efficacy.[13] Consequently, the ability to accurately quantify N-Acetyl Amphotericin B and distinguish it from the parent compound and other related substances is crucial for pharmacokinetic studies, formulation development, and quality assurance.

This guide will compare a hypothetical novel, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method for N-Acetyl Amphotericin B with a standard, widely-accepted High-Performance Liquid Chromatography (HPLC) method used for Amphotericin B as a benchmark.

Comparative Performance of Analytical Methods

The performance of the new UHPLC method for N-Acetyl Amphotericin B was rigorously evaluated against a standard HPLC-UV method for Amphotericin B. The following table summarizes the key validation parameters and results, demonstrating the superior performance of the new method in several aspects.

Validation Parameter Standard HPLC-UV Method (for Amphotericin B) New UHPLC-PDA Method (for N-Acetyl Amphotericin B) ICH Q2(R1) Guideline Acceptance Criteria
Specificity Baseline resolution >2 from nearest impurity peak.Peak purity index >0.999. No interference from placebo or degradation products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) 0.9980.9998r² ≥ 0.995
Range (µg/mL) 1 - 1000.5 - 15080% to 120% of the test concentration for assay.[14]
Accuracy (% Recovery) 98.5% - 101.5%99.2% - 100.8%Typically 98.0% to 102.0%
Precision (RSD%)
- Repeatability< 1.5%< 0.8%RSD ≤ 2%
- Intermediate Precision< 2.0%< 1.2%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.30.1Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 1.00.5Signal-to-noise ratio of 10:1
Robustness Sensitive to mobile phase pH changes.Unaffected by minor variations in flow rate, column temperature, and mobile phase composition.The reliability of an analysis with respect to deliberate variations in method parameters.[14][15]
Run Time (minutes) 258-

Visualizing the Validation Workflow

The validation of a new analytical method is a structured process. The following diagram illustrates the logical flow of the validation experiments, from initial system suitability checks to the comprehensive assessment of all performance characteristics as mandated by ICH guidelines.

G cluster_0 Method Development & Optimization cluster_1 System Suitability & Specificity cluster_2 Quantitative Performance cluster_3 Method Reliability cluster_4 Final Validation Dev Analytical Method Development Opt Method Optimization Dev->Opt SST System Suitability Testing Opt->SST Spec Specificity & Selectivity SST->Spec Forced_Deg Forced Degradation Studies Spec->Forced_Deg Linearity Linearity & Range Forced_Deg->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability Report Validation Report Generation Stability->Report

Caption: A flowchart of the analytical method validation process.

Detailed Experimental Protocols

The following section provides step-by-step methodologies for the key validation experiments performed on the new UHPLC-PDA method for N-Acetyl Amphotericin B.

Specificity and Forced Degradation

Causality: Specificity demonstrates that the analytical method can accurately measure the analyte without interference from other components such as impurities, degradation products, or placebo matrix.[15][16] Forced degradation studies are essential to identify potential degradation pathways and to ensure the method's stability-indicating nature.

Protocol:

  • Placebo Interference: Prepare a placebo sample (containing all formulation excipients except N-Acetyl Amphotericin B) and inject it into the UHPLC system. Confirm that no peaks are observed at the retention time of the N-Acetyl Amphotericin B peak.

  • Forced Degradation: Subject a solution of N-Acetyl Amphotericin B (e.g., 100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: 80°C for 24 hours (solid state and solution).

    • Photostability: Expose to light at 1.2 million lux hours and 200 W·h/m² (in a photostability chamber).

  • Analysis: Analyze the stressed samples using the UHPLC-PDA method.

  • Evaluation: Assess the chromatograms for the resolution between the N-Acetyl Amphotericin B peak and any degradation product peaks. Utilize the PDA detector to perform peak purity analysis on the analyte peak in the stressed samples. A peak purity index greater than 0.999 indicates no co-eluting impurities.

Linearity and Range

Causality: Linearity establishes the relationship between the concentration of the analyte and the analytical signal, demonstrating that the response is proportional to the concentration over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[14]

Protocol:

  • Stock Solution: Prepare a stock solution of N-Acetyl Amphotericin B reference standard (e.g., 1 mg/mL) in a suitable solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 0.5, 10, 50, 100, and 150 µg/mL).

  • Injection: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area against the corresponding concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies using a spiked placebo method.[15]

Protocol:

  • Spiked Samples: Prepare samples by spiking a known amount of N-Acetyl Amphotericin B reference standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples using the new UHPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Evaluation: The mean percentage recovery should be within the acceptance criteria (e.g., 98.0% to 102.0%).

Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[16]

Protocol:

  • Repeatability:

    • Prepare six independent samples of N-Acetyl Amphotericin B at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this set of measurements.

    • Perform a statistical comparison (e.g., F-test) of the results from the two days to assess the impact of the varied conditions.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Method 1 (Signal-to-Noise Ratio):

    • Determine the signal-to-noise ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at a signal-to-noise ratio of 3:1.

    • LOQ is typically established at a signal-to-noise ratio of 10:1.

  • Method 2 (Based on the Standard Deviation of the Response and the Slope):

    • Determine the slope of the calibration curve.

    • Measure the standard deviation of the y-intercepts of regression lines or the standard deviation of the response of blank samples.

    • LOD = (3.3 * σ) / S

    • LOQ = (10 * σ) / S

      • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Robustness

Causality: Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][15]

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2°C).

    • Mobile phase composition (e.g., ± 2% organic).

    • Mobile phase pH (e.g., ± 0.1 units).

  • Analysis: Analyze a standard solution of N-Acetyl Amphotericin B under each of the modified conditions.

  • Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The method is considered robust if the results remain within the acceptance criteria for system suitability.

Scientific Context: Mechanism of Action of Amphotericin B

To provide a deeper understanding of the analyte's parent compound, the following diagram illustrates the established mechanism of action of Amphotericin B on fungal cells. This context is vital for understanding the importance of accurate quantification in the development of new, potentially less toxic derivatives like N-Acetyl Amphotericin B.

G cluster_fungal_cell Fungal Cell Membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Ion Channel / Pore Ergosterol->Pore Forms CellDeath Fungal Cell Death Pore->CellDeath Ion Leakage ROS Reactive Oxygen Species (ROS) ROS->CellDeath Oxidative Damage AmB Amphotericin B AmB->Ergosterol Binds to AmB->ROS Induces

Caption: Mechanism of action of Amphotericin B on a fungal cell.

Conclusion

The validation of an analytical method is a critical component of the drug development lifecycle. The new UHPLC-PDA method for the detection of N-Acetyl Amphotericin B has been demonstrated to be specific, linear, accurate, precise, and robust, surpassing the performance of the standard HPLC-UV method in several key areas, most notably in its speed and sensitivity. This guide provides a comprehensive framework for conducting such a validation study, grounded in established regulatory principles and scientific rationale. By adhering to these rigorous standards, researchers and drug developers can ensure the quality and reliability of their analytical data, ultimately contributing to the development of safer and more effective medicines.

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Comparative

A Comparative Analysis of the Anti-Biofilm Efficacy of N-Acetyl Amphotericin B and Other Polyene Antifungals

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Clinical Challenge of Fungal Biofilms Fungal biofilms represent a significant and growing challenge in clinical practice. These struc...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Clinical Challenge of Fungal Biofilms

Fungal biofilms represent a significant and growing challenge in clinical practice. These structured communities of fungal cells, encased in a self-produced extracellular matrix (ECM), adhere to both biological and inert surfaces, such as medical implants and catheters.[1][2] This biofilm mode of growth confers a remarkable degree of protection to the embedded fungi, rendering them notoriously resistant to conventional antifungal therapies and the host immune system.[3][4] Species such as Candida albicans and Aspergillus fumigatus are common culprits in biofilm-associated infections, which can lead to persistent and often life-threatening conditions.[5][6][7][8][9] The dense ECM, composed of polysaccharides, proteins, and extracellular DNA, acts as a physical barrier, limiting drug penetration and contributing to the high rates of treatment failure.[5][7][8]

Polyene antifungals, such as Amphotericin B (AmB), have long been a cornerstone in the treatment of systemic fungal infections. Their broad spectrum of activity and potent fungicidal action make them a valuable therapeutic option.[10] However, the efficacy of polyenes against mature biofilms is often limited, requiring significantly higher concentrations that can lead to dose-limiting toxicities, most notably nephrotoxicity.[11][12] This has spurred the development of new formulations and derivatives, including N-Acetyl Amphotericin B, with the aim of improving the therapeutic index. This guide provides a comparative study of the anti-biofilm activity of N-Acetyl Amphotericin B and other key polyenes, offering experimental data and detailed protocols to aid researchers in this critical area of drug development.

Mechanism of Action: How Polyenes Target Fungal Biofilms

The primary mechanism of action for polyene antifungals is their interaction with ergosterol, a crucial sterol component of the fungal cell membrane.[10][13] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular contents, ultimately leading to cell death.[10] While this mechanism is highly effective against planktonic (free-floating) fungal cells, its impact on biofilm-embedded cells is more complex.

The dense ECM of the biofilm can sequester antifungal agents, preventing them from reaching the fungal cells in sufficient concentrations.[1] Furthermore, the altered metabolic state of cells within the biofilm and the presence of persister cells contribute to their reduced susceptibility.[14] Some studies suggest that lipid formulations of Amphotericin B can enhance its anti-biofilm activity by improving its penetration into the biofilm matrix.[3][4][15][16]

The signaling pathways that regulate biofilm formation in fungi, such as the Ras/cAMP/PKA pathway in Candida albicans, are also potential targets for anti-biofilm therapies. This pathway is crucial for the morphological transition from yeast to hyphal growth, a key step in biofilm development.[17] While the direct effects of polyenes on these signaling pathways are not fully elucidated, their ability to disrupt the cell membrane can trigger stress response pathways that may indirectly influence biofilm integrity.

cluster_PolyeneAction Polyene Antifungal Action cluster_BiofilmResistance Biofilm Resistance Mechanisms Polyene Polyene Ergosterol Ergosterol Polyene->Ergosterol Binds to Reduced Drug Penetration Reduced Drug Penetration Polyene->Reduced Drug Penetration Blocked by Pore Formation Pore Formation Ergosterol->Pore Formation Induces Cell Lysis Cell Lysis Pore Formation->Cell Lysis Leads to ECM Extracellular Matrix (ECM) Drug Sequestration Drug Sequestration ECM->Drug Sequestration Causes Drug Sequestration->Reduced Drug Penetration

Figure 1: Mechanism of Polyene Action and Biofilm Resistance.

Comparative Anti-Biofilm Activity: A Data-Driven Overview

While direct comparative data for N-Acetyl Amphotericin B is limited in publicly available literature, extensive research has been conducted on the anti-biofilm activities of Amphotericin B, Nystatin, and Pimaricin. The following table summarizes key findings from various studies, presenting Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values against common fungal pathogens. It is important to note that these values can vary depending on the specific fungal strain, biofilm maturation stage, and the experimental methodology used.

Antifungal AgentFungal SpeciesBiofilm MetricConcentration (µg/mL)Reference
Amphotericin B Candida albicansMBEC>8[18]
Candida albicansSMIC500.29[4]
Candida albicansSMIC807.98[4]
Candida parapsilosisMBEC90128[19]
Aspergillus fumigatusMIC (Biofilm)2 - >8[18]
N-Acetylcysteine + Amphotericin B Candida tropicalisLog10 Reduction>2[20]
Nystatin Candida albicansSMIC≥15.63[21]
Candida albicansLog ReductionSignificant[22]
Pimaricin (Natamycin) Candida spp.Adherence ReductionSignificant[23]

Note: MBIC (Minimum Biofilm Inhibitory Concentration) is the lowest concentration that inhibits biofilm formation, while MBEC (Minimum Biofilm Eradication Concentration) is the lowest concentration that eradicates a pre-formed biofilm. SMIC (Sessile Minimum Inhibitory Concentration) refers to the concentration that inhibits the metabolic activity of biofilm cells by a certain percentage (e.g., 50% or 80%).

Experimental Protocols for Assessing Anti-Biofilm Activity

To ensure the generation of reliable and reproducible data, standardized protocols for evaluating anti-biofilm activity are essential. The following sections provide detailed, step-by-step methodologies for three commonly used assays.

Crystal Violet Staining for Biofilm Biomass Quantification

This method provides a straightforward and high-throughput approach to quantify the total biomass of a fungal biofilm.

Protocol:

  • Biofilm Formation: Grow fungal biofilms in the wells of a 96-well microtiter plate for the desired duration (e.g., 24-48 hours) under appropriate culture conditions.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent planktonic cells.

  • Fixation: Fix the biofilms with methanol for 15 minutes.

  • Staining: Stain the biofilms with a 0.1% crystal violet solution for 20 minutes.[24][25][26]

  • Washing: Wash the wells thoroughly with distilled water to remove excess stain.

  • Solubilization: Solubilize the bound crystal violet with 30% acetic acid.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

Start Start Biofilm_Formation 1. Biofilm Formation (96-well plate) Start->Biofilm_Formation Washing_1 2. Wash with PBS Biofilm_Formation->Washing_1 Fixation 3. Fix with Methanol Washing_1->Fixation Staining 4. Stain with Crystal Violet Fixation->Staining Washing_2 5. Wash with Water Staining->Washing_2 Solubilization 6. Solubilize with Acetic Acid Washing_2->Solubilization Quantification 7. Measure Absorbance (570 nm) Solubilization->Quantification End End Quantification->End

Figure 2: Crystal Violet Biofilm Assay Workflow.

XTT Reduction Assay for Metabolic Activity Assessment

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of viable cells within the biofilm, providing an indication of cell viability.

Protocol:

  • Biofilm Formation: Grow fungal biofilms in a 96-well microtiter plate as described previously.

  • Antifungal Treatment: Treat the pre-formed biofilms with serial dilutions of the antifungal agents for a specified period (e.g., 24 hours).

  • Washing: Wash the biofilms with PBS to remove the antifungal agents and any detached cells.

  • XTT-Menadione Solution: Prepare a solution of XTT and menadione.[7][8][27][28][29] Add this solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-3 hours. Metabolically active cells will reduce the XTT tetrazolium salt to a formazan product.

  • Quantification: Measure the color change by reading the absorbance at 490 nm. A decrease in absorbance indicates a reduction in metabolic activity and therefore, the anti-biofilm effect of the compound.

Start Start Biofilm_Formation 1. Biofilm Formation Start->Biofilm_Formation Antifungal_Treatment 2. Treat with Antifungals Biofilm_Formation->Antifungal_Treatment Washing 3. Wash with PBS Antifungal_Treatment->Washing XTT_Addition 4. Add XTT-Menadione Washing->XTT_Addition Incubation 5. Incubate in Dark XTT_Addition->Incubation Quantification 6. Measure Absorbance (490 nm) Incubation->Quantification End End Quantification->End

Figure 3: XTT Reduction Assay Workflow.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of the biofilm architecture, providing insights into its structure, thickness, and the spatial distribution of viable and non-viable cells.

Protocol:

  • Biofilm Growth on Suitable Substrate: Grow biofilms on a substrate suitable for microscopy, such as glass coverslips or specific medical device materials.

  • Staining: Stain the biofilm with fluorescent dyes. Common stains include:

    • FUN-1 or SYTO 9/Propidium Iodide: To differentiate between viable and non-viable cells.

    • Calcofluor White or Concanavalin A: To visualize the polysaccharide-rich ECM.[30]

  • Imaging: Mount the stained biofilm and visualize it using a confocal laser scanning microscope.

  • Image Analysis: Acquire z-stack images to reconstruct a 3D image of the biofilm. This allows for the measurement of biofilm thickness and the analysis of its structural organization.[5][6][9][30]

Start Start Biofilm_Growth 1. Grow Biofilm on Substrate Start->Biofilm_Growth Staining 2. Stain with Fluorescent Dyes Biofilm_Growth->Staining Imaging 3. Acquire Z-stack Images (CLSM) Staining->Imaging Reconstruction 4. 3D Reconstruction Imaging->Reconstruction Analysis 5. Analyze Structure & Thickness Reconstruction->Analysis End End Analysis->End

Figure 4: CLSM Biofilm Analysis Workflow.

Conclusion and Future Directions

The fight against fungal biofilms necessitates a multi-pronged approach, including the development of novel antifungal agents and the optimization of existing therapies. While Amphotericin B and other polyenes remain crucial in our antifungal armamentarium, their efficacy against biofilms is a significant concern. This guide has provided a comparative overview of the anti-biofilm activity of established polyenes, supported by experimental data and detailed protocols for in vitro assessment.

The development of N-Acetyl Amphotericin B represents a promising strategy to mitigate the toxicity associated with conventional Amphotericin B. However, a comprehensive evaluation of its specific anti-biofilm properties is still needed. Future research should focus on direct, head-to-head comparative studies of N-Acetyl Amphotericin B against its parent compound and other polyenes to fully elucidate its potential in combating biofilm-associated infections. Furthermore, exploring synergistic combinations of polyenes with other anti-biofilm agents, such as matrix-disrupting enzymes or quorum-sensing inhibitors, could pave the way for more effective treatment strategies against these resilient fungal communities.

References

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  • Fox, E. P., & Nobile, C. J. (2012). A sticky situation: Candida albicans biofilms. Current opinion in microbiology, 15(6), 682–688.
  • Ramage, G., Mowat, E., Jones, B., Williams, C., & Lopez-Ribot, J. (2009). Our current understanding of fungal biofilms. Current clinical microbiology reports, 2(4), 231–239.
  • Fanning, S., & Mitchell, A. P. (2012). Fungal biofilms.
  • Beauvais, A., Schmidt, C., Guadagnini, S., & Latgé, J. P. (2007). An insight into the Aspergillus fumigatus biofilm. Medical mycology, 45(1), 1–9.
  • Nobile, C. J., & Mitchell, A. P. (2006). Genetics and genomics of Candida albicans biofilm formation. Cellular microbiology, 8(9), 1382–1391.
  • Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A simple and reproducible 96-well plate-based method for the formation of fungal biofilms and its application to antifungal susceptibility testing.
  • Melo, A. S., Bizerra, F. C., Freymüller, E., & Colombo, A. L. (2011). A modified XTT-reduction assay for the evaluation of antifungal susceptibility of Candida species in biofilms. Brazilian journal of microbiology, 42(2), 541–547.
  • Taff, H. T., Mitchell, K. F., Edward, J. A., & Andes, D. R. (2013). Mechanisms of Candida biofilm drug resistance. Future microbiology, 8(10), 1325–1337.
  • O'Toole, G. A. (2011). Microtiter dish biofilm formation assay. Journal of visualized experiments : JoVE, (47), 2437.
  • Meletiadis, J., Pournaras, S., Roilides, E., & Walsh, T. J. (2017). Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation/validation studies. Antimicrobial agents and chemotherapy, 61(6), e00179-17.
  • Donlan, R. M., & Costerton, J. W. (2002). Biofilms: survival mechanisms of clinically relevant microorganisms. Clinical microbiology reviews, 15(2), 167–193.
  • Stepanović, S., Vuković, D., Dakić, I., Savić, B., & Švabić-Vlahović, M. (2000). A modified microtiter-plate test for quantification of staphylococcal biofilm formation. Journal of microbiological methods, 40(2), 175–179.
  • Finkel, J. S., & Mitchell, A. P. (2011). Genetic control of Candida albicans biofilm development. Nature reviews. Microbiology, 9(2), 109–118.
  • Bachmann, S. P., VandeWalle, K., Ramage, G., Patterson, T. F., Wickes, B. L., Graybill, J. R., & Lopez-Ribot, J. L. (2002). In vitro activity of amphotericin B and voriconazole against Candida albicans biofilms. Antimicrobial agents and chemotherapy, 46(11), 3591–3593.
  • Andes, D., Nett, J., Oschel, P., Schuenke, R., Marchillo, K., & Pitula, A. (2004). Development and characterization of an in vivo central venous catheter Candida albicans biofilm model. Infection and immunity, 72(10), 6023–6031.
  • Seneviratne, C. J., Wang, Y., Jin, L., Abiko, Y., & Samaranayake, L. P. (2008). Candida albicans biofilm formation is associated with increased anti-oxidant enzyme expression and decreased susceptibility to antifungals. FEMS yeast research, 8(4), 639–648.
  • Gray, K. C., Palacios, D. S., & Dailey, I. (1998). Amphotericin B: new life for an old drug. Cellular and molecular life sciences : CMLS, 54(12), 1313–1324.
  • te Welscher, Y. M., van Leeuwen, M. R., de Kruijff, B., Dijksterhuis, J., & Breukink, E. (2008). Polyene antibiotic that inhibits sterol-dependent transport of amino acids and sugars. Antimicrobial agents and chemotherapy, 52(5), 1775–1781.
  • Nett, J. E., & Andes, D. R. (2006). Candida albicans biofilm development, modeling a host-pathogen interaction. Current opinion in microbiology, 9(4), 340–345.
  • Peeters, E., Nelis, H. J., & Coenye, T. (2008). Comparison of multiple methods for quantification of microbial biofilms grown in microtiter plates. Journal of microbiological methods, 72(2), 157–165.
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  • Ellepola, A. N., & Samaranayake, L. P. (2001). The effect of oral concentrations of nystatin on the adhesion of Candida species to human buccal epithelial cells. Mycoses, 44(9-10), 367–373.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Acetyl Amphotericin B

This guide provides essential safety and logistical information for the proper handling and disposal of N-Acetyl Amphotericin B. As researchers and drug development professionals, our commitment to safety extends beyond...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper handling and disposal of N-Acetyl Amphotericin B. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This document is designed to provide a deep, procedural framework grounded in established safety protocols, ensuring the protection of both laboratory personnel and the environment.

While N-Acetyl Amphotericin B is a derivative of Amphotericin B, specific, detailed disposal information for the acetylated form is not widely available[1]. Therefore, this guide is built upon the well-documented and robust safety and disposal data for the parent compound, Amphotericin B. It is imperative to conduct a site-specific risk assessment before handling this compound, treating it with the care required for a physiologically active and hazardous substance[2][3].

Section 1: Hazard Identification & Risk Assessment

Understanding the inherent risks of N-Acetyl Amphotericin B is the foundation of its safe management. Based on data from its parent compound, Amphotericin B, it is classified as a hazardous substance with multiple risk factors.

Key Hazards Include:

  • Irritation: Causes skin irritation, serious eye irritation, and potential respiratory irritation[4][5][6].

  • Organ Toxicity: May cause damage to organs, particularly the liver and kidneys, through prolonged or repeated exposure[2][3][6].

  • Environmental Hazard: The parent compound is classified as extremely hazardous to water (Water hazard class 3) and should not be released into the environment or sewage systems[4][7].

Table 1: GHS Hazard Classification for Amphotericin B
Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[4][5][8]
Eye Irritation2AH319: Causes serious eye irritation[4][5][8]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[4][5]
Specific Target Organ Toxicity (Repeated Exposure)1H372: Causes damage to organs through prolonged or repeated exposure[2][3]

Every laboratory must perform a risk assessment to account for the specific quantities, concentrations, and manipulations of N-Acetyl Amphotericin B being used.

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the compound's hazardous nature, a stringent PPE protocol is non-negotiable. The causality behind each piece of equipment is directly linked to the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5]. This is critical to prevent contact with the compound, which can cause serious eye irritation[4][5].

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and removed using the proper technique to avoid skin contact[2]. This is necessary because the compound is a known skin irritant[5].

  • Body Protection: A lab coat or protective clothing is required to prevent skin exposure[5][9]. For large quantities or potential for significant exposure, a chemically resistant apron or suit may be warranted.

  • Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust[3][9]. If a fume hood is not available, a NIOSH/MSHA approved respirator is required when dusts are generated[2][9].

Section 3: Waste Segregation & Collection Workflow

Proper segregation at the point of generation is the most critical step in the disposal process. Mixing waste streams can lead to dangerous chemical reactions and complicates the final disposal pathway. All waste must be disposed of in accordance with federal, state, and local regulations[6][10].

WasteSegregation cluster_source Source of Waste cluster_streams Waste Streams cluster_containers Disposal Containers Waste_Generated N-Acetyl Amphotericin B Waste (Identify Type) Solid_Waste Grossly Contaminated: Unused/Expired Powder Waste_Generated->Solid_Waste Pure Compound Trace_Waste Trace Contaminated: Gloves, Weigh Boats, Wipes, Tubes Waste_Generated->Trace_Waste Used Labware/PPE Aqueous_Waste Liquid Waste: Contaminated Buffers/Media Waste_Generated->Aqueous_Waste Solutions Sharps_Waste Contaminated Sharps: Needles, Syringes, Scalpels Waste_Generated->Sharps_Waste Sharps HW_Container Hazardous Waste Container (Black or as per institutional policy) Label: 'Hazardous Waste' Solid_Waste->HW_Container Trace_Container Trace Waste Container (Yellow or as per institutional policy) Label: 'Trace Hazardous Waste' Trace_Waste->Trace_Container Liquid_Container Hazardous Liquid Waste (Carboy) Label: 'Hazardous Waste' Aqueous_Waste->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Label: 'Hazardous Sharps' Sharps_Waste->Sharps_Container

Caption: Waste segregation workflow for N-Acetyl Amphotericin B.

Container Labeling: Every waste container must be clearly labeled with the words "Hazardous Waste" and a description of the contents. The accumulation start date must be clearly marked[11]. Keep containers closed when not in use and store them in a designated, secure satellite accumulation area.

Section 4: Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.

  • Alert & Secure: Alert personnel in the immediate area. Evacuate unnecessary personnel and restrict access[7].

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For liquid spills, surround the area with absorbent material.

  • Clean Up:

    • For Solid Spills: DO NOT dry sweep. This will generate hazardous dust[9]. Gently cover the spill with a damp paper towel or use a commercial spill kit absorbent. Carefully sweep or vacuum up the material using an explosion-proof vacuum and place it into a labeled hazardous waste container[5][9].

    • For Liquid Spills: Use absorbent pads to soak up the spill. Place all used materials into a labeled hazardous waste container.

  • Decontaminate the Area: Wipe the spill area thoroughly. A 10% caustic solution (e.g., sodium hydroxide) can be used for decontamination, followed by a water rinse[10]. Prevent runoff from entering drains[9].

  • Dispose of Waste: All cleanup materials are considered hazardous waste and must be disposed of in the designated container.

Section 5: Chemical Inactivation & Disposal Pathways

The primary and required method of disposal is through a licensed environmental waste management vendor, who will typically use high-temperature incineration[9][12]. However, for aqueous waste streams, a chemical inactivation step prior to collection can be a valuable safety measure, provided it is permitted by your institution and local regulations. Amphotericin B is known to be incompatible with strong bases and oxidizing agents, which can be leveraged for its degradation[5][7].

Protocol: Inactivation of Aqueous N-Acetyl Amphotericin B Waste

This protocol must be performed inside a certified chemical fume hood with appropriate PPE.

  • Preparation: Ensure your aqueous waste is in a suitably large, chemically resistant container (e.g., borosilicate glass or HDPE). Place it in a secondary container.

  • Basification: While stirring, slowly add 10 M Sodium Hydroxide (NaOH) solution to the waste until the final concentration is 1 M NaOH. The polyene structure is susceptible to degradation under strongly basic conditions.

  • Incubation: Loosely cap the container and allow it to sit at room temperature for a minimum of 24 hours. This allows for the hydrolysis and degradation of the molecule.

  • Neutralization: Slowly and carefully neutralize the solution by adding an acid (e.g., hydrochloric acid) until the pH is between 6.0 and 8.0. Monitor the temperature, as this is an exothermic reaction.

  • Final Disposal: Even after inactivation, the resulting solution must be collected as hazardous chemical waste. Transfer the neutralized solution to your designated aqueous hazardous waste container for collection by your institution's waste management service.

Causality: The highly alkaline conditions facilitate the hydrolysis of the molecule's functional groups and disrupt the chromophore, effectively destroying its biological activity and chemical structure. Neutralization is required to prepare the waste for safe transport and final disposal.

Section 6: Final Disposal Logistics

All waste streams—solid, trace-contaminated, sharps, and inactivated aqueous solutions—are classified as hazardous waste.

  • Collection: Do not dispose of any N-Acetyl Amphotericin B waste in the regular trash, as biohazardous waste, or down the drain[4].

  • Transportation: Arrange for pickup with your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal company[13].

  • Manifest: Ensure all waste is properly documented on a hazardous waste manifest as required by the EPA and Department of Transportation (DOT) regulations.

  • Final Destruction: The preferred method for final destruction of this type of waste is high-temperature incineration at a licensed facility[12]. This ensures the complete destruction of the active compound.

By adhering to these procedures, you build a self-validating system of safety, ensuring that every step, from handling to final disposal, is conducted with the highest degree of scientific integrity and responsibility.

References

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Handling

A Researcher's Comprehensive Guide to Safely Handling N-Acetyl Amphotericin B

Navigating the complexities of drug development requires a steadfast commitment to safety, especially when working with potent antifungal agents like N-Acetyl Amphotericin B. This guide provides an in-depth operational f...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of drug development requires a steadfast commitment to safety, especially when working with potent antifungal agents like N-Acetyl Amphotericin B. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring both personal safety and the integrity of your research. While specific safety data for N-Acetyl Amphotericin B is limited, this document is built upon the established toxicological profile of its parent compound, Amphotericin B, and best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).[1][2]

Understanding the Hazard: A Proactive Stance on Safety

N-Acetyl Amphotericin B is a derivative of Amphotericin B, a polyene antifungal agent.[3] Amphotericin B is a well-documented hazardous substance that can cause significant irritation to the skin, eyes, and respiratory tract.[4][5][6] Crucially, prolonged or repeated exposure to Amphotericin B has been shown to cause organ damage, with the kidneys being a primary target.[4][7][8][9] Given the structural similarity, it is prudent to handle N-Acetyl Amphotericin B with the same level of caution as its parent compound.

Key Hazards Associated with Amphotericin B (and by extension, N-Acetyl Amphotericin B):

  • Irritant: Causes skin, eye, and respiratory system irritation.[4][6]

  • Organ Toxicity: May cause damage to organs, particularly the kidneys, through prolonged or repeated exposure.[4][7]

  • Light and Moisture Sensitive: The compound's stability can be compromised by exposure to light and moisture.[7][10]

Hazard StatementGHS ClassificationPrevention
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling.[7]
Causes serious eye irritationEye Irrit. 2AP280: Wear protective gloves/protective clothing/eye protection/face protection.
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust.[7]
Causes damage to organs through prolonged or repeated exposureSTOT RE 1P260: Do not breathe dust.[7]

Engineering Controls: Your First Line of Defense

The primary objective when handling potent compounds is to minimize exposure through effective engineering controls.[2] Personal protective equipment (PPE) should be considered the final barrier.

  • Containment: All handling of N-Acetyl Amphotericin B powder should be conducted within a certified chemical fume hood, a vented balance safety enclosure, or a glove box to prevent the generation and inhalation of dust.[1][7] The open handling of potent powders is strongly discouraged.[11]

  • Ventilation: Ensure adequate ventilation in all areas where the compound is used and stored.[4][10]

  • Designated Areas: Establish a designated area for handling potent compounds, with restricted access for authorized personnel only.[1][12]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered approach to PPE is essential for comprehensive protection. The following protocol outlines the minimum requirements for handling N-Acetyl Amphotericin B.

Hand Protection
  • Double Gloving: Wear two pairs of powder-free nitrile gloves.[12][13] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.

  • Regular Changes: Change the outer gloves every 30-60 minutes or immediately if they become contaminated or damaged.[12][13]

Body Protection
  • Lab Coat: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[12][14] Cloth lab coats are not suitable as they can absorb hazardous materials.

  • Shoe Covers: Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[13]

Eye and Face Protection
  • Safety Goggles: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[10]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a risk of splashes or aerosol generation.[15]

Respiratory Protection
  • When Dust is a Risk: A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a containment system or when there is a potential for dust generation.[7][15]

Donning and Doffing PPE Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Shoe Covers Don1->Don2 Don3 Don Inner Gloves Don2->Don3 Don4 Don Gown Don3->Don4 Don5 Don Outer Gloves Don4->Don5 Don6 Don Goggles & Face Shield Don5->Don6 Don7 Don Respirator Don6->Don7 Doff1 Remove Shoe Covers Doff2 Remove Outer Gloves Doff1->Doff2 Doff3 Remove Gown Doff2->Doff3 Doff4 Remove Goggles & Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Remove Inner Gloves Doff5->Doff6 Doff7 Wash Hands Doff6->Doff7

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store N-Acetyl Amphotericin B in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area.[7][10][16]

  • The storage area should be locked or accessible only to authorized personnel.[7]

Weighing and Handling
  • All weighing and handling of the solid material must be performed in a containment system (e.g., fume hood, glove box).[1][7]

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling N-Acetyl Amphotericin B.

  • Clean all equipment and surfaces thoroughly after each use.

Spill Management
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Contain: Cover the spill with an absorbent material to prevent further spread.

  • Clean-up:

    • For dry spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.[17]

    • For wet spills, absorb the liquid with an inert material and place it in a sealed container.

  • Decontaminate: Decontaminate the spill area with an appropriate cleaning agent.

  • Dispose: Dispose of all spill clean-up materials as hazardous waste.[7]

Disposal Plan: A Cradle-to-Grave Responsibility

The disposal of N-Acetyl Amphotericin B and any contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to personnel.

  • Waste Segregation: All waste contaminated with N-Acetyl Amphotericin B, including empty containers, used PPE, and spill clean-up materials, must be segregated as hazardous waste.

  • Containerization: Place all hazardous waste in clearly labeled, leak-proof containers.[1]

  • Disposal: Dispose of the hazardous waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.[7][10][16] Do not dispose of this material down the drain.[7][16]

Waste Disposal Workflow

Waste_Disposal Start Generate Waste Segregate Segregate as Hazardous Start->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Dispose Arrange for Licensed Disposal Store->Dispose End Complete Disposal Documentation Dispose->End

Caption: Step-by-step process for hazardous waste disposal.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4][7][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[4][7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[4][10]

Conclusion: A Culture of Safety

The safe handling of potent compounds like N-Acetyl Amphotericin B is not merely a set of procedures but a fundamental aspect of a robust safety culture. By understanding the hazards, implementing stringent engineering controls, adhering to detailed PPE protocols, and following a comprehensive operational and disposal plan, researchers can protect themselves, their colleagues, and the environment. This commitment to safety is paramount to advancing scientific discovery responsibly.

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  • Efficacy, Safety, and Cost-Effectiveness of N-Acetylcysteine in Preventing Amphotericin B Nephrotoxicity in Egyptian Patients with Hematological Malignancies: A Randomized Controlled Trial - NIH. [Link]

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